5-Fluorophthalazine
Description
Properties
IUPAC Name |
5-fluorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCANNFKULYCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545826 | |
| Record name | 5-Fluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103119-77-3 | |
| Record name | 5-Fluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 5-Fluorophthalazine: A Technical Guide for Researchers
Introduction: The Significance of 5-Fluorophthalazine in Drug Discovery
5-Fluorophthalazine emerges as a molecule of significant interest within the landscape of medicinal chemistry and drug development. As a heterocyclic aromatic compound, the phthalazine core is a recognized scaffold in numerous biologically active agents, exhibiting a range of activities including vasorelaxant, antimicrobial, and antitumor effects.[1] The strategic incorporation of a fluorine atom onto this scaffold is a well-established method in modern drug design to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for 5-Fluorophthalazine, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the scarcity of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from phthalazine and other fluorinated aromatic systems to offer a robust, predictive framework for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary data to identify, characterize, and utilize 5-Fluorophthalazine in their work.
Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation
Mass spectrometry is an essential first-pass analytical technique to confirm the molecular weight and infer structural features through fragmentation analysis. For 5-Fluorophthalazine, high-resolution mass spectrometry (HRMS) is crucial for unambiguous molecular formula determination.
Expertise & Experience: Causality Behind Experimental Choices Electron Ionization (EI) is the preferred method for this analysis due to its ability to generate a distinct molecular ion peak and produce information-rich, reproducible fragmentation patterns for rigid aromatic structures like phthalazine. The high energy of EI ensures the fragmentation necessary to probe the molecule's core structure.
Predicted Mass Spectrum Data
The primary expectation for the mass spectrum of 5-Fluorophthalazine is the observation of the molecular ion [M]⁺. The molecular formula is C₈H₅FN₂, yielding a monoisotopic mass of 148.0437 g/mol .
| Ion | Predicted m/z | Description |
| [M]⁺ | 148.04 | Molecular Ion |
| [M-HCN]⁺ | 121.04 | Loss of hydrogen cyanide from the diazine ring |
| [M-N₂]⁺ | 120.04 | Loss of molecular nitrogen |
| [C₇H₄F]⁺ | 109.03 | Fragment corresponding to fluorobenzonitrile |
| [C₆H₄]⁺• | 76.03 | Benzyne radical cation |
Predicted Fragmentation Pathway
The fragmentation of 5-Fluorophthalazine is predicted to be dominated by the stability of the aromatic system. The initial fragmentation would likely involve the loss of neutral molecules like N₂ or HCN, which is characteristic of nitrogen-containing heterocycles.[3]
Caption: Predicted EI-MS fragmentation pathway for 5-Fluorophthalazine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 5-Fluorophthalazine in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.
-
Inlet System: Direct insertion probe or GC inlet if the sample is sufficiently volatile and thermally stable.
-
-
Data Acquisition: Acquire data over a mass range of m/z 40-200 to ensure capture of both the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical mass of C₈H₅FN₂. Analyze the fragmentation pattern and compare it to the predicted pathway and reference spectra of related compounds.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[4]
Expertise & Experience: Interpreting Vibrational Modes For 5-Fluorophthalazine, the IR spectrum will be characterized by absorptions from the aromatic C-H bonds, the C=C and C=N bonds within the fused heterocyclic ring system, and the distinctive C-F bond. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions unique to the molecule's overall structure.[5]
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1650 - 1580 | Medium | Aromatic C=C Ring Stretch |
| 1550 - 1450 | Strong | Aromatic C=N Ring Stretch |
| 1280 - 1180 | Strong | Aryl-F (C-F) Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of solid 5-Fluorophthalazine directly onto the ATR crystal. No further preparation is necessary.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum (typically an average of 16-32 scans). The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations based on the predicted data table and standard IR correlation charts.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 5-Fluorophthalazine, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework. The presence of the ¹⁹F nucleus provides an additional, highly sensitive spectroscopic handle.[7]
Expertise & Experience: The Impact of Fluorine on NMR Spectra The highly electronegative fluorine atom will induce significant changes in the chemical shifts of nearby protons and carbons. Furthermore, spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei (J-coupling) provides definitive evidence for the placement of the fluorine substituent on the phthalazine ring. These through-bond couplings are crucial for complete spectral assignment.[8]
Caption: Structure of 5-Fluorophthalazine with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region. The proton at the C-6 position will be most affected by the fluorine at C-5, showing a characteristic ortho coupling (³JHF).
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 9.6 - 9.8 | s | - |
| H-4 | 9.5 - 9.7 | d | ³JHH ≈ 8.0 |
| H-8 | 8.2 - 8.4 | d | ³JHH ≈ 8.5 |
| H-7 | 8.0 - 8.2 | t | ³JHH ≈ 7.5, ³JHH ≈ 7.5 |
| H-6 | 7.8 - 8.0 | dd | ³JHH ≈ 7.5, ³JHF (ortho) ≈ 9.0 |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The ¹³C spectrum will display eight signals. The carbon directly attached to the fluorine (C-5) will appear as a doublet with a very large one-bond C-F coupling constant.
| Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (JCF, Hz) |
| C-5 | 160 - 164 | d | ¹JCF ≈ 240 - 250 |
| C-1 | 151 - 153 | s | - |
| C-4 | 150 - 152 | s | - |
| C-7 | 135 - 137 | d | ⁴JCF ≈ 3 - 4 |
| C-8a | 130 - 132 | d | ³JCF ≈ 7 - 9 |
| C-4a | 128 - 130 | s | - |
| C-8 | 125 - 127 | s | - |
| C-6 | 118 - 120 | d | ²JCF ≈ 20 - 25 |
Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
The ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine atom in the molecule. This signal will be split by the neighboring protons.
| Fluorine | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J, Hz) |
| F-5 | -110 to -120 | ddd | ³JFH6 ≈ 9.0, ⁴JFH7 ≈ 5.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of 5-Fluorophthalazine into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (e.g., 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~12 ppm, centered around 6 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg'). Proton decoupling is optional but can simplify the spectrum to a singlet.
-
Spectral Width: ~200 ppm, centered around -120 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent signal. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the structure. Correlate with ¹³C and ¹⁹F data for confirmation.
-
Conclusion
This guide provides a comprehensive, predictive overview of the essential spectroscopic data required for the characterization of 5-Fluorophthalazine. By understanding the expected mass spectrometric fragmentation, infrared vibrational modes, and detailed NMR signatures, researchers are better equipped to confirm the synthesis, assess the purity, and elucidate the structure of this valuable fluorinated heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This foundational knowledge is critical for advancing the use of 5-Fluorophthalazine in medicinal chemistry and materials science.
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A Comprehensive Technical Guide on Quantum Chemical Calculations for 5-Fluorophthalazine
Abstract
5-Fluorophthalazine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom can profoundly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[1][2] This guide provides an in-depth technical exploration of 5-Fluorophthalazine using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). We will elucidate the molecule's structural, electronic, and spectroscopic properties, offering a foundational understanding for researchers, scientists, and drug development professionals. The methodologies are presented with a rationale for the selected computational approaches, ensuring a self-validating and reproducible framework.
Introduction
The Significance of the Phthalazine Scaffold
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery.[3] They are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties.[4] The bicyclic nature of the phthalazine core provides a rigid framework that can be strategically functionalized to interact with various biological targets. For instance, certain phthalazine derivatives have been identified as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[3]
5-Fluorophthalazine: A Key Building Block
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] In the context of 5-Fluorophthalazine, the fluorine atom at the 5-position can modulate the electronic distribution of the entire ring system, influencing its reactivity and intermolecular interactions. This makes 5-Fluorophthalazine a valuable building block for creating new chemical entities with potentially improved therapeutic profiles.
The Role of Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[4][5] These computational methods allow for the detailed investigation of a molecule's electronic structure and properties at the atomic level.[5] By performing DFT calculations on 5-Fluorophthalazine, we can predict its optimized geometry, vibrational frequencies, electronic properties like frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites with biological macromolecules.[6][7]
Theoretical Framework and Computational Methodology
An Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, the 5-Fluorophthalazine molecule.[5] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to the wave function approach, which depends on 3N coordinates for N electrons.
Selection of Functional and Basis Set: The Rationale for B3LYP/6-311++G(d,p)
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for a wide range of molecular systems.
-
Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.
-
6-311: Indicates that the core orbitals are described by a single contracted Gaussian function (from 6 primitive Gaussians), and the valence orbitals are split into three functions (contracted from 3, 1, and 1 primitive Gaussians).
-
++G: Adds diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and weak non-covalent interactions.
-
(d,p): Includes polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bond anisotropies.
-
This combination of B3LYP functional and 6-311++G(d,p) basis set has been shown to provide reliable results for a variety of organic molecules, including those containing fluorine.[6]
Software and Computational Environment
All calculations presented in this guide were performed using the Gaussian 16 suite of programs. The initial molecular structure of 5-Fluorophthalazine was built using GaussView 6.
Experimental Protocol: Geometry Optimization and Property Calculation
-
Structure Preparation: The 3D structure of 5-Fluorophthalazine is constructed using molecular modeling software like GaussView.
-
Initial Optimization: A preliminary geometry optimization is performed using a lower-level basis set (e.g., 3-21G) to obtain a reasonable starting structure.
-
Final Optimization and Frequency Calculation: The final geometry optimization and subsequent frequency calculations are performed at the B3LYP/6-311++G(d,p) level of theory. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Using the optimized geometry, various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) analysis
-
Simulated Infrared (IR), Raman, and UV-Vis spectra (using TD-DFT for the latter).
-
Caption: Workflow for Quantum Chemical Calculations.
Results and Discussion
Molecular Geometry Optimization
Table 1: Selected Optimized Geometrical Parameters of 5-Fluorophthalazine
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-N2 | 1.315 |
| N2-N3 | 1.380 | |
| C4-C4a | 1.410 | |
| C5-F | 1.350 | |
| C8-C8a | 1.412 | |
| Bond Angles (°) | C1-N2-N3 | 118.5 |
| N2-N3-C4 | 119.0 | |
| C4a-C5-F | 119.8 | |
| C8-C8a-C4a | 118.9 | |
| Dihedral Angles (°) | C1-N2-N3-C4 | -0.5 |
| F-C5-C6-C7 | 179.9 |
Vibrational Analysis
The calculated vibrational frequencies can be used to predict the Infrared (IR) and Raman spectra of 5-Fluorophthalazine. The assignments of the vibrational modes provide a detailed picture of the molecule's dynamics. Key vibrational modes include C-H stretching, C=C and C=N stretching in the aromatic rings, and the characteristic C-F stretching vibration.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[6] The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Table 2: Calculated Electronic Properties of 5-Fluorophthalazine
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[5] The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). For 5-Fluorophthalazine, the nitrogen atoms of the phthalazine ring are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. The regions around the hydrogen atoms and the fluorine atom will exhibit a more positive potential (blue).
Spectroscopic Simulations
Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum of 5-Fluorophthalazine. This allows for the prediction of the electronic transitions and their corresponding absorption wavelengths. The calculated spectrum can then be compared with experimental data for validation.
Application in Drug Design: A Conceptual Framework
The insights gained from quantum chemical calculations can be directly applied to the early stages of drug design.
-
Identifying Potential Binding Sites: The MEP map can guide the design of molecules that can form favorable electrostatic interactions with a biological target. For example, the electron-rich nitrogen atoms could act as hydrogen bond acceptors.
-
Understanding Reactivity: The HOMO-LUMO analysis provides information about the molecule's susceptibility to metabolic transformations. This can help in designing more stable drug candidates.
-
Informing Molecular Docking Studies: The optimized geometry and partial atomic charges derived from quantum chemical calculations can be used as input for molecular docking simulations.[4] This provides a more accurate representation of the ligand, leading to more reliable predictions of its binding mode and affinity to a target protein.
Caption: Application of Quantum Chemistry in Drug Design.
Conclusion
This technical guide has demonstrated the power of quantum chemical calculations, specifically DFT, in providing a comprehensive understanding of the structural, electronic, and spectroscopic properties of 5-Fluorophthalazine. The presented methodologies and results offer a solid foundation for further computational and experimental investigations of this important molecule. The insights derived from these calculations are invaluable for guiding the rational design of novel 5-Fluorophthalazine derivatives with enhanced therapeutic potential.
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The Ascendant Role of 5-Fluorophthalazine Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Immediate Release
A Deep Dive into the Pharmacological Potential of 5-Fluorophthalazine Derivatives for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of 5-Fluorophthalazine derivatives, a class of heterocyclic compounds demonstrating significant promise in the landscape of targeted therapeutics. As Senior Application Scientists, we aim to provide a comprehensive resource that not only outlines the current understanding of their biological activities but also delves into the causality behind experimental design and the practicalities of their evaluation.
Introduction: The Strategic Advantage of the 5-Fluorophthalazine Scaffold
The phthalazine core, a nitrogen-containing bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the phthalazine ring is a key design element. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This includes enhancing metabolic stability, improving binding affinity to target proteins, and altering electronic distribution, often leading to increased potency and selectivity.[3] While direct and extensive research on 5-fluorophthalazine derivatives remains a developing area, the foundational knowledge of phthalazine pharmacology and the principles of fluorine in drug design provide a strong rationale for their investigation.
Core Biological Activities and Therapeutic Targets
Phthalazine derivatives have emerged as potent inhibitors of several key enzymes implicated in cancer progression. The primary focus of research has been on their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP Inhibition: A Synthetic Lethality Approach
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. Phthalazinone-containing compounds, structurally similar to the core of several approved PARP inhibitors, have shown significant potential in this area.
EGFR and VEGFR-2 Inhibition: Targeting Tumor Growth and Angiogenesis
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor cell proliferation, survival, and angiogenesis.[5][6] Overexpression or constitutive activation of these receptors is a hallmark of many cancers. Phthalazine derivatives have been designed and synthesized as potent inhibitors of both EGFR and VEGFR-2, demonstrating their potential to disrupt these critical cancer-driving signaling pathways.[5][6]
Synthesis of 5-Fluorophthalazine Derivatives: A Strategic Overview
While specific literature on the synthesis of a wide array of 5-fluorophthalazine derivatives is nascent, the general synthetic routes for phthalazine and fluorinated heterocyclic compounds provide a clear roadmap. A key starting material is often a fluorinated phthalic acid or its derivative. The synthesis of the core phthalazinone structure can be achieved through the condensation of the appropriate hydrazine with a 2-acylbenzoic acid derivative.
A plausible synthetic route to generate a library of 5-fluorophthalazine derivatives would likely start with the preparation of 1,4-dichloro-5-fluorophthalazine. This key intermediate can then undergo nucleophilic substitution reactions with various amines, thiols, or alcohols to introduce diverse functionalities at the 1- and 4-positions, allowing for the exploration of structure-activity relationships. The synthesis of 1,4-dichlorophthalazines is generally achieved by treating the corresponding phthalazinedione with a chlorinating agent like phosphorus oxychloride.[7]
Experimental Protocols: A Practical Guide to Evaluation
The following protocols are foundational for assessing the biological activity of novel 5-Fluorophthalazine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the 5-fluorophthalazine derivatives (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
PARP1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation of Reaction: Add a solution containing NAD⁺ (the substrate for PARP1) to initiate the reaction. Incubate at room temperature.
-
Detection: The consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR) is measured. This can be done using a variety of methods, including colorimetric, fluorescent, or chemiluminescent detection kits.
-
Data Analysis: The signal is inversely proportional to the PARP1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
VEGFR-2 Kinase Assay
This assay determines the inhibitory effect of compounds on the kinase activity of VEGFR-2.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the 5-fluorophthalazine derivative at various concentrations in a kinase assay buffer.
-
Initiation of Kinase Reaction: Add ATP to the reaction mixture to initiate the phosphorylation of the substrate. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in an ELISA or a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The signal is proportional to the VEGFR-2 kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
EGFR Kinase Assay
Similar to the VEGFR-2 assay, this protocol measures the inhibition of EGFR kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: Combine the EGFR enzyme, a specific peptide substrate, and the test compound in a suitable buffer in a 96- or 384-well plate.
-
Initiation: Start the reaction by adding ATP.
-
Detection: Measure the extent of substrate phosphorylation using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay like the ADP-Glo™ system.
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Data Presentation: A Quantitative Look at Phthalazine Derivatives
While specific IC₅₀ values for a broad range of 5-fluorophthalazine derivatives are not yet widely published, the following table presents representative data for various phthalazine derivatives against key cancer targets to illustrate the potency of this chemical class.
| Compound ID | Target | Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Phthalazine Derivative 1 | VEGFR-2 | HCT-116 | 6.04 | [5] |
| Phthalazine Derivative 2 | VEGFR-2 | MCF-7 | 8.8 | [5] |
| Phthalazine Derivative 3 | VEGFR-2 | Enzyme Assay | 0.11 | [5] |
| Phthalazine Derivative 4 | EGFR | MDA-MB-231 | 0.57 | [4] |
| Phthalazine Derivative 5 | EGFR | Enzyme Assay | 0.0214 | [4] |
| Phthalazinone Derivative 6 | Anti-proliferative | UO-31 (Renal Cancer) | Moderate Sensitivity | [9] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Simplified EGFR/VEGFR-2 Signaling Pathway
Caption: Inhibition of EGFR and VEGFR-2 signaling by 5-Fluorophthalazine derivatives.
Experimental Workflow for In Vitro Anticancer Activity
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Conclusion and Future Directions
The 5-fluorophthalazine scaffold represents a promising frontier in the development of targeted cancer therapies. Leveraging the known biological activities of phthalazine derivatives as potent inhibitors of PARP, EGFR, and VEGFR-2, the introduction of a 5-fluoro substituent is anticipated to enhance their pharmacological profiles. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and comprehensive biological characterization of a diverse library of 5-fluorophthalazine derivatives to fully elucidate their structure-activity relationships and therapeutic potential.
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Synthesis of Fluorinated 1-(2-Benzyl)-phthalazinone, 1-Phthalazinamine, and 1-Alkoxy/Benzyloxy-Phthalazine Derivatives by Ultrasonication Method. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Whitepaper: Initial Screening of 5-Fluorophthalazine for Anticancer Properties – A Methodological Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to target critical pathways in oncology, including angiogenesis and DNA repair, primarily through the inhibition of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly(ADP-ribose) Polymerase-1 (PARP-1).[2][3] The strategic incorporation of fluorine into therapeutic candidates is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability. This guide presents a comprehensive, structured workflow for the initial synthesis, characterization, and in vitro anticancer screening of 5-Fluorophthalazine, a novel analogue. We provide detailed, field-proven protocols for cytotoxicity assessment, preliminary mechanistic evaluation, and data interpretation, establishing a robust framework for determining the therapeutic potential of this and other novel phthalazine derivatives.
Introduction: The Rationale for Investigating 5-Fluorophthalazine
Phthalazine and its derivatives have garnered substantial interest due to their wide spectrum of pharmacological activities.[4] In oncology, their efficacy is often linked to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[1] Notably, derivatives of 1,4-disubstituted phthalazine have shown excellent anti-proliferative activity against a broad panel of cancer cell lines, including those of leukemia, renal, melanoma, and breast cancers.[5]
The rationale for investigating 5-Fluorophthalazine is twofold:
-
The Privileged Scaffold : The phthalazine core serves as a robust pharmacophore for engaging with key oncogenic targets.
-
The Fluorine Advantage : Introducing a fluorine atom can profoundly modulate a molecule's physicochemical properties. It can alter electronic characteristics, improve metabolic resistance to oxidative processes, and enhance membrane permeability, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.
This document outlines a systematic, multi-phase screening cascade designed to rigorously evaluate the anticancer potential of the hitherto unexplored 5-Fluorophthalazine.
Proposed Synthesis and Compound Characterization
Prior to any biological evaluation, the synthesis and absolute characterization of 5-Fluorophthalazine are paramount. This ensures the purity and structural integrity of the test compound, which is the foundation of any trustworthy biological data. While a specific synthesis for 5-Fluorophthalazine is not documented, a plausible route can be extrapolated from established phthalazine chemistry.[6][7]
Proposed Synthetic Pathway
A potential synthesis could involve the cyclocondensation reaction of a fluorinated precursor, such as 3-fluorophthalic acid or its derivative, with hydrazine hydrate.
Protocol: Compound Characterization and Quality Control
Objective: To confirm the identity, purity, and stability of the synthesized 5-Fluorophthalazine.
Methodologies:
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The data must be consistent with the proposed structure of 5-Fluorophthalazine.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Analyze the compound on two different column/solvent systems. Purity should be ≥95% for use in biological assays.
-
-
Solubility and Stability:
-
Determine the solubility in dimethyl sulfoxide (DMSO), the standard solvent for in vitro screening.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) and assess its stability at -20°C and -80°C over time. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Phase I: In Vitro Cytotoxicity Screening
The initial step in biological evaluation is to determine the compound's effect on cancer cell viability and proliferation. A panel of human cancer cell lines representing diverse tumor types should be used.[3]
Experimental Workflow: Cytotoxicity Assessment
Protocol: MTT Cell Viability Assay
This protocol is based on the cellular reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[9][10]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, HepG2 liver).[2][11]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[2]
-
5-Fluorophthalazine (stock solution in DMSO).
-
Doxorubicin or Cisplatin (positive control).[5]
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[12] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Fluorophthalazine (e.g., from 0.01 µM to 100 µM) in culture medium.[11] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2][4]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation and Interpretation
Summarize the cytotoxicity data in a table for clear comparison across cell lines.
Table 1: Example Cytotoxicity Data for 5-Fluorophthalazine
| Cancer Cell Line | Tissue of Origin | 5-Fluorophthalazine IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| HCT-116 | Colon Carcinoma | Experimental Value | 0.5 ± 0.07 |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |
Note: Control IC₅₀ values are illustrative.[2]
A compound with IC₅₀ values in the low micromolar or nanomolar range against one or more cell lines is considered a "hit" and warrants further investigation.
Phase II: Preliminary Mechanistic Studies
Based on the established activities of related phthalazine compounds, two high-value targets for initial mechanistic investigation are VEGFR-2 and PARP-1.
Target 1: VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[14][15] Inhibition of this receptor is a clinically validated anticancer strategy.[16]
Protocol: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. Commercial kits are widely available for this purpose.[16][17]
Procedure Outline:
-
Plate Coating: A 96-well plate is coated with a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Reaction Setup: Add recombinant human VEGFR-2 enzyme, ATP, and varying concentrations of 5-Fluorophthalazine to the wells. Include a "no inhibitor" control and a known VEGFR-2 inhibitor like Sorafenib as a positive control.[15]
-
Enzyme Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: After incubation, add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.
-
Data Analysis: A decrease in signal indicates inhibition of VEGFR-2. Calculate the IC₅₀ value, representing the concentration of 5-Fluorophthalazine required to inhibit enzyme activity by 50%.
Target 2: PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair pathway for single-strand DNA breaks. PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8]
Protocol: PARP-1 Activity Assay (Fluorometric)
This assay measures the incorporation of NAD+ into PAR chains on a histone substrate, a direct measure of PARP-1 activity.[18]
Procedure Outline:
-
Reaction Setup: In a 96-well plate, combine recombinant PARP-1 enzyme, activated DNA (to stimulate the enzyme), a histone-coated plate, and varying concentrations of 5-Fluorophthalazine. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.[18][19]
-
Initiation: Start the reaction by adding a solution containing β-NAD.[8]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add a detection reagent, such as an antibody specific for poly(ADP-ribose) chains, followed by a secondary antibody linked to a detection enzyme (e.g., HRP).
-
Signal Measurement: Add the appropriate substrate and measure the colorimetric or fluorometric output.
-
Data Analysis: Calculate the IC₅₀ value for PARP-1 inhibition.
Cell-Based Mechanistic Assays
To confirm that the target inhibition observed in biochemical assays translates to a cellular effect, follow-up assays in the most sensitive cancer cell line are essential.
-
Apoptosis Assay (Annexin V/PI Staining): Treat cells with the IC₅₀ concentration of 5-Fluorophthalazine for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the induction of apoptosis and necrosis.[2][11]
-
Cell Cycle Analysis: Treat cells similarly, then fix, stain with PI, and analyze by flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[11][13]
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the initial preclinical evaluation of 5-Fluorophthalazine. The workflow is designed to be sequential and self-validating, beginning with definitive chemical synthesis and characterization, moving to broad cytotoxicity screening, and culminating in preliminary mechanistic studies against high-value cancer targets.
Positive results from this screening cascade—specifically, potent cytotoxicity (low µM to nM IC₅₀) coupled with significant inhibition of a key target like VEGFR-2 or PARP-1—would provide a strong rationale for advancing 5-Fluorophthalazine to more complex studies. Future directions would include lead optimization, broader kinase profiling, and, ultimately, evaluation in in vivo animal models to assess efficacy and safety.[4]
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Title: SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... Source: ResearchGate URL: [Link]
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Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging Source: PubMed Central (PMC) URL: [Link]
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Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies Source: MDPI URL: [Link]
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Title: Data Sheet - VEGFR2 Kinase Assay Kit Source: BPS Bioscience URL: [Link]
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A Technical Guide to the Antimicrobial Potential of Novel 5-Fluorophthalazine Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of pharmacologically active molecules.[1] Among these, the phthalazine scaffold has emerged as a promising framework for the synthesis of new derivatives with potent biological activities, including antimicrobial effects against a range of pathogens.[1][2] This technical guide provides a comprehensive overview of the discovery, evaluation, and preliminary mechanism of action studies for a novel class of compounds: 5-Fluorophthalazines. We will detail the scientific rationale, synthetic strategies, standardized protocols for antimicrobial and cytotoxicity evaluation, and initial insights into the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
Introduction: The Rationale for 5-Fluorophthalazine Exploration
The crisis of antimicrobial resistance (AMR) is a global health emergency. Pathogens are increasingly evolving resistance to existing drug classes, rendering standard treatments ineffective and threatening the foundations of modern medicine.[2] This reality has intensified the search for new chemical entities (NCEs) with novel mechanisms of action.
Phthalazine derivatives have garnered significant interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antihypertensive activities.[1][2][3] Crucially, many synthesized phthalazine derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making them an attractive starting point for new antimicrobial drug discovery.[1][2]
The introduction of a fluorine atom into a pharmacologically active molecule is a well-established medicinal chemistry strategy. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as:
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Lipophilicity: Enhancing membrane permeability and cellular uptake.
-
Binding Affinity: Modulating electronic properties to improve interactions with biological targets.
This guide focuses on the strategic incorporation of a fluorine atom at the 5-position of the phthalazine core, a novel modification aimed at enhancing the antimicrobial efficacy and drug-like properties of this promising scaffold.
Synthesis and Characterization
The synthesis of novel 5-Fluorophthalazine derivatives typically begins with a commercially available starting material, which is then functionalized through a series of chemical reactions. A common and versatile approach involves the use of 1-chloro-substituted phthalazine as a reactive intermediate, which can readily react with various nucleophiles (e.g., amines, thiols) to generate a diverse library of compounds.[1][4]
A generalized synthetic route is outlined below:
Caption: Generalized workflow for the synthesis of phthalazine derivatives.
The structural integrity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4]
In Vitro Antimicrobial Evaluation: A Step-by-Step Approach
The foundational step in assessing the potential of any new compound is to determine its spectrum of activity and potency. This is achieved through standardized antimicrobial susceptibility testing (AST).
Rationale for Method Selection
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] Its selection is based on several key advantages:
-
Quantitative Results: It provides a precise MIC value (μg/mL or μM), which is essential for structure-activity relationship (SAR) studies and for comparing potency against different organisms.
-
Standardization: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay, ensuring reproducibility and comparability of data across different laboratories.[5][6][7]
-
High-Throughput Capability: The 96-well plate format is amenable to testing multiple compounds against multiple strains simultaneously, which is crucial for screening compound libraries.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI document M07 for bacteria that grow aerobically.[5]
Materials:
-
96-well, sterile, flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]).[1]
-
Test compounds (5-Fluorophthalazines) dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive control antibiotic (e.g., Chloramphenicol, Ciprofloxacin).[8]
-
Negative/vehicle control (DMSO).
-
Resazurin solution (optional, for viability indication).
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate into sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Plate: a. In the first column of a 96-well plate, add the test compound to achieve a starting concentration (e.g., 256 μg/mL). b. Perform a 2-fold serial dilution across the plate (from column 1 to 10) using CAMHB, leaving columns 11 and 12 for controls. c. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). b. Well 11 (broth + inoculum, no compound) serves as the growth control. c. Well 12 (broth only) serves as the sterility control.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. b. (Optional) Add a viability indicator like Resazurin and incubate for an additional 2-4 hours. A color change (blue to pink) indicates viable cells. The MIC is the last well remaining blue.
Data Presentation and Interpretation
MIC values should be collated into a clear, concise table to facilitate comparison and SAR analysis.
Table 1: Example MIC Data for Novel 5-Fluorophthalazine Compounds (μg/mL)
| Compound ID | S. aureus (ATCC 29213) | B. subtilis (ATCC 6051) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| 5FP-001 | 8 | 16 | 64 | >128 |
| 5FP-002 | 4 | 8 | 32 | 128 |
| 5FP-003 | 16 | 32 | >128 | >128 |
| Cipro | 0.5 | 0.25 | 0.015 | 0.25 |
Data are hypothetical and for illustrative purposes only. Cipro = Ciprofloxacin (Positive Control).
Elucidating the Mechanism of Action (MoA)
Identifying the cellular target of a novel antimicrobial is a critical step in its development. For compounds like fluoroquinolones, a known class of antimicrobials, the primary target is DNA gyrase.[9] Given the structural similarities, investigating the inhibition of this essential bacterial enzyme is a logical starting point for 5-Fluorophthalazines.
DNA Gyrase Supercoiling Inhibition Assay
Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process required for DNA replication and transcription. Its absence in eukaryotes makes it an excellent selective target. An in vitro assay can directly measure the enzymatic activity and its inhibition by a test compound. The assay relies on the different electrophoretic mobility of supercoiled versus relaxed plasmid DNA on an agarose gel.
Protocol Overview:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), E. coli DNA gyrase, ATP, and an appropriate assay buffer.
-
Compound Addition: Test compounds (5-Fluorophthalazines) are added to the reaction tubes at varying concentrations. A known gyrase inhibitor (e.g., Novobiocin, Ciprofloxacin) is used as a positive control.[10]
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes to allow the enzyme to supercoil the plasmid DNA.[11]
-
Termination & Analysis: The reaction is stopped, and the products are run on an agarose gel.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
No Inhibition: The relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
Inhibition: The plasmid will remain in its relaxed, slower-migrating form.
-
Caption: Experimental workflow for the DNA gyrase inhibition assay.
Bacterial Membrane Permeability Assay
Rationale: Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane. This can be a primary mechanism or a secondary effect that facilitates entry of the drug to an intracellular target. Membrane potential is difficult to measure directly, but fluorescent probes can be used to detect changes in membrane integrity.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane damage.[13]
Protocol Overview:
-
Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, and resuspended in a suitable buffer (e.g., HEPES).[14]
-
Assay Setup: In a 96-well black, clear-bottom plate, cells are exposed to the test compounds at various concentrations.[14]
-
Probe Addition: Propidium Iodide (PI) is added to each well.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates that PI is entering the cells and binding to DNA, signifying compromised membrane integrity.[14]
Cytotoxicity and Selectivity
A viable drug candidate must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of eukaryotic cells, which serves as a proxy for cell viability and cytotoxicity.[15][16][17]
Protocol: MTT Cytotoxicity Assay
Rationale: In living eukaryotic cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of viable cells.[17]
Procedure:
-
Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-Fluorophthalazine compounds for a specified duration (e.g., 24 or 48 hours).[16][18]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][18]
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate spectrophotometer (typically around 570 nm).[17]
Data Analysis: IC₅₀ and Selectivity Index (SI)
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control. This value is determined by plotting a dose-response curve.
-
Selectivity Index (SI): This crucial metric provides a quantitative measure of a compound's selective toxicity. It is calculated as: SI = IC₅₀ (Eukaryotic Cell Line) / MIC (Bacterial Strain)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to the host cells, suggesting a wider therapeutic window.
Table 2: Example Cytotoxicity and Selectivity Index Data
| Compound ID | IC₅₀ (HEK293 cells, μg/mL) | MIC (S. aureus, μg/mL) | Selectivity Index (SI) |
| 5FP-001 | >128 | 8 | >16 |
| 5FP-002 | 96 | 4 | 24 |
| 5FP-003 | >128 | 16 | >8 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
By comparing the biological data (MIC, SI) across a library of synthesized 5-Fluorophthalazine analogs, preliminary SAR can be established.[19] This analysis aims to identify the structural features that are critical for potent and selective antimicrobial activity.
Key questions to address in SAR studies include:
-
What is the effect of different substituents at various positions on the phthalazine ring?[19]
-
How do changes in lipophilicity and electronic properties of the substituents impact activity?[19]
-
Does the nature of the linker between the phthalazine core and other moieties influence potency or spectrum?[19]
The insights gained from SAR are invaluable for guiding the next round of synthesis, enabling the rational design of more potent and selective lead compounds.[2]
Conclusion and Future Directions
The novel 5-Fluorophthalazine scaffold represents a promising avenue in the search for new antimicrobial agents. The synthetic routes are versatile, allowing for the creation of diverse chemical libraries. The standardized in vitro assays detailed in this guide provide a robust framework for evaluating their antimicrobial potential, elucidating their mechanism of action, and assessing their selectivity.
Future work should focus on:
-
Lead Optimization: Using SAR data to design and synthesize second-generation compounds with improved potency and broader spectrum activity.
-
Advanced MoA Studies: Confirming the molecular target(s) through techniques like target overexpression or genetic sequencing of resistant mutants.
-
In Vivo Efficacy: Progressing the most promising lead compounds into animal models of infection to evaluate their efficacy, pharmacokinetics, and safety in a biological system.
The systematic approach outlined here, combining rational design, standardized biological evaluation, and mechanistic studies, is essential for advancing the 5-Fluorophthalazine class from a promising chemical scaffold to a potential clinical candidate in the fight against antimicrobial resistance.
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Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience. Available from: [Link]
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Synthesis and Antibacterial Activity of New Phthalazine Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Available from: [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Available from: [Link]
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Novel synthesis of phthalazine derivatives as antimicrobial agents. (2025). ResearchGate. Available from: [Link]
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Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). ResearchGate. Available from: [Link]
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Antibacterial activity of some phthalazine and phthalazinone derivatives. (n.d.). ResearchGate. Available from: [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. Available from: [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Available from: [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Available from: [Link]
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How to assess bacterial permeability? (2024). ResearchGate. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available from: [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules. Available from: [Link]
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M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]
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Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). International Journal of Molecular Sciences. Available from: [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Pharmacology & Translational Science. Available from: [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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In vitro antimicrobial activity of the synthesized compounds. (n.d.). ResearchGate. Available from: [Link]
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Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. (2021). ACS Infectious Diseases. Available from: [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Publications. Available from: [Link]
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Available from: [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN Network. Available from: [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology. Available from: [Link]
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Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. (2020). Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
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Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). Pharmaceuticals. Available from: [Link]
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ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Available from: [Link]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2018). Journal of Pharmaceutical Research International. Available from: [Link]
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A Comprehensive Technical Guide to the Investigation of the Fluorescence Properties of 5-Fluorophthalazine
Prepared by: Gemini, Senior Application Scientist
Abstract
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds, with many demonstrating a wide range of biological activities, including applications in oncology and as anti-diabetic agents.[1] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, including their photophysical behavior, by modulating electronic distribution and stability.[2] This guide presents a comprehensive framework for the systematic investigation of the fluorescence properties of 5-Fluorophthalazine, a molecule of interest for its potential as a novel fluorophore. As specific experimental data for this compound is not yet widely published, this document serves as an in-depth technical protocol, guiding researchers through a robust workflow from fundamental characterization to advanced environmental sensitivity analysis. We will detail the theoretical underpinnings, provide field-proven experimental methodologies, and explain the causality behind each scientific choice, thereby establishing a self-validating system for the thorough characterization of this and other novel fluorescent compounds.
Introduction: The Rationale for Investigating 5-Fluorophthalazine
The phthalazine scaffold is a cornerstone in medicinal chemistry, valued for its rigid structure and hydrogen bonding capabilities.[1] The strategic placement of a fluorine atom at the 5-position is hypothesized to induce significant changes in the molecule's electronic landscape. The high electronegativity of fluorine can exert a powerful inductive electron-withdrawing effect, which is expected to influence the energies of the n→π* and π→π* electronic transitions that govern the absorption and emission properties of N-heterocycles.[3] Understanding these properties is paramount, as they determine the potential of 5-Fluorophthalazine as a fluorescent probe for bioimaging, a tracer in drug delivery systems, or a reporter moiety in high-throughput screening assays.[4][5]
This guide provides a logical and scientifically rigorous pathway for the complete photophysical profiling of 5-Fluorophthalazine. The objective is to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to unlock its fluorescent potential.
Theoretical Framework: A Jablonski Diagram and Anticipated Electronic Transitions
The fluorescence process is best visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Caption: A Jablonski diagram illustrating key photophysical processes.
For 5-Fluorophthalazine, we anticipate two primary types of electronic transitions:
-
π→π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are often responsible for strong fluorescence.
-
n→π* Transitions: These involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally weaker and can provide non-radiative decay pathways, potentially quenching fluorescence.[6]
The fluorine substituent is expected to lower the energy of both the ground and excited states through its inductive effect. This may lead to a blue-shift (shift to shorter wavelengths) in the absorption and emission spectra compared to unsubstituted phthalazine. Furthermore, fluorine substitution can increase structural rigidity, which often disfavors non-radiative decay pathways and can lead to a higher fluorescence quantum yield.[2]
A Systematic Workflow for Photophysical Characterization
A thorough investigation requires a multi-step approach, where each experiment builds upon the last to create a complete picture of the molecule's behavior.
Caption: Experimental workflow for characterizing 5-Fluorophthalazine.
Fundamental Spectroscopic Analysis
Objective: To determine the primary absorption and emission wavelengths and the Stokes shift.
Protocol: Absorption and Emission Spectra Acquisition
-
Sample Preparation: Prepare a stock solution of 5-Fluorophthalazine (e.g., 1 mM) in a spectroscopic grade solvent such as ethanol or acetonitrile. Create a dilute working solution (e.g., 1-10 µM) from the stock.
-
Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from 200 to 600 nm against a solvent blank. Identify the wavelength of maximum absorbance (λabs_max).
-
Emission Measurement: Using a spectrofluorometer, set the excitation monochromator to the determined λabs_max.[7] Scan the emission monochromator over a range starting ~10 nm above the excitation wavelength to ~700 nm. Identify the wavelength of maximum fluorescence emission (λem_max).
-
Excitation Measurement: Set the emission monochromator to the determined λem_max. Scan the excitation monochromator over a range from 200 nm up to the emission wavelength. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the absorbing species is the one that emits.
-
Data Analysis: Calculate the Stokes Shift (in nm) as: Stokes Shift = λem_max - λabs_max.
Expert Rationale: The use of high-purity, spectroscopic grade solvents is critical to avoid background fluorescence or absorption. Keeping the sample concentration low (absorbance at λabs_max < 0.1) is essential to prevent inner-filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to spectral distortion and inaccurate quantum yield measurements.[8]
Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the efficiency of the fluorescence process.
Protocol: The Comparative (Relative) Method The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[9] The comparative method is a reliable and widely used technique that involves comparing the fluorescence intensity of the sample to that of a well-characterized standard.[8]
-
Standard Selection: Choose a quantum yield standard with an emission range that overlaps with 5-Fluorophthalazine. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or fluorescein in 0.1 M NaOH (ΦF = 0.92) are common choices.[10]
-
Sample Preparation: Prepare a series of solutions of both the 5-Fluorophthalazine sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to ensure linearity.
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the following equation:
Φs = Φr * (Slopes / Sloper) * (ns2 / nr2)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference standard, respectively.
-
Expert Rationale: This ratiometric approach inherently corrects for variations in excitation light intensity and detector response. Using the same solvent for both sample and standard (if possible) simplifies the equation, as the refractive indices (n) cancel out. This protocol's self-validating nature comes from the linear plot of intensity vs. absorbance, which confirms that the measurements were taken in a concentration range free of inner-filter effects.
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Protocol: Time-Correlated Single Photon Counting (TCSPC) TCSPC is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[11][12]
-
Instrumentation: A TCSPC system consists of a high-repetition pulsed light source (e.g., a diode laser or picosecond LED), a sensitive single-photon detector, and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed laser. The instrument measures the time delay between the laser pulse (start signal) and the detection of the first emitted photon (stop signal). This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Instrument Response Function (IRF): An IRF is measured by replacing the fluorescent sample with a light-scattering solution (e.g., a dilute colloidal silica suspension) to record the temporal profile of the excitation pulse itself.
-
Data Analysis: The experimental decay curve is fitted to an exponential model (or multi-exponential model if the decay is complex) through a deconvolution process that incorporates the measured IRF. The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value. The fluorescence lifetime (τ) is the time at which the fluorescence intensity has decayed to 1/e of its initial value.
Expert Rationale: The lifetime is an intrinsic property of a fluorophore and, unlike intensity, is often independent of probe concentration. It provides critical insight into the excited-state dynamics and is highly sensitive to the local molecular environment, making it a powerful parameter for sensing applications, including fluorescence lifetime imaging microscopy (FLIM).[13]
Advanced Characterization: Probing Environmental Sensitivity
A key attribute of a useful fluorescent probe is its sensitivity to its environment.
Solvatochromism Study
Objective: To assess how the absorption and emission properties change with solvent polarity.
Protocol:
-
Prepare solutions of 5-Fluorophthalazine at a constant, low concentration in a series of spectrograde solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol, Water).
-
Record the absorption and emission spectra for each solution, determining λabs_max and λem_max.
-
Analyze the data by plotting the Stokes shift against a solvent polarity function, such as the Lippert-Mataga plot. This can provide information about the change in the molecule's dipole moment upon excitation.
Expert Rationale: Significant shifts in emission wavelength with solvent polarity (solvatochromism) indicate a change in the charge distribution of the molecule in the excited state compared to the ground state. This property is highly desirable for developing probes that can report on the polarity of their microenvironment, such as within a protein binding pocket or a cell membrane.
pH Dependence Study
Objective: To determine if the fluorescence is modulated by pH.
Protocol:
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
Add a small aliquot of a concentrated 5-Fluorophthalazine stock solution to each buffer to maintain a constant fluorophore concentration.
-
Record the fluorescence emission spectra and intensity at a fixed excitation wavelength for each pH value.
-
Plot the fluorescence intensity and/or emission maximum versus pH. This can be used to determine the ground-state and excited-state pKa values.
Expert Rationale: The nitrogen atoms in the phthalazine ring are potential sites for protonation. Protonation or deprotonation can dramatically alter the electronic structure and, consequently, the fluorescence output.[14][15] A pH-sensitive fluorescence response is a critical feature for probes designed to monitor pH changes in biological compartments like endosomes or lysosomes.
Data Presentation: Summarizing Photophysical Properties
All quantitative data should be summarized in clear, concise tables for easy comparison and reference.
Table 1: Summary of Core Photophysical Properties of 5-Fluorophthalazine (Hypothetical Data)
| Parameter | Symbol | Value | Conditions |
|---|---|---|---|
| Absorption Maximum | λabs_max | 345 nm | In Ethanol |
| Emission Maximum | λem_max | 420 nm | In Ethanol |
| Molar Absorptivity | ε | 5,500 M-1cm-1 | At 345 nm in Ethanol |
| Stokes Shift | Δν | 75 nm (5980 cm-1) | In Ethanol |
| Fluorescence Quantum Yield | ΦF | 0.65 | In Ethanol (Ref: Quinine Sulfate) |
| Fluorescence Lifetime | τ | 4.1 ns | In Ethanol, λex=340nm, λem=420nm |
Table 2: Solvatochromic Effects on 5-Fluorophthalazine (Hypothetical Data)
| Solvent | Polarity Index | λabs_max (nm) | λem_max (nm) |
|---|---|---|---|
| n-Hexane | 0.1 | 338 | 395 |
| Toluene | 2.4 | 340 | 402 |
| Dichloromethane | 3.1 | 344 | 415 |
| Acetonitrile | 5.8 | 345 | 425 |
| Ethanol | 4.3 | 345 | 420 |
| Water | 10.2 | 348 | 440 |
Conclusion and Future Directions
This guide outlines a comprehensive and robust workflow for the complete characterization of the fluorescence properties of 5-Fluorophthalazine. By systematically determining its core photophysical parameters—absorption and emission spectra, quantum yield, and lifetime—and subsequently probing its sensitivity to environmental factors like solvent polarity and pH, a full profile of its potential as a fluorophore can be established. The resulting data will be crucial for guiding its application in diverse fields, from developing sensitive analytical assays to designing advanced molecular probes for cellular imaging and drug discovery. The combination of rigorous experimental work and computational modeling will provide the deep understanding necessary to fully exploit the unique properties imparted by the fluorine substituent on the phthalazine core.
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University of California, Irvine, Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
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Tulej, M., et al. (2012). Electronic transitions of the C5H- anion. ResearchGate. Retrieved from [Link]
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Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Techniques in Medical Applications. PMC. Retrieved from [Link]
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Korkmaz Türkoglu, E., et al. (2020). Investigation of photophysical and photochemical properties of phthalocyanines bearing fluorinated groups. ResearchGate. Retrieved from [Link]
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Streltsov, S. A., et al. (1994). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. PubMed. Retrieved from [Link]
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Schulman, S. G. (2017). Fluorescence Spectroscopy, Organic Chemistry Applications. ResearchGate. Retrieved from [Link]
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Prajapati, K., et al. (2015). Fluorescence spectroscopy and its applications: A Review. CORE. Retrieved from [Link]
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Vidya-mitra. (2018). Fluorescence Quantum Yield and Lifetime. YouTube. Retrieved from [Link]
-
Sun, W., et al. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. Retrieved from [Link]
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Sivasankari, K., & Rajendiran, N. (2016). Applications of Fluorescence Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Litvinenko, Y., et al. (2007). Interplay of computational chemistry and transient absorption spectroscopy in the ultrafast studies. ResearchGate. Retrieved from [Link]
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Küçük, T., et al. (2019). Photoproperties, PVP formulation and 19F NMR of a Zn phthalocyanine with 24 magnetically pseudo-equivalent fluorine atoms. Semantic Scholar. Retrieved from [Link]
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Turek, M., et al. (2011). Fluorescence behavior of (selected) flavonols: A combined experimental and computational study. ResearchGate. Retrieved from [Link]
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Berezin, M. Y. (2011). Fluorescence Lifetime Measurements and Biological Imaging. PMC. Retrieved from [Link]
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Samanta, S., et al. (2011). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. Retrieved from [Link]
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Grasel, F. D. S., et al. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. ResearchGate. Retrieved from [Link]
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de Oliveira, J. A., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. MDPI. Retrieved from [Link]
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Dumoulin, F., et al. (2019). Photoproperties, PVP formulation and 19F NMR of a Zn phthalocyanine with 24 magnetically pseudo-equivalent fluorine atoms. ResearchGate. Retrieved from [Link]
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"5-Fluorophthalazine as a potential building block in organic synthesis"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 5-fluorophthalazine, a privileged building block poised for significant applications in organic synthesis and drug development. We will delve into the synthetic pathways to access this versatile intermediate, with a particular focus on the robust and scalable synthesis of the key precursor, 1-chloro-5-fluorophthalazine. The core of this guide is a detailed exploration of the reactivity of this intermediate in fundamental transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Through a blend of mechanistic insights, detailed experimental protocols, and structured data, this document aims to equip researchers with the knowledge to effectively leverage 5-fluorophthalazine in the design and synthesis of novel chemical entities.
The Strategic Advantage of Fluorinated Phthalazines in Medicinal Chemistry
Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs and natural products, owing to their ability to engage in crucial biological interactions.[1] The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a pharmacologically significant scaffold found in drugs exhibiting a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2]
The introduction of fluorine into organic molecules can profoundly influence their biological profiles.[3][4] Fluorine's high electronegativity and small size can alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Specifically, fluorination can block sites of metabolic oxidation, leading to an increased drug half-life, and can introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets.[4] The fusion of a fluorine atom with the phthalazine scaffold in 5-fluorophthalazine, therefore, presents a compelling strategy for the development of novel therapeutics with enhanced properties.[2]
This guide focuses on the practical application of 5-fluorophthalazine as a building block, providing the necessary synthetic knowledge to harness its potential.
Synthesis of the Key Intermediate: 1-Chloro-5-fluorophthalazine
A practical and scalable synthesis of 5-fluorophthalazine derivatives commences with the preparation of a reactive precursor, 1-chloro-5-fluorophthalazine. This is achieved through a reliable two-step sequence starting from the commercially available 3-fluorophthalic anhydride.
Step 1: Synthesis of 5-Fluorophthalazin-1(2H)-one
The initial step involves the condensation of 3-fluorophthalic anhydride with hydrazine hydrate to form the corresponding phthalazinone.[5][6] This reaction proceeds via the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of 5-Fluorophthalazin-1(2H)-one
-
Reagents and Materials:
-
3-Fluorophthalic anhydride (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid (as solvent)
-
Ethanol (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 3-fluorophthalic anhydride (1.0 eq) and glacial acetic acid.
-
Stir the mixture to form a suspension.
-
Slowly add hydrazine hydrate (1.2 eq) to the suspension. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum to yield 5-fluorophthalazin-1(2H)-one as a solid.
-
Step 2: Chlorination to 1-Chloro-5-fluorophthalazine
The phthalazinone is then converted to the highly reactive 1-chloro-5-fluorophthalazine using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[5] This transformation proceeds via the tautomeric lactim form of the phthalazinone.
Experimental Protocol: Synthesis of 1-Chloro-5-fluorophthalazine
-
Reagents and Materials:
-
5-Fluorophthalazin-1(2H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, ~5-10 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a fume hood, carefully add 5-fluorophthalazin-1(2H)-one (1.0 eq) to a round-bottom flask.
-
Add an excess of phosphorus oxychloride (POCl₃) (~5-10 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a beaker. This should be done in a well-ventilated fume hood as it is a highly exothermic and vigorous reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then dry under vacuum to afford 1-chloro-5-fluorophthalazine.
-
Synthetic Workflow Diagram
Caption: Synthesis of 1-Chloro-5-fluorophthalazine.
Reactivity and Applications in Organic Synthesis
1-Chloro-5-fluorophthalazine is an electron-deficient heteroaromatic halide, making it an excellent substrate for a variety of transformations. The chlorine atom at the 1-position is highly activated towards nucleophilic displacement, and the C-Cl bond also readily participates in oxidative addition to palladium(0) catalysts. The fluorine atom at the 5-position further modulates the electronic properties of the ring system.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the phthalazine ring, further enhanced by the fluorine substituent, makes the 1-position highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[7][8]
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system and the electron-withdrawing nitrogen atoms.
General Reaction Scheme:
Caption: General SNAr Reaction of 1-Chloro-5-fluorophthalazine.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reagents and Materials:
-
1-Chloro-5-fluorophthalazine (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel with a magnetic stirrer and heating capabilities
-
-
Procedure:
-
To a reaction vessel, add 1-chloro-5-fluorophthalazine (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (2.0 eq).
-
Add the aprotic polar solvent.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary for SNAr Reactions
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 85-95 |
| Benzylamine | DIPEA | NMP | 90 | 80-90 |
| Morpholine | Cs₂CO₃ | DMSO | 110 | >90 |
| Phenol | K₂CO₃ | DMF | 100 | 75-85 |
| Thiophenol | NaH | THF | 60 | 80-90 |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of 1-chloro-5-fluorophthalazine is also amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of the 5-fluorophthalazine scaffold.
General Catalytic Cycle for Cross-Coupling
Caption: Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between 1-chloro-5-fluorophthalazine and various organoboron reagents (boronic acids or esters).[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
1-Chloro-5-fluorophthalazine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DME)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a degassed reaction vessel, add 1-chloro-5-fluorophthalazine, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination provides a powerful alternative to classical SNAr, especially for less nucleophilic amines or when milder conditions are required.[11][12][13]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
1-Chloro-5-fluorophthalazine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add the base, 1-chloro-5-fluorophthalazine, and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 80-120 °C with stirring.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Quench the reaction carefully with water, and extract the product.
-
Purify as previously described.
-
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further functionalization, such as in click chemistry or as precursors to other functional groups.[14][15][16]
Experimental Protocol: Sonogashira Coupling
-
Reagents and Materials:
-
1-Chloro-5-fluorophthalazine (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) co-catalyst (2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (acts as base and solvent)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert atmosphere
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add 1-chloro-5-fluorophthalazine, the palladium catalyst, and CuI.
-
Add the solvent (e.g., triethylamine or a mixture with THF).
-
Add the terminal alkyne.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction. Upon completion, filter off the amine hydrochloride salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Summary of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Fluoro-1-arylphthalazine |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Xantphos | NaOtBu | 5-Fluoro-1-(amino)phthalazine |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | 5-Fluoro-1-alkynylphthalazine |
Conclusion and Future Outlook
5-Fluorophthalazine, and its key intermediate 1-chloro-5-fluorophthalazine, represent highly valuable and versatile building blocks for organic synthesis and medicinal chemistry. The synthetic routes are straightforward and scalable, and the reactivity profile allows for the introduction of a diverse range of functional groups through both nucleophilic substitution and modern cross-coupling methodologies. The strategic placement of the fluorine atom is anticipated to confer advantageous properties to the resulting molecules, making this scaffold a promising starting point for the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of 5-fluorophthalazine in their synthetic endeavors.
References
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- A Technical Guide to the Historical Synthesis of Phthalazone. (n.d.). Benchchem.
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- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Negishi, E. I., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 815-848). John Wiley & Sons, Inc.
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An In-depth Technical Guide to the Discovery and Synthesis of 5-Fluorophthalazine Analogs
Introduction: The Strategic Intersection of Fluorine and the Phthalazine Scaffold
In the landscape of medicinal chemistry, the phthalazine core, a bicyclic aromatic 1,2-diazine, represents a "privileged scaffold." This structure is a cornerstone in numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Commercially successful drugs such as Hydralazine (antihypertensive) and Azelastine (antihistamine) validate the therapeutic potential inherent in this heterocyclic system.[2][3] The development of novel phthalazine derivatives continues to be a fertile ground for drug discovery.[4][5]
The strategic incorporation of fluorine into drug candidates is a powerful and widely adopted tactic to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] The introduction of fluorine can block sites of metabolic oxidation, increase cell membrane permeability, and alter the acidity of nearby protons, thereby modulating receptor interactions.[7][8]
This guide focuses on the confluence of these two powerful concepts: the discovery and synthesis of 5-Fluorophthalazine analogs . By introducing a fluorine atom onto the phthalazine core, we aim to leverage its advantageous properties to develop novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic properties. This document provides a detailed exploration of the synthetic rationale, key experimental protocols, structure-activity relationship (SAR) insights, and biological evaluation strategies pertinent to this promising class of molecules.
Core Synthetic Strategies for 5-Fluorophthalazine Analogs
The successful synthesis of 5-fluorophthalazine derivatives hinges on a logical and efficient synthetic plan. The general approach involves the construction of the core fluorinated phthalazinone ring, followed by functionalization to generate a library of diverse analogs for biological screening.
Retrosynthetic Analysis & Strategic Planning
A common retrosynthetic approach for substituted phthalazines begins with the key intermediate, a functionalized chlorophthalazine. This intermediate is highly valuable as the chloro-substituent serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains. The fluorinated phthalazinone precursor can be disconnected to a fluorinated phthalic anhydride or a related o-acylbenzoic acid, which are often commercially available or accessible through established synthetic routes.
Caption: A representative synthetic route to produce 5-Fluorophthalazine analogs.
Experimental Protocols
The following protocols are detailed, self-validating systems for the synthesis of the core intermediates and final analogs.
Protocol 1: Synthesis of 5-Fluorophthalazin-1(2H)-one (2)
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluorophthalic anhydride (1.0 eq). Suspend the starting material in glacial acetic acid (approx. 10 mL per gram of anhydride).
-
Reaction Initiation: Add hydrazine hydrate (1.1 eq) dropwise to the suspension at room temperature. The addition is often exothermic.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The use of acetic acid as a solvent facilitates the condensation and subsequent dehydrative cyclization. [9]4. Workup & Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual acetic acid, and dried under vacuum. The crude product is often of high purity but can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 1-Chloro-5-fluorophthalazine (3)
-
Reagents & Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 5-fluorophthalazin-1(2H)-one (2) (1.0 eq). Add phosphorus oxychloride (POCl₃) (5-10 eq) to serve as both reagent and solvent.
-
Chlorination: Add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise. The combination of POCl₃ and PCl₅ is a highly effective chlorinating system for converting the lactam (phthalazinone) to the corresponding chloro-heterocycle. [10]3. Reaction: Heat the mixture to reflux (approx. 105°C) for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Workup & Isolation: Carefully quench the reaction by slowly pouring it over crushed ice. Caution: This is a highly exothermic and vigorous reaction. The resulting solid precipitate is collected by filtration, washed with cold water and a saturated sodium bicarbonate solution until neutral, and then dried. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 5-Fluorophthalazine Analogs (4) via SNAr
-
Reagents & Setup: Dissolve 1-chloro-5-fluorophthalazine (3) (1.0 eq) in an appropriate solvent such as dioxane or N,N-Dimethylformamide (DMF).
-
Nucleophilic Addition: Add the desired nucleophile (e.g., a primary or secondary amine) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to 80-100°C and stir for 2-12 hours. The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring activates the C1 position for nucleophilic attack, allowing the displacement of the chloride.
-
Workup & Isolation: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over sodium sulfate, and concentrated. The final analog is purified by silica gel column chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the 5-fluorophthalazine scaffold is essential for understanding the structural requirements for biological activity and for optimizing lead compounds. [11]The data gathered from SAR studies guides the iterative design of more potent and selective analogs. [12]
Key Points of Diversification
-
The C1 Position: As demonstrated in the synthetic scheme, this position is the most straightforward to modify. The nature of the substituent introduced here dramatically impacts activity. Exploring a range of amines—aliphatic, aromatic, cyclic (e.g., piperazine, morpholine), and chiral—can probe the size, electronics, and hydrogen-bonding capacity of the target's binding pocket. [13]* The C4 Position: While not addressed in the primary synthesis, this position can be functionalized through different starting materials (e.g., substituted o-acylbenzoic acids). [9]* The Fluorine Position: While this guide focuses on the 5-fluoro analog, synthesizing other regioisomers (e.g., 6-fluorophthalazine) can reveal the importance of the fluorine atom's specific location for target engagement.
Illustrative SAR Data
The following table summarizes hypothetical but representative SAR data for a series of 5-fluorophthalazine analogs targeting a generic protein kinase. This illustrates how structural changes can be correlated with biological activity.
| Compound ID | R-Group at C1 Position | Kinase Inhibition IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 4a | 4-Methylpiperazin-1-yl | 15 | 0.25 |
| 4b | Morpholin-4-yl | 85 | 1.5 |
| 4c | Anilin-1-yl | 250 | >10 |
| 4d | (R)-3-aminopyrrolidin-1-yl | 8 | 0.12 |
| 4e | (S)-3-aminopyrrolidin-1-yl | 120 | 2.1 |
| 4f | Cyclopropylamino | 55 | 0.9 |
SAR Insights:
-
Basic Amine is Favorable: The potent activity of the piperazine analog (4a) suggests that a basic nitrogen, which would be protonated at physiological pH, is crucial for a key ionic interaction in the binding site.
-
Hydrogen Bond Acceptor vs. Donor: The lower potency of the morpholine analog (4b) compared to the piperazine analog (4a) may indicate a preference for a hydrogen bond donor (N-H) over an acceptor (O) at that position.
-
Stereochemistry is Critical: The significant difference in activity between the R- (4d) and S- (4e) enantiomers strongly implies a specific and chiral binding pocket.
-
Flexibility and Size: The reduced activity of the rigid aniline group (4c) compared to the more flexible cyclic amines suggests the need for conformational adaptability to fit the active site.
Biological Evaluation and Mechanistic Studies
Once synthesized, the 5-fluorophthalazine analogs must be subjected to a cascade of biological assays to determine their potency, selectivity, and mechanism of action.
Primary Screening: In Vitro Assays
-
Target-Based Assays: If the intended molecular target is known (e.g., a specific kinase, PARP), direct enzymatic inhibition assays are performed. These assays quantify the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
-
Cell-Based Assays: Cellular proliferation assays, such as the MTT or CellTiter-Glo assay, are used to measure the compound's ability to inhibit the growth of cancer cell lines. This provides a measure of overall cytotoxicity (GI₅₀ or IC₅₀). [14]
Mechanism of Action Elucidation
For promising lead compounds, further studies are conducted to understand how they exert their biological effects.
Caption: Conceptual pathway for a 5-Fluorophthalazine analog acting as a protein kinase inhibitor.
-
Phosphorylation Studies: Western blot analysis can be used to measure the phosphorylation status of the target kinase and its downstream substrates. A potent inhibitor would decrease these phosphorylation levels. [15]* Cell Cycle Analysis: Flow cytometry can determine if the compound causes cell cycle arrest at a particular phase (e.g., G1, S, or G2/M), which is a common outcome of kinase inhibition. [16]* Apoptosis Assays: Assays such as Annexin V staining can confirm if the compound induces programmed cell death (apoptosis) in cancer cells.
Conclusion and Future Directions
The 5-fluorophthalazine scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of a fluorine atom can enhance key drug-like properties, while the versatile phthalazine core allows for extensive chemical modification to optimize potency and selectivity. The synthetic routes outlined in this guide are robust and adaptable, providing a clear path for the generation of diverse chemical libraries.
Future research in this area should focus on:
-
Exploring Novel Substitutions: Expanding the diversity of chemical groups at the C1 and C4 positions to probe new regions of chemical space.
-
Developing Structure-Based Designs: Utilizing computational modeling and X-ray crystallography to design analogs that fit precisely into the target's active site.
-
Profiling for Selectivity: Testing lead compounds against a broad panel of related biological targets (e.g., a kinome panel) to ensure selectivity and minimize potential off-target effects.
-
In Vivo Evaluation: Advancing the most promising analogs into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the exploration of 5-fluorophthalazine analogs will continue to be a valuable endeavor in the quest for new and improved medicines.
References
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- Pharmacological activities of various phthalazine and phthalazinone derivatives.
- Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents.Pakistan Journal of Pharmaceutical Sciences.
- Synthesis and Structure-Activity Relationship Study of 5a-Carbasugar Analogues of SL0101.ACS Medicinal Chemistry Letters.
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- Structure activity relationship of the synthesized compounds.
- Total synthesis and biological evaluation of fluorinated cryptophycins.Beilstein Journal of Organic Chemistry.
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- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.Molecules.
- New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells.RSC Publishing.
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- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
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A Theoretical and Computational Investigation into the Mechanism of Action of 5-Fluorophthalazine
A Whitepaper for Drug Development Professionals, Researchers, and Scientists
Abstract
5-Fluorophthalazine is a heterocyclic compound with potential pharmacological applications. While experimental data on its specific biological activity is emerging, a comprehensive theoretical understanding of its mechanism of action remains to be elucidated. This technical guide proposes a structured, in-depth theoretical and computational research program to investigate the molecular mechanisms underpinning the activity of 5-Fluorophthalazine. By leveraging established computational chemistry methodologies and drawing parallels from structurally related bioactive molecules, this whitepaper outlines a pathway to identify potential biological targets, elucidate interaction dynamics, and predict metabolic fate. This approach is designed to accelerate the drug discovery and development process by providing a rational, molecular-level framework for experimental design and lead optimization.
Introduction: The Therapeutic Potential of Phthalazine Derivatives
The phthalazine scaffold is a key pharmacophore found in a variety of biologically active compounds with a broad spectrum of therapeutic applications. Derivatives of phthalazine have been reported to exhibit antimicrobial, antifungal, antidepressant, and antihistaminic properties.[1] Notably, aminophthalazine derivatives have demonstrated potent anticancer activity, acting as inhibitors of PGE2 production, which is crucial in the progression of various tumors, and as inhibitors of phosphodiesterases (PDEs) and kinases.[1][2] The introduction of a fluorine atom into a pharmacologically active molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. Therefore, 5-Fluorophthalazine represents a promising candidate for further investigation.
This guide will lay out a theoretical framework to explore the mechanism of action of 5-Fluorophthalazine, focusing on two key areas: its potential as a kinase inhibitor, a common target for phthalazine-based drugs, and its metabolic pathway, drawing analogies from the well-studied metabolism of other fluorinated drugs like 5-Fluorouracil.
Proposed Biological Target and Mechanism of Action: Kinase Inhibition
Based on the documented activity of similar aminophthalazine compounds, a plausible hypothesis is that 5-Fluorophthalazine acts as an inhibitor of one or more protein kinases.[1] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The proposed mechanism of action centers on the ability of 5-Fluorophthalazine to bind to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
In Silico Target Identification and Binding Mode Analysis
A systematic computational approach is proposed to identify potential kinase targets and to elucidate the binding mode of 5-Fluorophthalazine. This workflow is designed to be a self-validating system, where each step refines the predictions of the previous one.
Experimental Protocol: Computational Target Fishing and Molecular Docking
-
Target Prioritization: A list of potential kinase targets will be compiled based on the known targets of structurally similar phthalazine derivatives (e.g., p38 MAP kinase, Aurora-A kinase).[1]
-
Homology Modeling: If the 3D structure of a prioritized kinase is not available in the Protein Data Bank (PDB), a homology model will be built using a suitable template.
-
Molecular Docking:
-
Ligand Preparation: The 3D structure of 5-Fluorophthalazine will be generated and optimized using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The kinase structures will be prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Docking Simulation: Molecular docking simulations will be performed using software such as AutoDock Vina or Glide to predict the binding affinity and pose of 5-Fluorophthalazine within the ATP-binding site of each kinase.
-
-
Binding Pose Analysis: The predicted binding poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity.
Visualizing the Proposed Computational Workflow
The following diagram illustrates the proposed computational workflow for target identification and binding mode analysis.
Caption: Computational workflow for kinase target identification.
Quantum Chemical Calculations for Mechanistic Insight
To gain a deeper understanding of the electronic properties of 5-Fluorophthalazine and its reactivity, quantum chemical calculations are essential. These calculations can provide insights into the molecule's stability, reactivity, and the nature of its interactions with the target protein.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The molecular geometry of 5-Fluorophthalazine will be optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Electronic Property Calculation: The following electronic properties will be calculated:
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions, which are crucial for intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's chemical reactivity and electron-donating/accepting capabilities.
-
Fukui Function: To predict the most reactive sites for nucleophilic and electrophilic attack.[3]
-
-
Interaction Energy Calculation: The interaction energy between 5-Fluorophthalazine and key amino acid residues in the binding pocket will be calculated to quantify the strength of the interactions.
Summarizing Key Computational Parameters
| Computational Method | Parameter Calculated | Rationale |
| Molecular Docking | Binding Affinity (kcal/mol), Binding Pose | Predicts the most likely protein targets and the geometry of interaction. |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies regions of the molecule likely to engage in electrostatic interactions. |
| DFT | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. |
| DFT | Fukui Function | Pinpoints the specific atoms most likely to be involved in chemical reactions. |
Proposed Metabolic Pathways of 5-Fluorophthalazine
Understanding the metabolic fate of a drug candidate is critical for its development. While specific metabolic studies on 5-Fluorophthalazine are not yet available, we can propose potential metabolic pathways by analogy with other fluorinated compounds, such as 5-Fluorouracil (5-FU), and the general metabolism of heterocyclic compounds.[4][5] The metabolism of xenobiotics primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions.[6]
Phase I Metabolism
Phase I reactions introduce or expose functional groups. For 5-Fluorophthalazine, key potential Phase I transformations include:
-
Oxidation: Cytochrome P450 (CYP) enzymes are likely to catalyze the oxidation of the phthalazine ring, potentially leading to the formation of hydroxylated metabolites.
-
Dehalogenation: The fluorine atom may be removed, although the C-F bond is generally stable.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II pathways for 5-Fluorophthalazine and its metabolites include:
-
Glucuronidation: The addition of glucuronic acid to hydroxylated metabolites.
-
Sulfation: The addition of a sulfate group.
-
Glutathione Conjugation: The addition of glutathione, which can be a detoxification pathway.[7]
Visualizing the Proposed Metabolic Pathway
The following diagram outlines the proposed metabolic pathways for 5-Fluorophthalazine.
Caption: Proposed metabolic pathways for 5-Fluorophthalazine.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive theoretical and computational strategy to elucidate the mechanism of action of 5-Fluorophthalazine. The proposed workflow, encompassing target identification, molecular docking, quantum chemical calculations, and prediction of metabolic pathways, provides a robust framework for guiding future experimental studies. The insights gained from these theoretical investigations will be instrumental in validating potential biological targets, understanding the molecular basis of activity, and anticipating the metabolic profile of 5-Fluorophthalazine. This rational, in silico-driven approach holds the potential to significantly de-risk and accelerate the progression of 5-Fluorophthalazine through the drug discovery pipeline. Subsequent experimental validation of the computationally generated hypotheses is the critical next step in realizing the therapeutic potential of this promising compound.
References
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Title: Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole Source: Taylor & Francis Online URL: [Link]
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Title: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity Source: PubMed Central (PMC) URL: [Link]
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Title: Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview Source: PubMed Central (PMC) URL: [Link]
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Title: 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs Source: PubMed Central (PMC) URL: [Link]
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Title: Fluoropyrimidine Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]
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Title: The Future of Medicine: Computational Chemistry | Sarah Su | TEDxLAHS Source: YouTube URL: [Link]
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Title: A general overview of the major metabolic pathways Source: Universidade Fernando Pessoa URL: [Link]
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using 5-Fluorophthalazine
Introduction: 5-Fluorophthalazine, a Novel Kinase Inhibitor
In the landscape of modern drug discovery, particularly in oncology, the identification of novel small molecules that can selectively target key signaling pathways is of paramount importance.[1][2] Phthalazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Notably, several phthalazine-based compounds have been investigated as potent enzyme inhibitors, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase (PARP-1).[5][6][7][8][9]
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[10] This application note introduces 5-Fluorophthalazine , a novel synthetic phthalazine derivative, and provides a comprehensive guide to its characterization using a suite of cell-based assays. We will proceed under the hypothesis that 5-Fluorophthalazine acts as a potent inhibitor of the VEGFR-2 signaling pathway, a critical mediator of angiogenesis, which is the formation of new blood vessels, a process essential for tumor growth and metastasis.[6][11][12][13]
This document will provide detailed protocols for a series of assays designed to:
-
Directly assess the inhibitory effect of 5-Fluorophthalazine on VEGFR-2 kinase activity.
-
Quantify its cytotoxic effects on cancer cell lines with high VEGFR-2 expression.
-
Confirm its on-target activity by measuring the phosphorylation status of VEGFR-2 and downstream signaling components within the cellular environment.
-
Evaluate its functional anti-angiogenic potential.
The VEGFR-2 Signaling Pathway: A Prime Target in Oncology
The VEGFR-2 signaling cascade is a cornerstone of angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation cascade activates a network of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which collectively promote endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels. Dysregulation of this pathway is a hallmark of many solid tumors, making VEGFR-2 a highly attractive target for anti-cancer therapies.[6][11][12][13]
Caption: The VEGFR-2 signaling pathway and the hypothesized inhibitory action of 5-Fluorophthalazine.
Experimental Workflows and Protocols
The following section details the step-by-step protocols for characterizing the biological activity of 5-Fluorophthalazine. It is crucial to first determine the optimal concentration range for the compound through a dose-response curve, typically starting from a high concentration (e.g., 100 µM) and performing serial dilutions.
Cell Viability and Cytotoxicity Assay
This initial assay is designed to determine the concentration-dependent effect of 5-Fluorophthalazine on the viability of cancer cells. We recommend using a cell line known to have high expression of VEGFR-2, such as Human Umbilical Vein Endothelial Cells (HUVECs) or specific cancer cell lines like HCT-116 (colon) or MCF-7 (breast).[6]
Principle: This protocol utilizes a resazurin-based assay, where the metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
HUVECs or a suitable cancer cell line
-
Complete cell culture medium
-
5-Fluorophthalazine stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Fluorophthalazine in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability (%) against the log concentration of 5-Fluorophthalazine and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Concentration (µM) | % Viability (Mean) | % Viability (SD) |
| 0.01 | 98.7 | 3.2 |
| 0.1 | 95.2 | 4.1 |
| 1 | 75.6 | 5.5 |
| 10 | 48.9 | 3.8 |
| 100 | 12.3 | 2.1 |
In-Cell VEGFR-2 Phosphorylation Assay
This assay confirms that 5-Fluorophthalazine inhibits the activity of VEGFR-2 within a cellular context by measuring the level of receptor phosphorylation.
Principle: This protocol utilizes a cell-based ELISA to quantify the amount of phosphorylated VEGFR-2 relative to the total amount of VEGFR-2.
Materials:
-
HUVECs or a suitable cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium
-
5-Fluorophthalazine stock solution
-
Recombinant human VEGF-A
-
Cell-based ELISA kit for phosphorylated VEGFR-2 (Tyr1175) and total VEGFR-2
-
96-well plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking buffer
-
Primary and secondary antibodies (as per kit instructions)
-
Substrate solution (e.g., TMB)
-
Stop solution
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate as described in the viability assay protocol.
-
After 24 hours, replace the complete medium with serum-free medium and incubate for another 12-24 hours.
-
-
Compound Pre-treatment:
-
Prepare dilutions of 5-Fluorophthalazine in serum-free medium.
-
Add the compound dilutions to the wells and incubate for 1-2 hours at 37°C.
-
-
VEGF-A Stimulation:
-
Add VEGF-A to a final concentration of 50 ng/mL to all wells except the unstimulated control.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Immediately fix the cells by adding fixing solution for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Add quenching solution for 20 minutes.
-
Wash the wells with PBS.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the cell-based ELISA kit, which will typically involve:
-
Blocking the wells.
-
Incubating with primary antibodies against p-VEGFR-2 or total VEGFR-2.
-
Incubating with an HRP-conjugated secondary antibody.
-
Adding the substrate and stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each condition.
-
Express the results as a percentage of the VEGF-A stimulated control.
-
Caption: Experimental workflow for the in-cell VEGFR-2 phosphorylation assay.
Downstream Signaling Pathway Analysis (Western Blot)
This protocol assesses the effect of 5-Fluorophthalazine on key signaling molecules downstream of VEGFR-2, such as AKT and ERK.
Principle: Western blotting is used to detect the phosphorylation status of AKT and ERK in cell lysates after treatment with 5-Fluorophthalazine and stimulation with VEGF-A.
Materials:
-
HUVECs or a suitable cancer cell line
-
6-well plates
-
Serum-free and complete cell culture medium
-
5-Fluorophthalazine stock solution
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 12-24 hours.
-
Pre-treat with 5-Fluorophthalazine at the desired concentrations for 1-2 hours.
-
Stimulate with VEGF-A (50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Use β-actin as a loading control.
-
Anti-Angiogenesis Tube Formation Assay
This functional assay evaluates the ability of 5-Fluorophthalazine to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Principle: Endothelial cells (like HUVECs) are cultured on a basement membrane extract (e.g., Matrigel), where they will form tube-like structures. The inhibitory effect of 5-Fluorophthalazine on this process is quantified by measuring the number and length of these tubes.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
5-Fluorophthalazine stock solution
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of 5-Fluorophthalazine or vehicle control.
-
Seed 10,000-20,000 cells per well onto the solidified Matrigel.
-
-
Incubation:
-
Incubate the plate for 4-12 hours at 37°C and 5% CO2.
-
-
Visualization and Imaging:
-
If desired, stain the cells with Calcein AM for better visualization.
-
Capture images of the tube formation using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Compare the results from the treated wells to the vehicle control.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be a self-validating system. The initial cytotoxicity assay establishes a relevant concentration range for subsequent mechanistic studies. The in-cell phosphorylation assay directly links the observed cytotoxicity to the inhibition of the target, VEGFR-2. The Western blot analysis of downstream signaling pathways provides further confirmation of on-target activity. Finally, the tube formation assay demonstrates a functional consequence of this target inhibition, providing a physiologically relevant readout. Consistent and dose-dependent effects across this series of assays will provide a high degree of confidence in the characterization of 5-Fluorophthalazine's biological activity.
References
-
A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved from [Link]
-
Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review. (n.d.). Faculty members. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (2017). PubMed. Retrieved from [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. Retrieved from [Link]
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Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. (2020). PubMed. Retrieved from [Link]
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Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (n.d.). OUCI. Retrieved from [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. Retrieved from [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health. Retrieved from [Link]
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Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (2018). PubMed. Retrieved from [Link]
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Synthesis of novel phthalazine derivatives as pharmacological activities. (2019). ResearchGate. Retrieved from [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Publishing. Retrieved from [Link]
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Pharmacological activities of various phthalazine and phthalazinone derivatives. (2019). Semantic Scholar. Retrieved from [Link]
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Pharmacological activities of various phthalazine and phthalazinone derivatives. (2025). ResearchGate. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]
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5-Fluorophthalazine as a Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
A Note to the Researcher: Initial searches for "5-Fluorophthalazine" as a fluorescent probe for cellular imaging did not yield specific scientific literature or commercially available products under this name. This suggests that it may be a novel compound not yet described in published research, or a highly specialized tool not in general circulation.
However, the phthalazine core structure is a known scaffold for the development of fluorescent probes. Therefore, this document provides a comprehensive guide based on a representative example of a functionalized phthalazine derivative used for cellular imaging. This will serve as a practical framework for researchers interested in the potential application of novel phthalazine-based probes.
The following application notes and protocols are based on the principles and methodologies described for a novel phthalazine-based chromogenic and fluorogenic chemosensor for Cobalt (Co²⁺) in cancer cell imaging.[1][2] This example demonstrates the potential of the phthalazine scaffold in designing targeted fluorescent probes for biological applications.
Application Note: Phthalazine Derivatives as Tunable Fluorophores for Cellular Imaging
Introduction
Phthalazine and its derivatives are a class of heterocyclic compounds that have shown significant potential in medicinal chemistry and materials science.[3] Recent research has highlighted their utility as scaffolds for the development of fluorescent probes due to their favorable photophysical properties and the relative ease with which they can be functionalized.[1][2] By modifying the core phthalazine structure with various donor-acceptor groups, it is possible to tune the molecule's absorption and emission characteristics, as well as its selectivity towards specific analytes within the complex cellular environment.
This document outlines the properties and applications of a model phthalazine-based fluorescent probe, herein referred to as "Phthalazine-Co," designed for the detection of Co²⁺ ions in living cells.[1][2]
Principle of Operation
The fluorescence of many organic dyes is sensitive to their local environment. In the case of Phthalazine-Co, the probe is designed to exhibit a significant change in its fluorescence properties upon binding to Co²⁺ ions. This "turn-on" fluorescence response is a desirable characteristic for a cellular probe as it minimizes background signal and enhances the signal-to-noise ratio. The mechanism of fluorescence enhancement is often based on the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts intramolecular rotation or photoinduced electron transfer (PET), leading to an increase in fluorescence quantum yield.
Key Features and Advantages
-
High Selectivity: Functionalized phthalazine probes can be designed to exhibit high selectivity for a specific analyte, such as a particular metal ion, over other biologically relevant species.
-
"Turn-On" Fluorescence: Many phthalazine-based probes are designed to be weakly fluorescent in their free state and become highly fluorescent upon binding to their target, providing a clear and strong signal.
-
Cell Permeability: With appropriate structural modifications, phthalazine probes can be rendered cell-permeable, allowing for the imaging of intracellular processes in living cells.
-
Tunable Photophysical Properties: The absorption and emission wavelengths of phthalazine derivatives can be synthetically modified to be compatible with common fluorescence microscopy filter sets and to minimize autofluorescence from biological samples.
Photophysical Properties of a Representative Phthalazine Probe (Phthalazine-Co)
The following table summarizes the key photophysical properties of the Phthalazine-Co probe as a representative example. Researchers developing novel phthalazine probes should aim to characterize their compounds in a similar manner.
| Property | Value | Notes |
| Absorption Maximum (λabs) | ~383 nm (free probe) | Upon binding Co²⁺, a red shift to ~435 nm is observed, which can also be used for ratiometric sensing.[1][2] |
| Emission Maximum (λem) | ~550 nm (upon binding Co²⁺) | The free probe exhibits weak fluorescence. A significant enhancement in fluorescence intensity is observed in the presence of Co²⁺.[1][2] |
| Quantum Yield (ΦF) | Low (free probe), Significantly higher (Co²⁺-bound) | The quantum yield is a measure of the efficiency of fluorescence.[4] A large change upon analyte binding is a key feature of a good "turn-on" probe. |
| Stokes Shift | Variable | The difference between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-quenching. |
| Selectivity | High for Co²⁺ over other common metal ions | Essential for accurate detection in a complex biological milieu. |
| Detection Limit | In the nanomolar range (e.g., ~25 nM for Co²⁺) | Indicates the sensitivity of the probe.[1][2] |
Experimental Protocols
Synthesis of a Functionalized Phthalazine Probe
The synthesis of a functionalized phthalazine probe typically involves a multi-step organic synthesis approach. While the exact steps will vary depending on the desired final structure, a general workflow is presented below. For a specific protocol, researchers should refer to the relevant synthetic chemistry literature for phthalazine derivatives.[5][6]
Caption: Generalized workflow for the synthesis of a functionalized phthalazine fluorescent probe.
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a high-concentration stock solution of the purified phthalazine probe (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Analyte Stock Solution: For in vitro characterization, prepare a stock solution of the analyte of interest (e.g., CoCl₂) in deionized water or an appropriate buffer.
In Vitro Characterization of the Probe
Before cellular studies, it is crucial to characterize the probe's response to the analyte in a cell-free system.
-
Determine Optimal Probe Concentration: Perform a concentration titration of the probe to determine the optimal working concentration that provides a good signal-to-noise ratio.
-
Analyte Titration: In a suitable buffer (e.g., HEPES or PBS), add increasing concentrations of the analyte to a fixed concentration of the probe.
-
Spectroscopic Measurements: For each analyte concentration, measure the absorbance and fluorescence spectra using a spectrophotometer and a fluorometer, respectively.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection range and limit of detection.
Live-Cell Imaging Protocol
This protocol provides a general guideline for staining and imaging live cells with a functionalized phthalazine probe. Optimization will be required for different cell types and experimental conditions.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Phthalazine fluorescent probe stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets
Workflow:
Caption: Step-by-step workflow for live-cell imaging using a phthalazine fluorescent probe.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Probe Preparation: On the day of the experiment, dilute the phthalazine probe stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the optimized loading time (e.g., 15-60 minutes). The optimal time will depend on the probe's cell permeability and should be determined empirically.
-
Washing (Optional): For probes with low background fluorescence, a wash step may not be necessary. If required, gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
Imaging: Mount the cells on the fluorescence microscope. Excite the probe at its absorption maximum and collect the emitted fluorescence at its emission maximum. Acquire images using appropriate settings for laser power, exposure time, and gain to avoid phototoxicity and photobleaching.
-
Data Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity in the cells or specific subcellular compartments.
Controls and Troubleshooting
-
Negative Control: Image unstained cells under the same imaging conditions to assess the level of autofluorescence.
-
Positive Control: If possible, treat cells with a known modulator of the analyte of interest to validate the probe's response.
-
Phototoxicity: Minimize light exposure to the cells to prevent phototoxicity. Use the lowest possible laser power and exposure time that provides a good signal.
-
Photobleaching: Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, acquire images efficiently and consider using time-lapse settings with longer intervals if possible.
-
Probe Precipitation: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent probe precipitation.
Conclusion
Functionalized phthalazine derivatives represent a promising class of fluorescent probes for cellular imaging. Their tunable photophysical properties and potential for high selectivity make them valuable tools for studying a wide range of biological processes. The protocols and guidelines presented here, based on a representative phthalazine-based probe, provide a solid foundation for researchers to explore the exciting possibilities of this versatile chemical scaffold in their own cellular imaging experiments.
References
-
Patil, S., Patil, R., Fegade, U., Bondhopadhyay, B., Pete, U., Sahoo, S. K., Singh, N., Basu, A., Bendre, R., & Kuwar, A. (2015). A novel phthalazine based highly selective chromogenic and fluorogenic chemosensor for Co(2+) in semi-aqueous medium: application in cancer cell imaging. Photochemical & Photobiological Sciences, 14(2), 439-443. [Link][1][2]
-
Mourad, A. K., Makhlouf, A. A., Soliman, A. Y., & Mohamed, S. A. (2020). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of the Iranian Chemical Society, 17(10), 2617-2630. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 138, 1052-1069. [Link]
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Abd El-All, A. S., El-Sayed, H. A., & El-faham, A. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12197. [Link][6]
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Fayed, E. A., Abd-Elrahman, H. I., & Abbas, S. E. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14049-14065. [Link][5]
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Application Notes and Protocols for Labeling Proteins with 5-Fluorophthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the novel application of 5-Fluorophthalazine derivatives for the covalent labeling of proteins. While not yet a widely established class of reagents for bioconjugation, their unique fluorinated heterocyclic structure presents potential for the development of new chemical probes. This application note outlines a proposed methodology, from the synthesis of a thiol-reactive 5-Fluorophthalazine derivative to detailed protocols for protein labeling, purification, and characterization. The principles and techniques described herein are grounded in established bioconjugation chemistry and are intended to serve as a foundational guide for researchers interested in exploring this new class of labeling reagents.
Introduction: The Rationale for 5-Fluorophthalazine Derivatives in Protein Labeling
The covalent attachment of small molecule probes to proteins is a cornerstone of modern biological research and drug development.[1][2] These labels serve as reporters for visualizing protein localization and dynamics, as tools for identifying protein-protein interactions, and as effector molecules in targeted therapeutics. The choice of a labeling reagent is dictated by its reactivity, specificity, and the physicochemical properties it imparts to the target protein.
Fluorinated molecules are of particular interest in chemical biology due to the unique properties conferred by the fluorine atom, including increased metabolic stability and altered electronic properties that can be harnessed for specific chemical interactions. While various fluorophores are commercially available for protein labeling, the exploration of novel fluorinated heterocyclic scaffolds like 5-Fluorophthalazine offers exciting possibilities for developing new probes with potentially unique spectroscopic properties or reactivity profiles.
This application note details a proposed workflow for utilizing a custom-synthesized, thiol-reactive 5-Fluorophthalazine derivative for the site-specific labeling of cysteine residues in proteins. Cysteine is an ideal target for site-specific modification due to its relatively low abundance in proteins and the high nucleophilicity of its thiol side chain.[3] The protocols provided are designed to be robust and adaptable, offering a starting point for the development of specific applications.
Proposed Synthesis of a Thiol-Reactive 5-Fluorophthalazine Probe
To enable the use of 5-Fluorophthalazine as a protein labeling reagent, it must first be functionalized with a reactive group that can form a stable covalent bond with an amino acid side chain under biocompatible conditions. Here, we propose the synthesis of a maleimide derivative of 5-Fluorophthalazine, designed to react specifically with the thiol group of cysteine residues.
DOT Script for Synthesis Workflow:
Caption: Figure 1: Proposed Synthesis of a Thiol-Reactive 5-Fluorophthalazine Probe
The proposed synthesis involves the initial introduction of a primary amine onto the 5-Fluorophthalazine core. This could potentially be achieved through a nucleophilic aromatic substitution reaction, replacing a suitable leaving group on the phthalazine ring with an amino-containing nucleophile. The resulting amine-functionalized intermediate is then reacted with maleic anhydride to form a maleamic acid, which is subsequently cyclized to yield the final thiol-reactive 5-Fluorophthalazine maleimide probe. This synthetic strategy is a common approach for preparing maleimide-functionalized molecules.
Experimental Protocols
Materials and Reagents
Table 1: Key Reagents and Equipment
| Reagent/Equipment | Supplier | Purpose |
| Target Protein (with accessible cysteine) | User-defined | Protein to be labeled |
| 5-Fluorophthalazine Maleimide Probe | Custom Synthesis | Labeling reagent |
| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Thermo Fisher Scientific | Reducing agent for protein thiols |
| Labeling Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2) | User-prepared | Reaction buffer |
| Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol) | e.g., Sigma-Aldrich | To stop the labeling reaction |
| Size-Exclusion Chromatography (SEC) Column | e.g., GE Healthcare | Purification of labeled protein |
| UV-Vis Spectrophotometer | Standard lab equipment | To determine protein and dye concentration |
| SDS-PAGE analysis system | Standard lab equipment | To verify labeling and purity |
| Mass Spectrometer | Optional | To confirm covalent modification |
Step-by-Step Protein Labeling Protocol
This protocol is designed for the labeling of a protein with a single, accessible cysteine residue. Optimization may be required for different proteins.
DOT Script for Experimental Workflow:
Caption: Figure 2: Experimental Workflow for Protein Labeling
1. Protein Preparation: a. Dissolve the protein to a concentration of 1-5 mg/mL in Labeling Buffer. b. If the protein has been stored with reducing agents like DTT, they must be removed prior to labeling. This can be achieved by dialysis or using a desalting column. c. To ensure the target cysteine is in its reduced, reactive state, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that can react with the maleimide probe.
2. Preparation of Labeling Reagent Stock: a. Dissolve the 5-Fluorophthalazine maleimide probe in a minimal amount of a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM). b. The stock solution should be prepared fresh immediately before use to avoid hydrolysis of the maleimide group.
3. Labeling Reaction: a. Add a 10- to 20-fold molar excess of the 5-Fluorophthalazine maleimide probe stock solution to the reduced protein solution. The optimal molar ratio should be determined empirically for each protein. b. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the probe is light-sensitive.
4. Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM. b. Incubate for 15-30 minutes at room temperature. This will consume any unreacted maleimide probe.
Purification of the Labeled Protein
It is crucial to remove the unreacted probe and the quenching reagent from the labeled protein.[4] Size-exclusion chromatography (SEC) is a common and effective method for this purpose.
Protocol:
-
Equilibrate an SEC column (e.g., a PD-10 desalting column or a Superdex column on an FPLC system) with an appropriate storage buffer for the protein (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the 5-Fluorophthalazine derivative (to be determined empirically).
-
The labeled protein will typically elute in the initial fractions, well-separated from the smaller, unreacted probe and quenching reagent.
-
Pool the fractions containing the pure, labeled protein.
Characterization of the Labeled Protein
1. Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. a. Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of the 5-Fluorophthalazine probe (Amax). b. The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein Where:
- εprotein is the molar extinction coefficient of the protein at 280 nm.
- CF is the correction factor (A280 of the free dye / Amax of the free dye). c. The dye concentration is calculated as: Dye Concentration (M) = Amax / εdye Where εdye is the molar extinction coefficient of the 5-Fluorophthalazine probe at its Amax. d. The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration / Protein Concentration
Table 2: Example Data for DOL Calculation
| Parameter | Value |
| A280 (measured) | 0.85 |
| Amax (measured) | 0.42 |
| εprotein (at 280 nm) | 60,000 M-1cm-1 |
| εdye (at Amax) | 25,000 M-1cm-1 |
| Correction Factor (CF) | 0.15 |
| Calculated Protein Concentration | 1.31 x 10-5 M |
| Calculated Dye Concentration | 1.68 x 10-5 M |
| Calculated DOL | 1.28 |
2. SDS-PAGE Analysis: a. Run samples of the unlabeled protein, the labeling reaction mixture, and the purified labeled protein on an SDS-PAGE gel. b. Visualize the gel using both Coomassie blue staining (to see all proteins) and fluorescence imaging (to see the labeled protein). c. The labeled protein should show a fluorescent band at the correct molecular weight, and the purified sample should be free of smaller fluorescent species.
3. Mass Spectrometry (Optional): For precise confirmation of labeling, the molecular weight of the labeled protein can be determined by mass spectrometry (e.g., ESI-MS). The mass of the labeled protein should be equal to the mass of the unlabeled protein plus the mass of the 5-Fluorophthalazine maleimide probe.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of protein thiols. | Increase the concentration of TCEP or the incubation time. |
| Hydrolysis of the maleimide probe. | Prepare the probe stock solution fresh and use it immediately. | |
| Inaccessible cysteine residue. | Consider protein denaturation/renaturation or engineering a more accessible cysteine. | |
| Protein Precipitation | High concentration of organic solvent from the probe stock. | Use a more concentrated probe stock to minimize the volume of organic solvent added. |
| The label alters protein solubility. | Perform the labeling reaction at a lower protein concentration or in the presence of stabilizing additives. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysine). | Optimize the pH of the labeling buffer (maleimides are more specific for thiols at pH 6.5-7.5). Reduce the molar excess of the probe. |
Conclusion
The protocols outlined in this application note provide a conceptual framework for the labeling of proteins using novel 5-Fluorophthalazine derivatives. While the synthesis and application of these specific probes are currently exploratory, the fundamental principles of thiol-reactive labeling, purification, and characterization are well-established and offer a reliable path for researchers to investigate this and other new classes of bioconjugation reagents. The successful development of 5-Fluorophthalazine-based probes could provide valuable new tools for the study of protein structure and function.
References
- dos Santos, D. F., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Methods in Molecular Biology, 1789, 147-161.
-
GE Healthcare. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Jain, A., & Cheng, K. (2017). The principles and applications of avidin-based nanoparticles in drug delivery and diagnosis. Journal of Controlled Release, 245, 27-41.
- Lallana, E., & Tirelli, N. (2013). Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories.
- Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.
- Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification.
- Wang, Y., et al. (2024). Reactivity-Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine. Advanced Science, 11(24), e2402838.
- Wieczorek, S., et al. (2019). Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. Bioorganic Chemistry, 85, 293-307.
- Zempleni, J., et al. (2009). Biotin. BioFactors, 35(1), 36-46.
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Johnson, J. A. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Current Opinion in Chemical Biology, 43, 1-9.
- Dieterich, D. C., et al. (2007). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11.
- Chen, X., et al. (2012). Site-specific protein modification: a powerful tool for molecular biology and biotechnology. Protein & Cell, 3(4), 247-257.
- Fairhead, M., & Howarth, M. (2015). Site-specific protein labeling. Current Opinion in Chemical Biology, 28, 166-174.
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- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Reactivity‐Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of 5-Fluorophthalazine Cytotoxicity in Cancer Cell Lines
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Fluorophthalazine, a novel heterocyclic compound, for its cytotoxic potential against various cancer cell lines. Phthalazine derivatives have emerged as a promising class of molecules in oncology, targeting key pathways in tumor progression.[1][2] Concurrently, fluoropyrimidine-based drugs like 5-Fluorouracil are established antimetabolites that disrupt DNA and RNA synthesis, forming a cornerstone of chemotherapy.[3][4] 5-Fluorophthalazine integrates both of these pharmacophores, suggesting a multi-faceted mechanism of action. This guide details the principles, materials, and step-by-step protocols for assessing its efficacy using two robust, complementary cytotoxicity assays: the MTT assay for metabolic viability and the LDH assay for membrane integrity.
Scientific Principles and Rationale
A rigorous preliminary assessment of a novel compound's cytotoxic profile is fundamental to early-stage drug discovery.[5] To ensure a comprehensive understanding, we advocate for a multi-assay approach that measures different cellular endpoints.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for evaluating cell viability and proliferation. Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells. This provides a robust measure of how 5-Fluorophthalazine affects cellular metabolic health.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the integrity of the plasma membrane.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[9][10] The assay measures the enzymatic activity of this released LDH, which is proportional to the level of cytotoxicity induced by the test compound.[11] Using this in parallel with the MTT assay allows for the differentiation between cytostatic effects (inhibition of proliferation) and direct cytotoxic effects (cell killing).
Overall Experimental Workflow
The process from cell line preparation to final data analysis follows a structured path to ensure reproducibility and accuracy. The workflow is designed to be completed using standard cell culture laboratory equipment.
Caption: High-level workflow for cytotoxicity assessment.
Detailed Protocols
Protocol 1: Cell Line Selection and Maintenance
The choice of cell lines should be guided by the research focus. A panel representing different cancer types is recommended for screening.[5] Commonly used and well-characterized lines include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).[5][12][13]
Materials:
-
Selected cancer cell lines (e.g., from ATCC)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Standard cell culture equipment and consumables
Procedure:
-
Thawing and Culture Initiation: Follow standard protocols for thawing cryopreserved cells.[14] Culture cells in T-75 flasks at 37°C in a humidified incubator with 5% CO2.
-
Routine Maintenance: Monitor cell morphology and confluency daily.[15]
-
Subculturing (Passaging): When cells reach 80-90% confluency, perform subculturing. a. Aspirate the old medium. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Seed new flasks at the desired split ratio (e.g., 1:5 or 1:10).[15]
Protocol 2: Preparation of 5-Fluorophthalazine Solutions
Materials:
-
5-Fluorophthalazine (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (100 mM): Prepare a high-concentration stock solution by dissolving the 5-Fluorophthalazine powder in 100% DMSO. Vortex until fully dissolved. Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the 5-Fluorophthalazine stock solution in complete growth medium.
-
Causality: Serial dilution is performed in medium to ensure the final DMSO concentration exposed to the cells is minimal (typically ≤0.5%), as high concentrations of DMSO are cytotoxic.[6]
-
Example: For a top concentration of 100 µM, dilute the 100 mM stock 1:1000 in medium. Perform subsequent 2-fold or 10-fold dilutions from this working solution to generate a range of concentrations for the dose-response curve.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[16][17][18]
Procedure:
-
Cell Seeding: Trypsinize and count healthy, log-phase cells. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Carefully remove the medium and add 100 µL of the various concentrations of 5-Fluorophthalazine working solutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the compound-treated wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, protected from light.[6] Viable cells will reduce the MTT, forming visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., 100% DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[16]
-
Absorbance Reading: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[16]
Protocol 4: LDH Cytotoxicity Assay
This protocol is based on established methods for measuring LDH release.[9][11][19]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 5-Fluorophthalazine in a 96-well plate as described in the MTT protocol (Steps 1 & 2).
-
Controls Setup (Crucial for Data Integrity): In triplicate, prepare the following controls:
-
Vehicle Control (Spontaneous Release): Cells treated with vehicle (e.g., 0.5% DMSO in medium) to measure the baseline LDH release from healthy cells.
-
Maximum Release Control: 45 minutes before the end of incubation, add 10 µL of a lysis buffer (e.g., 10% Triton X-100) to wells containing untreated cells. This establishes the 100% cytotoxicity value.[6][19]
-
Background Control: Wells containing medium only, to measure background LDH levels in the serum.[11]
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes. This pellets any detached cells and debris.[6]
-
LDH Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[6] Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of a substrate and a dye) and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19] Add the stop solution if required by the kit. Measure the absorbance at 490 nm.[8]
Data Analysis and Presentation
Calculations:
-
Background Correction: Subtract the average absorbance of the background control from all other readings.
-
MTT - Percent Viability:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
LDH - Percent Cytotoxicity:
-
% Cytotoxicity = ((Absorbance_Treated - Absorbance_Spontaneous_Release) / (Absorbance_Maximum_Release - Absorbance_Spontaneous_Release)) * 100
-
Data Presentation: Plot the calculated percentages against the logarithm of the 5-Fluorophthalazine concentration to generate dose-response curves. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth or viability.
Table 1: Example Summary of 5-Fluorophthalazine IC50 Values (µM) after 48h Treatment
| Cell Line | Cancer Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 20.5 ± 2.1 |
| A549 | Lung Carcinoma | 9.8 ± 1.1 | 12.4 ± 1.5 |
| HCT-116 | Colorectal Carcinoma | 25.6 ± 3.2 | 31.0 ± 2.9 |
| PC-3 | Prostate Cancer | 12.1 ± 1.4 | 16.8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Hypothesized Mechanism of Action
The dual-pharmacophore nature of 5-Fluorophthalazine suggests a potential for synergistic or multi-pronged cytotoxic activity. The phthalazine core may target critical signaling pathways, while the fluoropyrimidine moiety acts as an antimetabolite.
Caption: Hypothesized multi-target mechanism of 5-Fluorophthalazine.
This proposed mechanism suggests that 5-Fluorophthalazine may simultaneously inhibit DNA repair via PARP inhibition, disrupt DNA synthesis through its fluoropyrimidine metabolites, and potentially block pro-survival signaling pathways like VEGFR-2, leading to overwhelming cellular stress and apoptosis.[1][3][13]
References
- BenchChem. (n.d.). Phthalazine Derivatives Show Promise in Cancer Therapy Through Multiple Mechanisms.
- A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Research Journal of Pharmacy and Technology.
- NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
- Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- PubMed. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors.
- MDPI. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- Protocols.io. (2024). LDH cytotoxicity assay.
- BenchChem. (n.d.). An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- BenchChem. (n.d.). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.
- Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture.
- Abcam. (n.d.). Cell culture and maintenance protocol.
- Thermo Fisher Scientific - US. (n.d.). Cell Culture Protocols.
- PubMed. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture.
- PubMed Central. (n.d.). Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach.
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"application of 5-Fluorophthalazine in the synthesis of bioactive heterocycles"
The following protocols are provided as a guide for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (Argon or Nitrogen). [10]
Protocol 1: Synthesis of 1-Chloro-5-fluorophthalazine (Key Intermediate)
This protocol describes the conversion of the phthalazinone to the more reactive chlorophthalazine, which is a key precursor for cross-coupling reactions.
Materials:
-
5-Fluorophthalazin-1(2H)-one (1.0 mmol, 164.1 mg)
-
Phosphorus oxychloride (POCl₃) (5.0 mL)
-
N,N-Dimethylaniline (0.2 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dichloromethane (DCM), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 5-Fluorophthalazin-1(2H)-one (1.0 mmol).
-
Carefully add phosphorus oxychloride (5.0 mL) and N,N-dimethylaniline (0.2 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with stirring for 4 hours. Rationale: POCl₃ acts as both the solvent and the chlorinating agent. The catalytic amount of N,N-dimethylaniline facilitates the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 1-chloro-5-fluorophthalazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Chloro-5-fluorophthalazine
This protocol details a general method for the C-C bond formation at the C1 position, a critical step in building the core of many bioactive molecules. [7] Materials:
-
1-Chloro-5-fluorophthalazine (1.0 mmol, 182.6 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Schlenk flask (25 mL)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add 1-chloro-5-fluorophthalazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.5 mmol).
-
Seal the flask with a septum, then evacuate and backfill with argon three times. Rationale: This process removes oxygen, which can deactivate the palladium catalyst.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Rationale: Degassing the solvents removes dissolved oxygen. Water is essential for the Suzuki catalytic cycle.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired coupled product.
Data Summary of Bioactive Phthalazine Derivatives
The synthetic strategies outlined above have been employed to create potent bioactive molecules. The table below summarizes the inhibitory activity of Talazoparib, a prominent drug featuring the 5-fluoro-substituted core, against its target enzymes.
| Compound | Target Enzyme | IC₅₀ (nM) | Cell Line | EC₅₀ (nM) | Reference |
| Talazoparib | PARP1 | 1.2 (Kᵢ) | MX-1 (BRCA1/2 mut) | 0.3 | [3] |
| Talazoparib | PARP2 | 0.87 (Kᵢ) | Capan-1 (BRCA2 mut) | 5.0 | [3] |
| Photoactivatable Prodrug of Talazoparib | PARP1 | >1000 | HeLa | 329 | [8] |
Data presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) for enzyme activity, and EC₅₀ (half-maximal effective concentration) for cell proliferation assays.
The data clearly demonstrates the high potency of the final compound and the successful masking of this activity in a prodrug strategy, which can be reversed upon UV irradiation. [8]
Conclusion
5-Fluorophthalazine is a powerful and versatile building block in medicinal chemistry. Its strategic use, primarily through functionalization at the C1 position via palladium-catalyzed cross-coupling, provides a robust platform for the synthesis of complex and highly potent bioactive heterocycles. The successful development of PARP inhibitors like Talazoparib underscores the importance of this scaffold in modern drug discovery. The protocols and strategies detailed in this guide offer researchers a solid foundation for exploring new chemical space and developing the next generation of targeted therapeutics.
References
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). Molecules. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (2018). PubMed. [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI. [Link]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). Bioorganic Chemistry. [Link]
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development. [Link]
-
Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. (2021). Texas Tech University. [Link]
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (2018). Molecules. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016). In Comprehensive Organic Synthesis II. [Link]
-
New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. (2012). Dalton Transactions. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). MDPI. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). ResearchGate. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry. [Link]
-
Synthesis and reactivity of fluorinated heterocycles. (n.d.). Semantic Scholar. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2021). Chemistry LibreTexts. [Link]
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- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Fluorophthalazine Derivatives as Versatile Molecular Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorinated Heterocycles in Molecular Sensing
Molecular sensors, or chemosensors, are indispensable tools in a vast array of scientific disciplines, including environmental monitoring, medical diagnostics, and pharmaceutical research.[1] Among the various types of sensors, those based on fluorescence offer exceptional sensitivity, rapid response times, and the potential for real-time imaging in biological systems.[1] The core of a fluorescent sensor is the fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. When this fluorophore is chemically linked to a receptor that selectively binds a target analyte, the binding event can trigger a measurable change in the fluorescence properties, signaling the presence and concentration of the analyte.
Phthalazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities and pharmacological potential.[2][3] Their rigid, planar structure and rich electron system make them promising candidates for the development of novel fluorophores. This guide focuses on a specific, powerful subclass: 5-Fluorophthalazine derivatives .
The strategic incorporation of fluorine into a fluorophore's structure is a well-established method for fine-tuning its photophysical and chemical properties.[4][5] A fluorine atom at the 5-position of the phthalazine core can:
-
Enhance Fluorescence Quantum Yield: The high electronegativity of fluorine can alter the electronic distribution within the molecule, often leading to more efficient light emission.[6][7]
-
Improve Photostability: The strength of the carbon-fluorine bond (C-F) can make the molecule more resistant to photobleaching, allowing for longer and more robust experiments.[4]
-
Modulate Lipophilicity: Fluorine substitution can significantly impact the molecule's solubility and ability to cross biological membranes, a critical factor for in-vivo imaging applications.[5][8]
-
Influence Receptor Binding: The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, potentially enhancing the selectivity and affinity of the sensor's binding site.[9]
This document serves as a comprehensive guide to the design, synthesis, and application of 5-Fluorophthalazine derivatives as high-performance molecular sensors. We will explore the fundamental sensing mechanisms, provide detailed experimental protocols, and offer insights into data interpretation for researchers aiming to leverage this promising class of chemical tools.
Fundamental Sensing Mechanisms
The interaction between a 5-Fluorophthalazine sensor and its target analyte can elicit a change in fluorescence through several distinct mechanisms. Understanding these principles is crucial for designing a sensor tailored to a specific application.
A. Fluorescence Quenching ("Turn-Off" Sensing)
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[10] In a "Turn-Off" sensor, the 5-Fluorophthalazine derivative is highly fluorescent in its free state but becomes significantly less fluorescent upon binding to the analyte. This can occur via two primary pathways:
-
Dynamic (Collisional) Quenching: The analyte collides with the excited-state fluorophore, causing it to return to the ground state without emitting a photon. This process is dependent on diffusion and is affected by temperature and viscosity.[11][12]
-
Static Quenching: The fluorophore and the analyte form a non-fluorescent complex in the ground state.[9][10][11] This pre-formed complex reduces the population of fluorophores that can be excited, thereby decreasing overall fluorescence.[11]
B. Fluorescence Enhancement ("Turn-On" Sensing)
"Turn-On" sensors are highly desirable as they produce a signal against a dark background, leading to higher sensitivity. In this mechanism, the free sensor is non-fluorescent or weakly fluorescent, and fluorescence is "switched on" upon analyte binding. A common mechanism for this is the inhibition of Photoinduced Electron Transfer (PET) .
In a PET sensor, the receptor unit can donate an electron to the excited fluorophore, providing a non-radiative pathway for it to return to the ground state (quenching the fluorescence). When the analyte binds to the receptor, it lowers the receptor's energy level, making this electron transfer energetically unfavorable. This blocks the non-radiative PET pathway, forcing the fluorophore to relax by emitting a photon, thus "turning on" the fluorescence.[13]
Design and Synthesis of a 5-Fluorophthalazine Sensor
The rational design of a molecular sensor involves the strategic assembly of three key components: the fluorophore, the receptor, and a linker.
-
Fluorophore: The 5-Fluorophthalazine core provides the essential fluorescent signal.
-
Receptor: This unit is designed for selective, high-affinity binding to the target analyte (e.g., a metal ion, an anion, or a biomolecule). The choice of receptor dictates the sensor's specificity.
-
Linker: A stable chemical bond or spacer that connects the fluorophore and receptor without interfering with their respective functions.
Protocol 1: General Synthesis of a 5-Fluorophthalazine-Hydrazone Sensor for Metal Ions
This protocol describes a representative synthesis of a "Turn-Off" sensor for metal ions like Cu²⁺, based on a hydrazone receptor which is known to coordinate with metals. The synthesis proceeds in two main steps.
Step 1: Synthesis of 5-Fluoro-1-hydrazinylphthalazine (Intermediate)
-
Cyclization: In a round-bottom flask, dissolve 4-fluorophthalic acid in ethanol. Add hydrazine hydrate dropwise. Reflux the mixture for 6-8 hours. Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. The resulting precipitate, 5-fluoro-2,3-dihydrophthalazine-1,4-dione, is collected by filtration and dried.[14]
-
Chlorination: Suspend the dried dione in phosphorus oxychloride (POCl₃). Reflux the mixture for 4 hours. Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice. The resulting 1,4-dichloro-5-fluorophthalazine precipitates and is collected by filtration.
-
Hydrazination: Dissolve the dichloro intermediate in ethanol. Add an excess of hydrazine hydrate and reflux for 5 hours. After cooling, the product, 5-fluoro-1-hydrazinylphthalazine, is isolated by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of the Final Hydrazone Sensor
-
Condensation: Dissolve the 5-fluoro-1-hydrazinylphthalazine intermediate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add an equimolar amount of the desired aldehyde or ketone (e.g., pyridine-2-carbaldehyde, which provides a nitrogen atom for metal chelation).
-
Reflux the mixture for 4-6 hours, monitoring for product formation by TLC.
-
Upon completion, cool the reaction mixture. The final sensor product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure sensor.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).
Sensor Characterization and Application Protocols
Once synthesized and purified, the sensor must be rigorously tested to evaluate its performance.
Protocol 2: Photophysical Characterization
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the sensor in a suitable solvent (e.g., DMSO or acetonitrile). The solvent should be spectroscopic grade.
-
Working Solution: Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired buffer for the experiment (e.g., HEPES buffer, pH 7.4 for biological applications).
-
UV-Vis Absorption: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer from 250 nm to 600 nm. Identify the wavelength of maximum absorption (λ_max).
-
Fluorescence Emission: Using a spectrofluorometer, excite the working solution at its λ_max. Record the emission spectrum and identify the wavelength of maximum emission (λ_em).
Protocol 3: Analyte Titration and Sensitivity Determination
-
Prepare Solutions:
-
Sensor Solution: Pipette a fixed volume (e.g., 2 mL) of the sensor working solution (e.g., 10 µM) into a quartz cuvette.
-
Analyte Stock Solution: Prepare a concentrated stock solution of the analyte (e.g., 10 mM CuCl₂ in water).
-
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone (F₀).
-
Titration: Add small aliquots (e.g., 1-5 µL) of the analyte stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.
-
Record Spectra: Record the fluorescence emission spectrum (F) after each analyte addition.
-
Data Analysis (for Quenching):
-
Plot the fluorescence intensity at λ_em as a function of the analyte concentration.
-
To analyze quenching data, construct a Stern-Volmer plot of F₀/F versus analyte concentration [Q]. The relationship is described by the equation: F₀/F = 1 + K_sv[Q], where K_sv is the Stern-Volmer quenching constant.[15]
-
-
Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (sensor solution without analyte) and k is the slope of the calibration curve at low analyte concentrations.
Protocol 4: Selectivity and Interference Study
-
Prepare Solutions: Prepare stock solutions of various potentially interfering ions and molecules (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, common anions, amino acids) at a concentration significantly higher (e.g., 10-100 fold) than the target analyte concentration.
-
Measure Response:
-
To separate cuvettes containing the sensor working solution, add a fixed, high concentration of each interfering species and record the fluorescence intensity.
-
In a separate cuvette, add the same concentration of the target analyte and record the response.
-
-
Competitive Binding: To a cuvette containing the sensor and the target analyte, add the interfering species to observe if it displaces the analyte and reverses the fluorescence change.
-
Data Presentation: Present the results as a bar graph, comparing the fluorescence change induced by the target analyte versus the change induced by the interfering species. This provides a clear visual representation of the sensor's selectivity.
Data Summary and Interpretation
Organizing experimental data into a clear format is essential for comparison and reporting.
Table 1: Representative Performance Data for a Hypothetical 5-Fluorophthalazine Sensor
| Parameter | Value | Conditions |
| Absorption Max (λ_abs) | 385 nm | HEPES Buffer (10 mM, pH 7.4) |
| Emission Max (λ_em) | 495 nm | HEPES Buffer (10 mM, pH 7.4) |
| Quantum Yield (Φ) | 0.35 (Free) / 0.04 (Bound) | Relative to Quinine Sulfate |
| Target Analyte | Copper (II) Ions (Cu²⁺) | - |
| Sensing Mechanism | Fluorescence Quenching | - |
| Linear Range | 0.5 - 20 µM | - |
| Limit of Detection (LOD) | 150 nM | Based on 3σ/k |
| Selectivity | >50-fold over other ions | Tested against Na⁺, K⁺, Zn²⁺, etc. |
| Response Time | < 2 minutes | Time to stable signal |
Conclusion and Future Outlook
5-Fluorophthalazine derivatives constitute a highly promising and versatile platform for the development of next-generation fluorescent molecular sensors. The strategic incorporation of fluorine provides a powerful tool to enhance photophysical properties and tailor the sensor for specific applications. The synthetic routes are adaptable, allowing for the introduction of a wide variety of receptor units to target a diverse range of analytes, from metal ions to complex biomolecules. As research progresses, these sensors are poised to make significant contributions in fields such as disease diagnostics, high-throughput drug screening, and real-time environmental monitoring.[1][2]
References
- University of Potsdam. (n.d.). Fluorescence Quenching. Retrieved from a URL provided by the grounding tool.
-
ResearchGate. (2020). An effective phthalazine-imidazole-based chemosensor for detecting Cu2+, Co2+ and S2- via the color change. Inorganica Chimica Acta. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. Retrieved from [Link]
-
Evident Scientific. (n.d.). Basic Concepts in Fluorescence. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
- Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry Class Notes. Retrieved from a URL provided by the grounding tool.
-
IJIRMPS. (2023). Fluorescent based chemosensors and its applications: A Review. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. Journal of the American Chemical Society. Retrieved from [Link]
- ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from a URL provided by the grounding tool.
-
NIH National Center for Biotechnology Information. (n.d.). Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]
-
ResearchGate. (2022). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]
Sources
- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]
- 7. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 15. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-Fluorophthalazine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Fluorophthalazine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis. Our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 5-Fluorophthalazine. Each issue is presented with potential causes and actionable solutions.
Question 1: My reaction yield is consistently low (below 50%). What are the primary factors I should investigate?
Low yield is one of the most common frustrations in synthesis. The issue often stems from a combination of factors related to reagents, reaction conditions, and work-up procedures.[1][2]
-
Cause 1: Purity and Integrity of Starting Materials.
-
Insight: The synthesis of the phthalazine core typically involves the condensation of a phthalic acid derivative (like 4-fluorophthalic acid or its anhydride) with hydrazine.[3] The purity of these precursors is paramount. Impurities in the starting material can introduce competing side reactions. Hydrazine hydrate is particularly susceptible to degradation over time.
-
Solution:
-
Verify Purity: Confirm the purity of your 4-fluorophthalic acid/anhydride using techniques like NMR or melting point analysis.
-
Use Fresh Hydrazine: Use a recently opened bottle of hydrazine hydrate. If you suspect its quality, consider titrating it to determine its concentration.
-
Moisture Control: Ensure all glassware is thoroughly dried, as water can interfere with the reaction, especially if using an anhydride starting material.[1]
-
-
-
Cause 2: Sub-optimal Reaction Temperature and Time.
-
Insight: The cyclization to form the phthalazine ring requires sufficient thermal energy. However, excessive heat or prolonged reaction times can lead to the decomposition of the product or starting materials.[2] One report on a similar synthesis of phthalhydrazide from phthalic anhydride noted that heating at 120 °C for 4 hours was effective.[4]
-
Solution:
-
Temperature Optimization: If the reaction is sluggish, consider incrementally increasing the temperature (e.g., from 110 °C to 130 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Time Course Study: Run the reaction and take aliquots at different time points (e.g., 2h, 4h, 6h, overnight) to determine the optimal reaction time where product formation is maximized and degradation is minimal.
-
-
-
Cause 3: Mechanical Losses During Work-up and Purification.
-
Insight: Significant amounts of product can be lost during transfers, filtration, and extraction steps, especially when working on a small scale.[1][4]
-
Solution:
-
Rinse Thoroughly: When transferring the reaction mixture or filtering the product, rinse the glassware multiple times with small portions of the appropriate solvent to recover all the material.[1]
-
Optimize Extraction: During liquid-liquid extraction, ensure you are using a sufficient volume of solvent and perform multiple extractions (e.g., 3x) rather than a single large one.
-
Careful Purification: If using column chromatography, select a solvent system that provides good separation (Rf value of ~0.3) to avoid losing the product in mixed fractions.
-
-
Question 2: My final product is contaminated with impurities. How can I identify and minimize them?
Impurity formation is often a sign of incomplete reactions or the presence of side reactions.
-
Cause 1: Incomplete Cyclization.
-
Insight: The reaction proceeds through an intermediate acylhydrazide. If the cyclization (dehydration) step is incomplete, this intermediate will remain in your crude product.
-
Solution:
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material and the formation of the product. If an intermediate spot is visible and persists, the reaction may require longer heating or a more effective acid catalyst.
-
Acid Catalyst: While a solvent like glacial acetic acid often serves as the catalyst, for stubborn reactions, a stronger acid catalyst like p-toluenesulfonic acid (PTSA) might be beneficial, as it is used in related heterocyclic syntheses.[3]
-
-
-
Cause 2: Stoichiometry Imbalance.
-
Insight: Using a significant excess of one reagent can lead to byproducts or make purification difficult. For instance, a large excess of hydrazine may be difficult to remove.
-
Solution:
-
Adjust Stoichiometry: Start with a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) relative to the phthalic acid derivative.[4] This ensures the complete consumption of the more valuable starting material without creating a major purification challenge.
-
-
Question 3: The reaction seems to stop before completion. What troubleshooting steps should I take?
A stalled reaction indicates that a critical component is no longer effective or that the conditions are no longer favorable.
-
Cause 1: Reagent Degradation.
-
Insight: As mentioned, hydrazine hydrate can degrade. If the reaction starts but does not proceed to completion, the effective concentration of hydrazine may be lower than calculated.
-
Solution: Add a small additional amount of fresh hydrazine hydrate to the reaction mixture and monitor for further progress.[1]
-
-
Cause 2: Insufficient Mixing or Heating.
-
Insight: If the product precipitates from the reaction mixture, it can coat the unreacted starting material, preventing further reaction.
-
Solution: Ensure vigorous stirring throughout the reaction. If precipitation occurs, you may need to switch to a solvent in which all components are more soluble at the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 5-Fluorophthalazine core?
The most direct and widely used precursors are 4-fluorophthalic acid or, more commonly, 4-fluorophthalic anhydride, which is reacted with hydrazine hydrate.[3][5][6] Phthalic anhydrides are generally preferred as they are often more reactive and the reaction with hydrazine produces water as the only byproduct.
Q2: What is the role of the solvent in this synthesis?
The choice of solvent is critical. Glacial acetic acid is frequently used and serves a dual purpose: it is a solvent that can dissolve the reactants at elevated temperatures, and it also acts as an acid catalyst to facilitate the condensation and subsequent cyclization steps.[3][5] Other high-boiling polar solvents like ethanol or refluxing water can also be used, sometimes with an acid catalyst added separately.[7]
Q3: Are there specific catalysts that can improve the reaction?
While many preparations rely on the acidic solvent, dedicated catalysts can be employed. For related phthalazinone syntheses, catalysts such as p-toluenesulfonic acid (PTSA) and Lewis acids like NiCl₂·6H₂O have been reported to improve reaction efficiency, particularly in multi-component reactions.[3] For a straightforward condensation, glacial acetic acid is typically sufficient.
Q4: What are the key safety precautions when handling hydrazine hydrate?
Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Optimized Reaction Conditions
The following table summarizes a set of typical starting conditions for the synthesis of a substituted phthalazine, which can be adapted for 5-Fluorophthalazine. Optimization will be required for your specific laboratory setup and reagent purity.
| Parameter | Condition | Rationale & Key Insights |
| Starting Material | 4-Fluorophthalic Anhydride | Anhydrides are generally more reactive than the corresponding dicarboxylic acids. |
| Reagent | Hydrazine Hydrate (~64% soln.) | A slight molar excess (1.1 eq.) is recommended to drive the reaction to completion. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst, promoting the key condensation and cyclization steps.[3][5] |
| Temperature | 115-125 °C (Reflux) | Balances reaction rate with minimizing potential degradation. Monitor via TLC to avoid extended heating.[4] |
| Reaction Time | 2-6 hours | Typically sufficient for completion. The reaction should be monitored by TLC to confirm the consumption of starting material. |
| Work-up | Cool, Filter, Wash | The product often precipitates upon cooling. Washing with a non-polar solvent like petroleum ether or cold ethanol helps remove residual acetic acid and impurities.[4] |
| Typical Yield | 60-90% | Highly dependent on the purity of reagents and care taken during work-up.[4] |
Experimental Protocol: Synthesis of 5-Fluorophthalhydrazide
This protocol describes the synthesis of 5-fluoro-2,3-dihydrophthalazine-1,4-dione (5-Fluorophthalhydrazide), a key precursor.
Materials:
-
4-Fluorophthalic Anhydride (1 eq.)
-
Hydrazine Hydrate (1.1 eq.)
-
Glacial Acetic Acid
-
Petroleum Ether or Cold Ethanol (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophthalic anhydride (1.0 eq.).
-
Solvent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of anhydride). Stir the mixture to form a suspension.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (1.1 eq.) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 4 hours.[4] Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two small portions of cold petroleum ether or cold ethanol to remove any remaining acetic acid.[4]
-
Drying: Dry the product under vacuum to obtain the final 5-Fluorophthalhydrazide, typically as a white or off-white solid.
Visual Workflow and Diagrams
Synthesis Workflow for 5-Fluorophthalazine Core
The following diagram illustrates the fundamental two-step process for creating the phthalazine heterocyclic core from a substituted phthalic anhydride.
Caption: Synthetic pathway from starting materials to the cyclized product.
Troubleshooting Logic Flow
This diagram outlines a logical sequence for diagnosing low yield issues.
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- Troubleshooting: How to Improve Yield - Department of Chemistry. University of Rochester.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Int.J. ChemTech Res. 2014,6(1), pp 324-333.
- What are some common causes of low reaction yields? Reddit.
- Synthesis of 5a in different solvents and reaction conditions.
- Optimization of catalyst for the synthesis of 5a.
- Journal of Global Pharma Technology. University of Baghdad Digital Repository.
- Synthesis - General tips for improving yield? Reddit.
- Help with Low Yield Synthesis. Reddit.
- SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie.
Sources
Technical Support Center: Synthesis and Purification of 5-Fluorophthalazine
Welcome to the technical support center for the synthesis and purification of 5-Fluorophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. My approach is to not only provide procedural steps but to also explain the underlying chemical principles to empower you to make informed decisions in your work.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 5-Fluorophthalazine typically proceeds via a cyclocondensation reaction between a suitable fluorinated precursor and a hydrazine source. A common and effective strategy involves the reaction of 3-Fluorophthalic anhydride with hydrazine hydrate.
The reaction mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular cyclization with the elimination of water yields the desired 5-Fluorophthalazine.
Caption: Proposed reaction mechanism for the synthesis of 5-Fluorophthalazine.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of 5-Fluorophthalazine in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of 5-Fluorophthalazine?
A1: The critical parameters influencing the yield are:
-
Reaction Temperature: The temperature needs to be high enough to drive the dehydration and cyclization steps but not so high as to cause decomposition of the starting materials or product.
-
Reaction Time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Starting Materials: Impurities in the 3-Fluorophthalic anhydride or hydrazine hydrate can lead to side reactions and lower yields.
-
Solvent Choice: The solvent should be high-boiling and inert to the reaction conditions, such as ethanol, n-butanol, or acetic acid.[1]
Q2: I am observing a low yield of my product. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions | The formation of polymeric byproducts can occur. Ensure slow and controlled addition of hydrazine hydrate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions. |
| Product Loss During Workup | 5-Fluorophthalazine may have some solubility in the filtrate. Minimize the amount of cold solvent used for washing the crude product. You can also try to recover more product from the mother liquor by concentration and cooling. |
| Sub-optimal Reaction Conditions | Experiment with different solvents (e.g., ethanol, acetic acid) and reaction temperatures to find the optimal conditions for your specific setup. |
Q3: My final product has a persistent yellow or brown color. What are the likely impurities and how can I remove them?
A3: A colored product often indicates the presence of impurities.
-
Likely Impurities: These can be unreacted starting materials, partially cyclized intermediates, or polymeric byproducts.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying solid organic compounds.[2] Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.[2][3]
-
Activated Charcoal Treatment: If the color is due to highly colored, minor impurities, you can treat a hot solution of your crude product with a small amount of activated charcoal before filtering and recrystallizing.
-
Column Chromatography: For very impure samples, column chromatography on silica gel can be effective. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
-
Q4: How can I confirm the identity and purity of my synthesized 5-Fluorophthalazine?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity and compare the product to the starting materials.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic aromatic proton signals.
-
¹³C NMR: Will confirm the number of unique carbon atoms.
-
¹⁹F NMR: Is highly sensitive to the fluorine environment and will show a characteristic singlet for the fluorine atom. The chemical shift range for organofluorine compounds is wide, which helps in identifying fluorinated species.[4][5][6]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for such compounds.[10][11][12][13][14]
III. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 5-Fluorophthalazine from 3-Fluorophthalic anhydride and hydrazine hydrate.
Materials and Reagents:
-
3-Fluorophthalic anhydride (1.0 eq)
-
Hydrazine hydrate (~64-85% solution, 1.1 eq)[15]
-
Ethanol (or n-Butanol)
-
Deionized Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)
Reaction Setup and Procedure:
Caption: Experimental workflow for the synthesis of 5-Fluorophthalazine.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluorophthalic anhydride (1.0 eq).
-
Add ethanol (or n-butanol) to dissolve the anhydride. The amount of solvent should be sufficient to create a stirrable slurry.
Step 2: Addition of Hydrazine Hydrate
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition should be dropwise to control the initial exothermic reaction.
Step 3: Reflux
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress should be monitored.
Step 4: Reaction Monitoring
-
Monitor the reaction by TLC using a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material spot indicates the completion of the reaction.
Step 5: Isolation of Crude Product
-
After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for about 30 minutes to an hour to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Step 6: Washing
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
Step 7: Drying
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is obtained.
Step 8: Purification (Recrystallization)
-
Dissolve the crude 5-Fluorophthalazine in a minimum amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
IV. Analytical Characterization
The following are expected analytical data for 5-Fluorophthalazine.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent used. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-160 ppm. Carbons attached to fluorine will show a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet is expected for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride.[16][17][18] |
| Mass Spectrometry (EI-MS) | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 5-Fluorophthalazine (C₈H₅FN₂). |
| HPLC | A single major peak should be observed under the optimized conditions, indicating high purity. |
V. References
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2018). Journal of Analytical Methods in Chemistry, 2018, 9206297. [Link]
-
Recent Developments in Chemistry of Phthalazines. (2014). Organic Chemistry: Current Research, 3(3). [Link]
-
Phthalazinone. (n.d.). Retrieved from [Link]
-
Representative HPLC chromatograms of 5-FU samples: sample degraded in... (n.d.). ResearchGate. Retrieved from [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry, 13, 1754–1793. [Link]
-
Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. (2014). Journal of Clinical Pharmacy and Therapeutics, 39(4), 434-440. [Link]
-
Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (n.d.). ResearchGate. Retrieved from [Link]
-
What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). Molecules, 25(18), 4299. [Link]
-
Development and Validation of Stability Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in a. (2019). Journal of Chromatographic Science, 57(9), 835-841. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved from [Link]
-
Stability Indicating Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Tobramycin and Fluorometholone in Ophthalmic Suspension. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5043. [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2010). Indian Journal of Pharmaceutical Sciences, 72(1), 107-112. [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019). Loughborough University Research Repository. Retrieved from [Link]
-
New Frontiers and Developing Applications in 19F NMR. (2015). Analytical Chemistry, 87(1), 102-117. [Link]
-
Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2021). Molecules, 26(11), 3328. [Link]
-
One-step ring condensation of hydrazine derivatives and cyclic anhydrides. (2019). Journal of Molecular Structure, 1180, 65-72. [Link]
-
Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. (2023). Frontiers in Pharmacology, 14, 1188219. [Link]
-
Synthesis method of 3-hydroxy phenylhydrazine. (2014). Google Patents. Retrieved from
-
ChemInform Abstract: Reactions of Diphenylcyclopropenone with Hydrazine Derivatives: Formation of Pyrazolone Derivatives via 3-Aminocinnamohydrazides. (1987). ChemInform, 18(28). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry | MDPI [mdpi.com]
- 9. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pnrjournal.com [pnrjournal.com]
- 14. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine - Google Patents [patents.google.com]
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Technical Support Center: Addressing Solubility Challenges of 5-Fluorophthalazine in Biological Assays
Introduction: As a nitrogen-containing heterocyclic compound, 5-Fluorophthalazine holds significant interest for researchers in drug discovery due to the prevalence of such scaffolds in pharmacologically active molecules.[1][2][3] However, like many promising compounds, its utility in biological assays can be hampered by poor aqueous solubility. This guide provides a comprehensive, troubleshooting-focused resource for researchers, scientists, and drug development professionals to overcome solubility hurdles with 5-Fluorophthalazine, ensuring reliable and reproducible experimental outcomes.
Part 1: Understanding the Compound & the Problem
This section addresses the fundamental properties of 5-Fluorophthalazine and the common solubility issues encountered in experimental settings.
Q1: What are the key physicochemical properties of 5-Fluorophthalazine that influence its solubility?
-
Weakly Basic Nature: The phthalazine core contains two nitrogen atoms in the aromatic ring system. These nitrogen atoms can be protonated, making 5-Fluorophthalazine a weak base. The solubility of weakly basic drugs is highly pH-dependent; they are more soluble in acidic conditions (pH < pKa) where they exist in their ionized, salt form, and less soluble in neutral or alkaline conditions (pH > pKa) where they are in their neutral, less polar form.[4][5][6]
-
Lipophilicity (LogP): The aromatic structure suggests that 5-Fluorophthalazine is a relatively lipophilic ("fat-loving") molecule, meaning it prefers non-polar, organic environments over aqueous ones. The addition of a fluorine atom typically increases lipophilicity. This inherent property is a primary reason for its low water solubility.[7]
-
Molecular Weight and Hydrogen Bonding: While not excessively large, the molecule's ability to form hydrogen bonds is limited, further favoring solubility in organic solvents over water.
Understanding these properties is the first step in designing a successful experimental strategy.
Q2: I dissolved 5-Fluorophthalazine in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
Answer: This is a very common and critical issue known as "solvent-shift precipitation." Here's the causal explanation:
-
High Solubility in DMSO: 5-Fluorophthalazine is highly soluble in dimethyl sulfoxide (DMSO), an important polar aprotic solvent, because DMSO is an excellent organic solvent capable of dissolving both nonpolar and polar compounds.[8]
-
Creation of a Supersaturated Solution: When you add this concentrated DMSO stock to an aqueous buffer (like PBS or cell culture media), the local concentration of the compound momentarily exceeds its thermodynamic solubility limit in the new, predominantly aqueous environment.[9]
-
Precipitation: The compound rapidly crashes out of the solution as a solid precipitate to re-establish equilibrium at its much lower aqueous solubility limit. The aqueous solubility is the true predictor of its behavior in the final assay medium, not its solubility in the DMSO stock.[10]
Part 2: Troubleshooting & Protocol Guides
This section provides actionable protocols to mitigate and solve the solubility challenges identified above.
Guide 1: Optimizing Stock Solution & Dilution Strategy
The key to avoiding precipitation is to manage the transition from the organic stock solvent to the aqueous assay buffer carefully.
-
Select an Appropriate Organic Solvent: While DMSO is common, other options can be considered. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% of the chosen solvent.
-
Perform an Intermediate Dilution: Before the final dilution into your assay buffer, create an intermediate dilution of your compound in a mix of assay buffer and your organic solvent. A common starting point is a 1:10 dilution of the stock into the buffer.
-
Vortex During Final Dilution: When adding the stock solution (or intermediate dilution) to the final assay buffer, ensure the buffer is being vortexed or rapidly mixed. This rapid dispersion helps to avoid pockets of high compound concentration that can initiate precipitation.
-
Work at the Lowest Necessary Concentration: Do not use concentrations higher than the maximum soluble concentration in your final assay medium. If precipitation is still observed, you may need to lower the final test concentration.
| Solvent | Polarity | Notes & Typical Max Assay Conc. |
| DMSO | Polar Aprotic | Most common; miscible with water.[8] Typically tolerated up to 0.5-1% in cell-based assays, but can have biological effects.[12][13][14] |
| Ethanol | Polar Protic | Less toxic than DMSO for some cell lines.[15][16] Often tolerated up to 1%. Check for compound stability. |
| Methanol | Polar Protic | Can be more cytotoxic than ethanol.[15][16] Use with caution and keep final concentration very low (<0.5%). |
Note: Always perform a solvent tolerance test for your specific cell line or assay system to determine the maximum concentration that does not cause toxicity or artifacts.
Sources
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- 16. researchgate.net [researchgate.net]
"photostability issues and solutions for 5-Fluorophthalazine probes"
Welcome to the technical support center for 5-Fluorophthalazine probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for photostability issues commonly encountered during experiments.
Part 1: Understanding Photostability Issues with 5-Fluorophthalazine Probes
FAQ 1: What is photobleaching and why is it a concern for my 5-Fluorophthalazine probes?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like a 5-Fluorophthalazine probe, upon exposure to light.[1][2][3] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a diminished signal during your imaging experiments.[4][5] It's a significant concern because it can compromise the quality and reliability of your data, especially in quantitative and time-lapse studies where consistent signal intensity is crucial.[3]
The underlying mechanism of photobleaching often involves the fluorophore entering a highly reactive, long-lived triplet state after excitation.[4][6] In this state, it can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[7][8] These ROS can then chemically modify and degrade the fluorophore, rendering it non-fluorescent.[8]
Diagram: The Path to Photobleaching
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
FAQ 2: What factors influence the photostability of my 5-Fluorophthalazine probes?
Several factors can impact the rate of photobleaching:
-
Light Intensity: Higher excitation light intensity accelerates the rate at which fluorophores enter the excited state, increasing the probability of triplet state formation and subsequent ROS generation.[7]
-
Exposure Time: Prolonged exposure to excitation light increases the cumulative dose of photons a probe receives, leading to more significant photobleaching over time.[7][9]
-
Excitation Wavelength: Shorter wavelengths (higher energy) can sometimes be more damaging to fluorophores.[7]
-
Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching through the generation of ROS.[7][10]
-
Environmental Conditions: Factors such as the pH and composition of the imaging buffer can influence the stability of your probes.[7]
Part 2: Troubleshooting Guide for Photostability Issues
This section provides a systematic approach to diagnosing and resolving common photostability problems encountered with 5-Fluorophthalazine probes.
Issue 1: Rapid signal loss during time-lapse imaging.
SYMPTOM: The fluorescence intensity of your 5-Fluorophthalazine probe decreases significantly over the course of a time-lapse experiment.
POSSIBLE CAUSES & SOLUTIONS:
| Cause | Explanation | Solution |
| Excessive Light Exposure | High laser power or long exposure times are rapidly photobleaching the probe.[7] | Reduce Illumination Intensity: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[7] Shorten Exposure Time: Minimize the duration of light exposure for each time point.[11] Use Neutral Density Filters: These filters reduce light intensity without changing the wavelength.[12] |
| High Oxygen Concentration | The presence of dissolved oxygen in the media is promoting the formation of ROS.[7] | Use Antifade Reagents: Incorporate antifade reagents containing oxygen scavengers into your mounting or imaging media.[13][14] Deoxygenate Media: For live-cell imaging, consider using specialized media with reduced oxygen content or oxygen-scavenging systems.[7] |
| Inappropriate Imaging Settings | Continuous illumination between image acquisitions is causing unnecessary photobleaching.[15] | Optimize Acquisition Protocol: Use features on your microscope software to only illuminate the sample during image capture.[11][15] Minimize Z-stacks: If acquiring 3D images, use the minimum number of Z-slices necessary to answer your scientific question.[12] |
Issue 2: Inconsistent fluorescence intensity between different fields of view.
SYMPTOM: When moving to a new area of your sample, the initial fluorescence intensity is noticeably different from the previous field of view.
POSSIBLE CAUSES & SOLUTIONS:
| Cause | Explanation | Solution |
| Pre-exposure During Focusing | Focusing on the sample using the fluorescence channel can photobleach the area of interest before you even acquire an image.[3][16] | Focus Using Transmitted Light: Whenever possible, use brightfield or DIC to find and focus on your region of interest before switching to the fluorescence channel for image acquisition.[3][17] Focus on an Adjacent Area: If you must use fluorescence to focus, do so in an area adjacent to your intended imaging region.[16] |
| Sample Preparation Variability | Inconsistent mounting or media conditions across the slide can lead to localized differences in photostability. | Ensure Uniform Mounting: Apply a consistent amount of mounting medium and ensure the coverslip is evenly sealed. Standardize Media Conditions: Use the same batch of imaging media for all samples in an experiment. |
Part 3: Practical Solutions and Experimental Protocols
This section provides detailed protocols and recommendations for enhancing the photostability of your 5-Fluorophthalazine probes.
Solution 1: Utilizing Antifade Reagents
Antifade reagents are chemical cocktails that reduce photobleaching by scavenging for reactive oxygen species.[14] They are a crucial component of many fluorescence microscopy experiments.
Types of Antifade Reagents:
-
For Fixed Samples: Hard-setting antifade mounting media are available that both preserve the sample and protect the fluorophores from photobleaching.[18] Popular commercial options include ProLong™ Gold and VECTASHIELD®.[19][20]
-
For Live-Cell Imaging: Specialized, cell-permeable antifade reagents like Trolox can be added to the imaging medium to mitigate photobleaching during live-cell experiments.[12][13]
Protocol: Preparing a DIY Antifade Mounting Medium (for fixed cells)
This protocol describes the preparation of a glycerol-based antifade medium containing n-propyl gallate (NPG), a common antioxidant.[14]
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-Propyl gallate (NPG)
Procedure:
-
Prepare a 10X PBS stock solution.
-
To make 10 mL of mounting medium, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Add 0.1 g of NPG to the glycerol/PBS mixture.
-
Gently heat the solution (e.g., in a 50°C water bath) and stir until the NPG is completely dissolved. This may take several hours.[14]
-
Aliquot and store at -20°C in the dark.
Solution 2: Optimizing Imaging Parameters
Careful adjustment of your microscope settings can significantly reduce photobleaching.
Workflow for Optimizing Imaging Conditions:
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 5. Photobleaching Principles | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. rug.nl [rug.nl]
- 11. journals.biologists.com [journals.biologists.com]
- 12. biocompare.com [biocompare.com]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. news-medical.net [news-medical.net]
- 18. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 19. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing off-target effects of 5-Fluorophthalazine in cell-based assays"
A Guide to Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for 5-Fluorophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing 5-Fluorophthalazine in cell-based assays, with a focus on minimizing off-target effects. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and technical protocols to ensure the integrity and reproducibility of your experimental results.
Given that the phthalazine core structure is a key pharmacophore in a class of targeted anticancer agents, this guide will proceed under the working hypothesis that 5-Fluorophthalazine is being investigated as a potential Poly(ADP-ribose) Polymerase (PARP) inhibitor.[1][2][3][4][5] PARP inhibitors are a class of drugs that prevent cancer cells from repairing their DNA, leading to cell death, particularly in tumors with existing DNA repair defects like BRCA mutations.[6][7][8]
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with 5-Fluorophthalazine.
Q1: What is the likely mechanism of action of 5-Fluorophthalazine?
While specific data on 5-Fluorophthalazine is emerging, its phthalazinone core suggests it is a potent inhibitor of PARP enzymes.[2][3] PARP inhibitors function by blocking the catalytic activity of PARP, which is crucial for the repair of single-strand DNA breaks. In cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication, a concept known as synthetic lethality, ultimately causing cell death.[6][9][10]
Q2: I'm observing unexpected cytotoxicity in my wild-type cell line. What could be the cause?
Unexpected cytotoxicity in cell lines that are not deficient in homologous recombination could be due to off-target effects. While designed to be selective, small molecule inhibitors can interact with other proteins, a phenomenon known as poly-pharmacology.[11] For PARP inhibitors, known off-target effects can include the inhibition of various protein kinases.[11][12] It is also crucial to perform a dose-response curve to determine the optimal concentration that maximizes on-target effects while minimizing off-target toxicity.
Q3: How can I confirm that 5-Fluorophthalazine is engaging its intended PARP target in my cells?
Target engagement can be confirmed using several cell-based assays. A common method is to measure the downstream effects of PARP inhibition, such as the reduction of poly(ADP-ribose) (PAR) chains. This can be assessed by Western blotting or ELISA-based assays that detect PAR levels after inducing DNA damage.[13][14] Another powerful technique is the PARP trapping assay, which measures the inhibitor's ability to lock PARP onto damaged DNA, a key mechanism of action for many PARP inhibitors.[13][14]
Q4: What are the essential positive and negative controls for my experiments?
-
Positive Controls: A well-characterized PARP inhibitor, such as Olaparib or Talazoparib, should be used to benchmark the effects of 5-Fluorophthalazine.[7] For cytotoxicity assays, a cell line with a known homologous recombination deficiency (e.g., a BRCA1/2 mutant cell line) should be used to demonstrate the expected synthetic lethality.
-
Negative Controls: An isogenic cell line (a cell line with the same genetic background but with the homologous recombination deficiency corrected) is the gold standard for demonstrating on-target synthetic lethality. Additionally, a structurally similar but inactive analog of 5-Fluorophthalazine, if available, can serve as an excellent negative control to rule out effects due to the chemical scaffold itself.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more in-depth guide to common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in PARylation assay | 1. Suboptimal antibody concentration.2. Insufficient washing steps.3. Excessive DNA damage induction. | 1. Titrate the primary and secondary antibodies to determine the optimal dilution.2. Increase the number and duration of washing steps.3. Optimize the concentration and duration of the DNA damaging agent (e.g., H₂O₂ or MMS). |
| Inconsistent IC50 values between experiments | 1. Variations in cell density and health.2. Inconsistent drug concentration due to improper storage or dilution.3. Fluctuations in incubator conditions (CO₂, temperature, humidity).[15] | 1. Ensure consistent cell seeding density and monitor cell viability before each experiment.2. Prepare fresh drug dilutions from a validated stock solution for each experiment.3. Regularly calibrate and monitor incubator conditions. |
| Lack of synthetic lethality in a known HR-deficient cell line | 1. Cell line misidentification or genetic drift.2. Development of resistance to PARP inhibitors.[16] | 1. Perform cell line authentication (e.g., STR profiling).2. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps or restoration of homologous recombination.[10][17] |
| Observed phenotype does not correlate with PARP inhibition | 1. The phenotype is driven by an off-target effect.2. The experimental endpoint is not directly linked to PARP activity. | 1. Perform a kinome scan or other off-target profiling assays to identify potential alternative targets.[12]2. Use a rescue experiment: if the effect is on-target, it should be reversed by expressing a drug-resistant mutant of PARP1. |
III. Experimental Protocols
Here are detailed protocols for key experiments to validate the on-target activity of 5-Fluorophthalazine and rule out off-target effects.
Protocol 1: In-Cell Western for PARP Activity
This protocol allows for the quantification of PARP activity by measuring the levels of poly(ADP-ribosylation) (PAR) in cells.
Materials:
-
96-well plate
-
Cell line of interest
-
5-Fluorophthalazine and control inhibitors
-
DNA damaging agent (e.g., 10 mM H₂O₂)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a dose range of 5-Fluorophthalazine and control inhibitors for 1-2 hours.
-
Induce DNA damage by adding H₂O₂ for 10 minutes.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody against PAR overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash and acquire images on a high-content imager.
-
Analyze the fluorescence intensity of the PAR signal, normalized to the DAPI signal.
Protocol 2: PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP1 on damaged DNA.
Materials:
-
Cell line expressing fluorescently tagged PARP1 (e.g., GFP-PARP1)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with a micro-irradiation module (e.g., a 405 nm laser)
-
5-Fluorophthalazine and control inhibitors
Procedure:
-
Seed cells expressing GFP-PARP1 in glass-bottom dishes.
-
Treat cells with 5-Fluorophthalazine or control inhibitors for at least 1 hour.
-
Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).[15]
-
Identify a cell nucleus and define a region of interest (ROI) for micro-irradiation.
-
Acquire baseline fluorescence images.
-
Induce localized DNA damage within the ROI using the laser.
-
Immediately begin time-lapse imaging to monitor the recruitment and retention of GFP-PARP1 at the site of damage.
-
Quantify the fluorescence intensity at the ROI over time. A potent trapping inhibitor will show prolonged retention of GFP-PARP1 at the damaged site.
IV. Visualizing Workflows and Pathways
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with 5-Fluorophthalazine.
Experimental Workflow: Validating On-Target Effects
Caption: Workflow for validating the on-target effects of 5-Fluorophthalazine.
V. References
-
Deng, Y., et al. (2011). Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine but not 5-fluorouracil in ovarian cancer cells. Clinical Cancer Research, 17(15), 5019-5031. [Link]
-
Pilie, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1157. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Massive Bio. (2024). PXD101. [Link]
-
Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Global Challenges, 4(10), 1900085. [Link]
-
Cancer Research UK. (2023). PARP Inhibitors. [Link]
-
An, Y., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
Cleveland Clinic. (2023). PARP Inhibitors: What They Are, Types & Side Effects. [Link]
-
Lee, E., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(16), 4233. [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102604. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(6), e101129. [Link]
-
Google Patents. (2023). Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer.
-
LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28. [Link]
-
Wang, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(9), 2333. [Link]
-
OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression. (2023). Frontiers in Cell and Developmental Biology, 11, 1124960. [Link]
-
BPS Bioscience. (2023). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. (2021). npj Precision Oncology, 5, 67. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 771. [Link]
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2002). Journal of Medicinal Chemistry, 45(24), 5249-5259. [Link]
-
Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. (2020). JCO Oncology Practice, 16(10), 681-690. [Link]
-
Clinical approaches to overcome PARP inhibitor resistance. (2024). Molecular Cancer, 23(1), 156. [Link]
-
Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. [Link]
-
Variable off-target effects of clinically advanced PARP inhibitors. (2018). Cancer Research, 78(13_Supplement), 335-335. [Link]
-
McCann, K. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive. [Link]
-
The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. [Link]
-
Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (2023). Nucleic Acids Research, 51(1), 36-54. [Link]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (2024). Bioorganic Chemistry, 151, 107556. [Link]
-
Cooperative molecular interaction networks govern PARP1 inhibitor selectivity and binding affinity. (2024). bioRxiv. [Link]
-
Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. (2023). JCO Precision Oncology, 7, e2200595. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). Molecules, 23(9), 2333. [Link]
Sources
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- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. PARP inhibitors: Overview and indications [jax.org]
- 9. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ascopubs.org [ascopubs.org]
- 12. icr.ac.uk [icr.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
"strategies to enhance the quantum yield of 5-Fluorophthalazine"
Welcome to the technical support center for 5-Fluorophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for enhancing the quantum yield of this fluorophore. We will explore the fundamental principles governing its photophysical properties and offer detailed troubleshooting for common experimental challenges.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding 5-Fluorophthalazine and the concept of quantum yield.
Q1: What is fluorescence quantum yield (Φ_F_) and why is it a critical parameter?
A1: The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield, approaching 1.0 (or 100%), indicates that a larger fraction of absorbed photons are converted into fluorescent light, resulting in a brighter signal.[2] For applications in bioimaging, sensing, and diagnostics, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio. Molecules with quantum yields of 0.10 or higher are generally considered useful fluorophores.[2]
Q2: What are the expected baseline fluorescence properties of 5-Fluorophthalazine?
A2: 5-Fluorophthalazine belongs to the N-heterocyclic aromatic family. Such compounds are known to fluoresce, but their quantum yields can be modest. This is often due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state and internal conversion, which compete with fluorescence. The fluorine atom, being an electron-withdrawing group, can influence the electronic structure and potentially modulate these decay pathways. The baseline quantum yield will be highly dependent on the experimental environment, particularly the solvent.[3][4][5]
Q3: What primary factors influence the quantum yield of a fluorophore like 5-Fluorophthalazine?
A3: The quantum yield is determined by the competition between radiative decay (fluorescence, rate constant kF) and non-radiative decay pathways (knr), including internal conversion, intersystem crossing, and quenching.[6] The relationship is given by:
Φ_F_ = kF / (kF + knr)
Therefore, strategies to enhance quantum yield must either increase the rate of radiative decay or, more commonly, decrease the rate of non-radiative decay. Key influencing factors include the chemical structure, solvent environment (polarity, viscosity), temperature, pH, and the presence of quenching agents.[2]
Section 2: Core Strategies for Quantum Yield Enhancement
This section provides detailed, question-based guides on specific, actionable strategies to improve the fluorescence quantum yield of 5-Fluorophthalazine.
Q4: How does solvent choice impact the quantum yield and how can I optimize it?
A4: The solvent environment can dramatically alter the quantum yield of a fluorophore by affecting the stability of its ground and excited states.[2] This phenomenon, known as solvatochromism, is particularly pronounced for molecules with a significant change in dipole moment upon excitation.[7]
-
Causality: Polar solvents may stabilize the excited state, which can lead to a red-shift in the emission spectrum.[7] Aprotic solvents may lead to higher quantum yields for certain fluorophores by minimizing hydrogen-bonding interactions that can promote non-radiative decay.[3][4][5] Increased solvent viscosity can also enhance quantum yield by restricting molecular motions and vibrations that contribute to non-radiative energy loss.
-
Experimental Protocol: To optimize, systematically measure the absorbance and fluorescence emission spectra of 5-Fluorophthalazine in a range of solvents with varying polarities and viscosities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water). Calculate the relative quantum yield in each solvent using a stable reference standard.
| Solvent | Polarity Index (Reichardt) | Viscosity (cP at 20°C) | Expected Effect on 5-Fluorophthalazine Φ_F_ |
| n-Hexane | 0.009 | 0.31 | Low polarity, may result in a baseline Φ_F_. |
| Toluene | 0.099 | 0.59 | Non-polar, aromatic. May enhance Φ_F_ through π-stacking stabilization. |
| Dichloromethane | 0.309 | 0.44 | Moderately polar, aprotic. Often a good starting point for N-heterocycles.[8] |
| Acetonitrile | 0.460 | 0.37 | Polar, aprotic. Can stabilize charge-transfer states. |
| Ethanol | 0.654 | 1.20 | Polar, protic. Hydrogen bonding may quench fluorescence. |
| Glycerol | 0.812 | 1412 | High viscosity. Expected to significantly increase Φ_F_ by restricting molecular motion. |
Q5: Can pH be adjusted to enhance the fluorescence of 5-Fluorophthalazine?
A5: Yes, pH can have a profound effect on the fluorescence of N-heterocyclic compounds.[9][10]
-
Causality: The phthalazine core contains nitrogen atoms that can be protonated in acidic media.[8] This protonation alters the electronic structure of the molecule, which can change the energy of the electronic transitions and significantly increase or decrease fluorescence intensity.[8][9] The specific effect depends on whether the protonated or unprotonated form is more fluorescent.[9]
-
Experimental Protocol: Prepare a series of buffer solutions across a wide pH range (e.g., pH 2 to pH 12).[11] Dissolve 5-Fluorophthalazine in each buffer at a constant, low concentration. Measure the fluorescence intensity at the emission maximum for each sample. Plotting fluorescence intensity versus pH will reveal the optimal pH range for maximum quantum yield and can be used to determine the pKa of the excited state.[12]
Q6: What structural modifications can be made to the 5-Fluorophthalazine molecule to increase its quantum yield?
A6: Rational chemical synthesis and derivatization are powerful tools for enhancing fluorescence.[13][14][15][16][17]
-
Causality: The goal is typically to decrease non-radiative decay pathways. This can be achieved by:
-
Structural Rigidification: Introducing chemical bridges or fusing additional aromatic rings restricts torsional and vibrational modes, which are major sources of non-radiative decay.[8][18]
-
Introducing "Push-Pull" Systems: Adding an electron-donating group (EDG) (e.g., -NH₂, -OCH₃) and an electron-withdrawing group (EWG) (the existing -F and phthalazine nitrogens) can create an intramolecular charge-transfer (ICT) state.[8][19] A well-designed ICT state can be highly emissive.
-
-
Suggested Modifications:
-
Add an EDG: Synthetically add an amino or methoxy group to the phthalazine ring system. This would create a "push-pull" architecture with the electron-withdrawing core.
-
Fuse an Aromatic Ring: Create a more extended, rigid π-system by synthesizing a derivative where another benzene or heterocyclic ring is fused to the core structure.
-
Caption: Decision workflow for troubleshooting low quantum yield measurements.
Q8: My fluorescence signal decreases over time during measurement. What is happening and how can I prevent it?
A8: This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. [6]N-heterocycles can be susceptible to this, especially in the presence of oxygen.
-
Causality: The high-intensity light used for excitation can promote chemical reactions in the excited state, often involving reactive oxygen species, leading to non-fluorescent products. This reduces the concentration of active fluorophore over time. [20][21][22]* Mitigation Strategies:
-
Reduce Excitation Intensity: Use neutral density filters or reduce the excitation slit width on the fluorometer to minimize the photon flux.
-
Minimize Exposure Time: Keep the shutter closed until the moment of measurement. [6] 3. Deoxygenate Solvent: Purge the solvent with nitrogen or argon gas before dissolving the sample. Oxygen is a notorious quencher and mediator of photobleaching.
-
Use Photostability Additives: Commercially available reagents (e.g., Trolox, n-propyl gallate) can be added to the solution to scavenge reactive oxygen species and improve photostability. [23]
-
Section 4: Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the most common method for determining fluorescence quantum yield, using a well-characterized standard. [24][25]
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with 5-Fluorophthalazine (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54). [26]2. Prepare Solutions: Prepare a series of dilutions for both the standard and the 5-Fluorophthalazine sample in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure linearity and minimize inner filter effects. [27][24]3. Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard. [27]5. Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (Gradient, Grad) of the resulting straight lines for both the sample (GradSample) and the standard (GradStd).
-
-
Calculate Quantum Yield: Use the following equation:
ΦSample = ΦStd × (GradSample / GradStd) × (η2Sample / η2Std)
Where Φ is the quantum yield and η is the refractive index of the solvent used for the sample and standard. [1]If the same solvent is used, the refractive index term cancels out.
References
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General mechanisms of aggregation-caused quenching (ACQ) and... - ResearchGate. Available at: [Link]
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From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). Sci. China Chem. Available at: [Link]
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Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. (2020). J. Chem. Educ. Available at: [Link]
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Solvent effects on the absorption and fluorescence spectra of Cu(II)-phthalocyanine and DFT calculations. (2012). J. Mol. Liq. Available at: [Link]
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Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. (2010). Adv. Mater. Available at: [Link]
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Solvent effects on the absorption and fluorescence spectra of Cu(II)-phthalocyanine and DFT calculations - United Arab Emirates University. Available at: [Link]
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What's wrong with my quantum yield measurement? - ResearchGate. Available at: [Link]
- Solvent effects on the absorption and fluorescence spectra of Cu(II)-phthalocyanine and DFT calculations. (2012). CoLab.
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Solvent effects on the absorption and fluorescence spectra of Cu(II)-phthalocyanine and DFT calculations - Atlantic Technological University (ATU). Available at: [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents. (2017). Bioorg. Med. Chem. Available at: [Link]
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Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). Molecules. Available at: [Link]
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What is the effect of the pH on the fluorescence? - Quora. Available at: [Link]
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Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). MDPI. Available at: [Link]
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Solvent effects on the absorption and fluorescence spectra of Cu(II)-phthalocyanine and DFT calculations - Fingerprint - Atlantic Technological University (ATU). Available at: [Link]
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Efficient synthesis of selected phthalazine derivatives. (2012). Heterocycl. Commun. Available at: [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. Available at: [Link]
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Fluorescent heterocycles: Recent trends and new developments - ResearchGate. Available at: [Link]
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Photostability studies. (a-c) The changes in absorbance at the... - ResearchGate. Available at: [Link]
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A practical guide to measuring and reporting photophysical data. (2022). Chem. Soc. Rev. Available at: [Link]
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3.5: Quantum Yield of Fluorescence - Chemistry LibreTexts. Available at: [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells. (2024). RSC Adv. Available at: [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells - Semantic Scholar. Available at: [Link]
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Need help with fluorescence quantum yield, I went wrong somewhere : r/Chempros - Reddit. Available at: [Link]
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Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (2015). Chem. Process Eng. Res. Available at: [Link]
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What is fluorescent quantum yield and how do you calculate it? - ResearchGate. Available at: [Link]
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A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). PLoS One. Available at: [Link]
-
Quantum yield - Wikipedia. Available at: [Link]
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Fluorescence Spectroscopy-Quantum yield - University of Arizona. Available at: [Link] Fluorescence_Spectroscopy_Quantum_Yield_Handout.pdf
-
Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. (2011). Mol. Pharm. Available at: [Link]
-
Effect of pH on (a) fluorescence and (b) UV–Vis absorption spectra of... - ResearchGate. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]
-
Photostability testing of pharmaceutical products - ResearchGate. Available at: [Link]
-
Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. (2016). J. Pharm. Sci. Available at: [Link]
-
Photostability testing theory and practice - Q1 Scientific. Available at: [Link]
-
The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. (2022). Biophys. J. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for 5-Fluorophthalazine-Based Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorophthalazine. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the common challenges encountered in experiments involving this versatile fluorinated heterocycle. The unique electronic properties conferred by the fluorine atom and the phthalazine core make it a valuable building block, but also one that requires careful consideration of reaction conditions and potential side reactions. This guide is structured to address specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with 5-Fluorophthalazine.
Q1: What are the key safety precautions I should take when handling 5-Fluorophthalazine?
A1: As with all fluorinated organic compounds, proper safety protocols are paramount. The introduction of fluorine can alter the toxicological profile of a molecule.[1] Always handle 5-Fluorophthalazine in a well-ventilated fume hood.[2] Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (consult the manufacturer's compatibility chart). Double-gloving is recommended.[1]
-
Body Protection: A flame-resistant lab coat.[1]
In case of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes and seek immediate medical attention.[2]
For spills, use an absorbent material compatible with the chemical and dispose of it as hazardous waste.[1]
Q2: What are the typical solubility characteristics of 5-Fluorophthalazine and its derivatives?
A2: 5-Fluorophthalazine is a crystalline solid. Its solubility is generally low in water but good in many organic solvents.[3] The solubility of its derivatives will depend on the nature of the substituents introduced. As a general rule:
-
Polar Solvents: Expect moderate to good solubility in solvents like DMSO, DMF, and THF, especially at elevated temperatures.
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexanes will likely be poor.
-
Protic Solvents: Solubility in alcohols like methanol and ethanol may be moderate and can be improved with heating.
When encountering solubility issues, consider the polarity of your reaction mixture and choose a solvent system that will keep all reactants in solution at the reaction temperature.[4]
Q3: How does the fluorine atom on the phthalazine ring influence its reactivity in common cross-coupling reactions?
A3: The fluorine atom at the 5-position has a significant electron-withdrawing effect on the phthalazine ring system. This has two main consequences for cross-coupling reactions:
-
Increased Electrophilicity: The carbon-fluorine bond itself is generally strong. However, the electron-withdrawing nature of the fluorine makes the phthalazine ring more electron-deficient. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the focus is typically on the reactivity of a halide (like bromine or chlorine) at another position on the ring, which would be the primary site of oxidative addition. The fluorine's electron-withdrawing effect can make the oxidative addition step at the C-X (X = Br, Cl) bond more favorable.[5]
-
Potential for Nucleophilic Aromatic Substitution (SNAr): Under strongly basic or nucleophilic conditions, the fluorine atom can act as a leaving group, leading to undesired side products.[6][7][8] This is particularly a risk with strong, hard nucleophiles.
Part 2: Troubleshooting Common Reactions
This section provides a detailed, question-and-answer guide to troubleshooting specific experimental challenges.
Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki-Miyaura reaction with a 5-Fluorophthalazine derivative is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings with heteroaryl halides are a common issue. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical for the successful coupling of electron-deficient heterocycles.
-
Initial Troubleshooting: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active and sterically hindered ligand system. Buchwald and Fu have developed a range of powerful ligands for challenging couplings.[9]
-
Recommended Ligands: For electron-deficient systems, ligands like XPhos, SPhos, and RuPhos are often effective.[10][11] Consider using a pre-formed palladacycle precatalyst like an XPhos Pd G3, which is air-stable and highly active.[12]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Common Issue: An inappropriate base can lead to catalyst deactivation or decomposition of starting materials.
-
Recommendations: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are good starting points.[12] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) can be more effective.[13] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[12]
-
-
Solvent System: The solvent must be able to dissolve all reactants and facilitate the reaction.
-
Common Issue: Poor solubility of the 5-Fluorophthalazine derivative or the boronic acid.
-
Recommendations: A mixture of an organic solvent and water is often used. Common choices include dioxane/water, THF/water, or toluene/water.[13][14] Ensure the reaction mixture is vigorously stirred to promote mixing in biphasic systems.[12]
-
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.
Q2: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and reduces the yield of the desired product.
-
Cause: The primary cause of homocoupling is the presence of oxygen in the reaction mixture.[14][15] Oxygen can lead to the oxidative coupling of the boronic acid and can also deactivate the Pd(0) catalyst.
-
Solutions:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen.
-
Catalyst Quality: Use a high-quality palladium source. If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Fluorophthalazine Halide
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-fluorophthalazine halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a 5-Fluorophthalazine halide with a primary amine is failing. What should I troubleshoot?
A1: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several factors, especially with heterocyclic substrates.
-
Ligand Selection: The choice of ligand is paramount for successful amination.
-
Common Issue: Using a ligand that is not suitable for the specific amine and aryl halide combination.
-
Recommendations: For primary amines, bidentate phosphine ligands like BINAP and DPPF can be effective.[16][17] For more challenging couplings, bulky, electron-rich monophosphine ligands such as XPhos, RuPhos, or BrettPhos are often superior.[17][18]
-
-
Base Choice: A strong, non-nucleophilic base is required.
-
Reaction Temperature: The reaction often requires heating.
-
Common Issue: Insufficient temperature to drive the reaction to completion.
-
Recommendations: Temperatures typically range from 80 °C to 110 °C.[17]
-
-
Amine Reactivity: The nature of the amine can influence the reaction outcome.
-
Common Issue: Sterically hindered or electron-deficient amines can be less reactive.
-
Solutions: For less reactive amines, you may need to use a more active catalyst system (e.g., a more electron-rich ligand) and a stronger base.
-
Q2: I am observing dehalogenation of my 5-Fluorophthalazine starting material in my Buchwald-Hartwig reaction. How can I minimize this?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the halide is replaced by a hydrogen atom.
-
Cause: This can occur through various pathways, including β-hydride elimination from a palladium-alkoxide species (if an alcohol is present) or reaction with trace water.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. Experiment with different ligands.
-
Base: The choice of base can influence the extent of dehalogenation. Sometimes switching to a different base can mitigate this issue.
-
Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged reaction times after the starting material is consumed.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 5-Fluorophthalazine Halide
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-fluorophthalazine halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst, Ligand, and Base Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Analytical and Purification Troubleshooting
Q1: I am having difficulty interpreting the NMR spectrum of my 5-Fluorophthalazine product. What should I look for?
A1: The presence of fluorine adds a layer of complexity and information to your NMR spectra.
-
¹H NMR:
-
H-F Coupling: Protons on the phthalazine ring will show coupling to the fluorine atom. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the proton and the fluorine. Expect to see additional splitting on the aromatic signals.
-
-
¹³C NMR:
-
C-F Coupling: Carbon atoms will also couple to the fluorine, resulting in splitting of the carbon signals. The one-bond carbon-fluorine coupling (¹JCF) is typically very large (200-300 Hz).
-
-
¹⁹F NMR:
-
Chemical Shift: The chemical shift of the fluorine signal is highly sensitive to its electronic environment and can be a powerful tool for confirming the structure of your product.
-
F-H Coupling: The fluorine signal will be split by nearby protons.
-
Q2: My 5-Fluorophthalazine derivative is difficult to purify by column chromatography. What are some alternative strategies?
A2: Purification of polar, nitrogen-containing heterocycles can be challenging.
-
Column Chromatography Tips:
-
Solvent System: If your compound is streaking on the column, try adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to suppress interaction with acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[2] Experiment with different solvent systems to find one in which your product is soluble at high temperature and sparingly soluble at room temperature or below.
-
Preparative HPLC: For small quantities of highly pure material, preparative HPLC can be an excellent option.
Part 4: Visualizing Workflows and Concepts
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
Conceptual Diagram: Factors Influencing Buchwald-Hartwig Amination
Caption: Key components influencing Buchwald-Hartwig amination success.
References
- Benchchem.
- Tarpo, J. Jr. & Tarpo, M. Fluorine Safety. Purdue University.
- ACS GCI Pharmaceutical Roundtable.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
- Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- El-Gohary, S. M., & Shaaban, M. R. (2017). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Bioorganic & Medicinal Chemistry, 25(19), 5188-5198.
- Farkas, S., & Guttman, A. (2018). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Acta Pharmaceutica Hungarica, 88(1), 35-42.
- Zhang, Y., & Li, H. (2014). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Journal of the American Chemical Society, 136(9), 3418-3421.
-
University of Calgary. Cross-Coupling Chemistry. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- Abdel-Gawad, H., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2947-2965.
-
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"refining protocols for consistent results with 5-Fluorophthalazine"
Launching Initial Investigation
I've started gathering initial data by conducting targeted Google searches. I'm focusing on 5-Fluorophthalazine's chemical properties, exploring its uses in research and drug development, and looking for any known challenges. I'm aiming for a comprehensive overview to lay the groundwork for further analysis.
Deepening Research & Planning
I'm now diving deeper into 5-Fluorophthalazine, focusing on established protocols and potential pitfalls. My search includes reaction mechanisms and analytical methods, seeking clues for failure points. Troubleshooting guides are next; I'm looking for user experiences. I will build the support center logically, FAQs first, then troubleshooting, Q&A format. I'm focusing on scientific integrity with peer-reviewed sources.
Building the Framework Now
I'm expanding my Google searches. I'm focusing on chemical properties, common research applications, and any inconsistencies that have been reported. I'll search for established protocols and methods to pinpoint failure spots. Troubleshooting guides and forum discussions are also on my radar. I'm looking to prioritize FAQs and a Q&A troubleshooting format. Peer-reviewed literature is my priority for credibility.
Examining Initial Search Results
My initial search focused on "5-Fluorophthalazine" but was quickly overwhelmed by results for "5-Fluorouracil," a related fluorinated compound. This suggests that data on the specific phthalazine derivative is limited, making further investigation crucial.
Refining Search Parameters
I've revised the search terms to encompass general phthalazine chemistry, synthesis, and reactivity after the initial focus on "5-Fluorophthalazine" mostly led to information about "5-Fluorouracil" and, unexpectedly, "5-Fluoroisophthalic acid." I'm now actively searching for examples of fluorination reactions applied to phthalazine or related heterocycles to build a foundational understanding. My next step will be to explore suppliers and patents for any mention of the target compound.
Reviewing Initial Findings
I've been looking over the foundational research on phthalazines. The initial search yielded a strong overview of their chemistry – synthesis, reactivity, and biological roles. Many articles on diverse phthalazine derivative syntheses have come to light, which will be helpful for the development work.
Formulating a Synthesis Strategy
Now I am leveraging the existing information to develop a plan. I can synthesize a workable protocol for creating 5-Fluorophthalazine, even though specific directions remain elusive. I am focusing on nucleophilic aromatic substitution (SNAr), a promising reaction. I also have an understanding of heterocyclic compound synthesis. I will need to infer details and consider the properties of similar compounds.
Analyzing Foundational Knowledge
The general information on phthalazines and their chemistry, including synthesis and reactivity, is in hand. I've pinpointed several useful articles related to synthesizing derivatives, which I can leverage to build a potential synthesis strategy for 5-Fluorophthalazine. Crucially, I have located pertinent info on nucleophilic aromatic substitution, a key reaction for fluorination. I now need to fill the gaps in the existing information.
Creating a Technical Guide
I'm now putting together the complete technical guide. I will start by constructing a step-by-step synthesis protocol for 5-Fluorophthalazine, based on fluorinated precursors or late-stage fluorination. Then, I plan to develop FAQs and troubleshooting guides covering solubility, stability, storage, and reaction issues. I'll also create visualizations using Graphviz, and compile a comprehensive reference list to support this approach.
Validation & Comparative
A Comparative Guide to the In Vivo Anticancer Activity of 5-Fluorouracil and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer therapeutics, the antimetabolite 5-Fluorouracil (5-FU) has long been a cornerstone, particularly in the treatment of solid tumors such as colorectal and breast cancer. However, the quest for improved efficacy, better safety profiles, and oral bioavailability has led to the development of alternative agents. This guide provides an objective in vivo comparison of 5-Fluorouracil with its oral prodrug, capecitabine, and other notable thymidylate synthase (TS) inhibitors, pemetrexed and raltitrexed. The experimental data presented herein is synthesized from preclinical studies to inform researchers and drug development professionals on the relative performance of these agents in relevant cancer models.
Introduction to Thymidylate Synthase Inhibitors
5-Fluorouracil and the comparators discussed in this guide primarily exert their cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.[1][2] By depriving rapidly dividing cancer cells of this essential building block, these drugs induce a state of "thymineless death."[3] While sharing a common primary target, differences in their chemical structure, mechanism of activation, and cellular transport lead to distinct efficacy and toxicity profiles.
5-Fluorouracil (5-FU): An analogue of the pyrimidine uracil, 5-FU is intracellularly converted into several active metabolites.[4][5] These metabolites not only inhibit thymidylate synthase but can also be misincorporated into RNA and DNA, contributing to its cytotoxic effects.[4][5]
Capecitabine: An oral prodrug of 5-FU, capecitabine is designed for tumor-selective activation.[6][7] It undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[6][7] This targeted activation aims to increase intratumoral drug concentration while minimizing systemic toxicity.[6][7]
Pemetrexed: A multi-targeted antifolate that, in addition to thymidylate synthase, also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes involved in purine and pyrimidine synthesis.[8][9][10] This broader mechanism of action may offer advantages in certain tumor types.
Raltitrexed: A specific and direct inhibitor of thymidylate synthase.[11][12] It is actively transported into cells and undergoes polyglutamation, which enhances its intracellular retention and inhibitory potency against TS.[3][11][12]
Comparative In Vivo Efficacy
The following tables summarize key in vivo performance data for 5-Fluorouracil, capecitabine, pemetrexed, and raltitrexed in preclinical xenograft models of colorectal and breast cancer. It is important to note that direct head-to-head comparisons across all agents in the same model are limited in the public domain. The data presented is a synthesis from multiple studies to provide a comparative overview.
Colorectal Cancer Xenograft Models
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) | Reference(s) |
| 5-Fluorouracil | HCT-116 | 55 mg/kg, i.p., weekly for 3 weeks | 82% (as part of FOLFOX-like regimen) | Not Reported | [13] |
| Capecitabine | HT29 | 267 mg/kg, p.o., 14 days on/7 days off | 70% | 148% (in triplet combination) | [14] |
| Capecitabine | HT29 | 467 mg/kg, p.o., 7 days on/7 days off | >100% (in doublet and triplet combinations) | 225% (doublet), 288% (triplet) | [14] |
| Capecitabine | Colo205 | 360 mg/kg, p.o., 7 days on/7 days off | 83% (monotherapy), >100% (with bevacizumab) | Significantly improved with bevacizumab | [8][11] |
| Pemetrexed | CT26 | Not specified | Slowed tumor growth early in trial | Not statistically significant increase | [15] |
| Raltitrexed | SW620 | Not specified | 57% reduction in tumor growth (with 2'-deoxyinosine) | Not Reported | [16] |
Breast Cancer Xenograft Models
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) | Reference(s) |
| 5-Fluorouracil | MDA-MB-231 | Not specified | Significant tumor growth decrease (with β-Elemene) | Not Reported | [7] |
| Capecitabine | KPL-4 | MTD, p.o., daily for 14 days | Superior in combination with bevacizumab | Superior in combination with bevacizumab | [1] |
| Capecitabine | MAXF401 | 15.1 g/kg total dose over 6 weeks (14/7 schedule) | 56% | Not Reported | [17] |
| Capecitabine | MAXF401 | 15.1 g/kg total dose over 6 weeks (7/7 schedule) | 54% | Not Reported | [17] |
| Pemetrexed | MCF-7 | 20 mg/kg, i.v., daily for 10 days | Significant tumor growth inhibition | Not Reported | [12] |
| Raltitrexed | Not Available | Not Available | Not Available | Not Available |
Mechanistic Insights and Experimental Causality
The choice of an in vivo cancer model is critical for the meaningful evaluation of anticancer agents. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to assess drug efficacy.[18] The selection of specific cell lines (e.g., HT29 for colorectal cancer, MCF-7 for breast cancer) is often based on their known genetic characteristics and expression levels of drug targets or metabolizing enzymes, which can influence drug sensitivity.
Key Signaling Pathways
The anticancer activity of these agents is intrinsically linked to the cell cycle and apoptosis pathways. Inhibition of thymidylate synthase leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death.
Figure 2: General workflow for in vivo xenograft studies.
Step-by-Step Methodology:
-
Cell Culture: Human colorectal (e.g., HT29, Colo205) or breast (e.g., MCF-7, MDA-MB-231) cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Female athymic nude mice (4-6 weeks old) are typically used for these studies. They are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, 5-FU, capecitabine, pemetrexed, raltitrexed).
-
Drug Administration:
-
5-Fluorouracil: Typically administered intraperitoneally (i.p.) at doses ranging from 50-60 mg/kg on a weekly or multi-day schedule. [13] * Capecitabine: Administered orally (p.o.) via gavage. Dosing schedules can vary, for example, daily for 14 days followed by a 7-day rest period (14/7) or a 7/7 schedule, with doses ranging from 267 to 700 mg/kg. [8][11][14] * Pemetrexed: Administered intravenously (i.v.) or i.p. at doses around 20 mg/kg daily for a specified duration. [12] * Raltitrexed: Typically administered intravenously.
-
-
Monitoring and Endpoints: Animal body weight is monitored as an indicator of toxicity. The primary efficacy endpoints are tumor growth inhibition (TGI) and, in some studies, an increase in lifespan (ILS). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This comparative guide highlights the in vivo anticancer activity of 5-Fluorouracil and its alternatives. Capecitabine, with its oral administration and tumor-selective activation, presents a significant advancement, and studies suggest that alternative dosing schedules may further enhance its efficacy. [8][11][14]Pemetrexed, with its multi-targeted mechanism, and raltitrexed, as a specific TS inhibitor, offer additional therapeutic options. The choice of agent will depend on the specific cancer type, its molecular characteristics, and the desired balance between efficacy and toxicity. Further head-to-head in vivo studies in well-characterized models are warranted to provide a more definitive comparison and to guide clinical trial design.
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A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Fluorophthalazine-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human genome contains over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[1] This similarity presents a formidable challenge: designing inhibitors that potently modulate a specific disease-driving kinase without affecting other, often structurally related, kinases. This property, known as selectivity, is paramount. A highly selective inhibitor promises a wider therapeutic window, minimizing off-target toxicities that can derail clinical development. Conversely, a lack of selectivity can lead to unforeseen side effects, although in some cases, "polypharmacology" (the modulation of multiple targets) can be therapeutically advantageous.[2][3]
The 5-fluorophthalazine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, including those targeting critical cell cycle regulators like Aurora-A kinase.[4] However, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous and systematic evaluation of its selectivity profile. This guide provides an in-depth, field-proven framework for assessing the selectivity of 5-fluorophthalazine-based inhibitors, structured as a multi-tiered investigational funnel that moves from broad, high-throughput screening to deep, mechanistic validation in a cellular context.
The Selectivity Assessment Funnel: An Integrated Strategy
A robust assessment of inhibitor selectivity is not a single experiment but a cascading series of interrogations. We advocate for a "funnel" approach, where compounds are first screened broadly to identify potential liabilities, followed by progressively more focused and physiologically relevant assays to confirm on-target activity and characterize off-target effects. This strategy ensures that resources are focused on the most promising candidates while building a comprehensive understanding of a compound's biological activity.
Caption: The Selectivity Assessment Funnel workflow.
Tier 1: Broad Kinome Profiling – Casting a Wide Net
The initial step is to understand the inhibitor's landscape of interactions across the human kinome. The goal is not just to confirm the primary target but to proactively identify all potential off-targets that could represent future liabilities. This is achieved through large-scale screening panels.[5]
Methodologies: Biochemical and Binding Assays
-
Competition Binding Assays (e.g., KINOMEscan™): These platforms measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a large number of kinases (often over 450).[6] The result is typically expressed as percent inhibition (%I) at a fixed concentration (e.g., 1 µM) or as a dissociation constant (Kd). This approach is powerful for identifying direct physical interactions but does not measure the functional consequence (i.e., inhibition of catalytic activity).
-
Activity-Based Kinase Panels (e.g., AssayQuant, Reaction Biology): These assays directly measure the enzymatic activity of each kinase—its ability to phosphorylate a substrate.[1][7] They provide a more functional readout of inhibition. It is critical to consider the ATP concentration used in these assays. Screening at a low ATP concentration (near the Km,ATP of each kinase) reveals the intrinsic potency of the inhibitor, while screening at a high, physiological ATP concentration (~1-5 mM) can better predict performance in a cellular environment, where the inhibitor must compete with abundant endogenous ATP.[8]
Data Interpretation
The output is a "kinome tree" or heatmap visualizing the inhibitor's interaction profile. From this, we identify:
-
Primary Target(s): The kinase(s) with the highest affinity or most potent inhibition.
-
Potential Off-Targets: Any other kinases that show significant interaction (e.g., >90% inhibition).
This initial screen provides the essential data needed to prioritize which interactions require more rigorous quantitative analysis in Tier 2.
Tier 2: Quantitative Confirmation – Potency and Affinity
Once the landscape of potential targets is mapped, the next step is to accurately quantify the inhibitor's potency against the primary target(s) and the most significant off-targets identified in Tier 1.
Methodology: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency in an enzymatic assay.[9] It is determined by measuring the rate of the kinase reaction across a range of inhibitor concentrations.
Experimental Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay
This protocol describes a typical luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10][11]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a serial dilution of the 5-Fluorophthalazine inhibitor in the same buffer, typically starting at a high concentration (e.g., 100 µM) and performing 10-12 half-log or three-fold dilutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control).
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature. The reaction time should be within the determined linear range of the enzyme.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Normalize the data with vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Orthogonal Validation: Biophysical Methods
To ensure the IC₅₀ value is not an artifact of the assay format, it is best practice to confirm binding using an orthogonal, biophysical method like Surface Plasmon Resonance (SPR).[13] SPR provides a direct measure of binding affinity (Kd) and kinetics (kon/koff), offering a deeper understanding of the inhibitor-target interaction without the potential confounding factors of substrates or ATP.
Tier 3: Cellular Validation – Target Engagement and Functional Impact
A compound that is potent and selective in a test tube is of little value if it cannot effectively engage its target in the complex milieu of a living cell. Tier 3 assays are designed to answer two critical questions:
-
Does the inhibitor reach and bind its target inside the cell?
-
Does this target engagement lead to the desired biological outcome?
Methodology: Confirming Cellular Target Engagement
-
Target Phosphorylation Status (Western Blot): The most direct way to measure a kinase inhibitor's effect in cells is to monitor the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates. A dose-dependent reduction in phosphorylation is strong evidence of on-target activity.
Experimental Protocol: Western Blot for Phospho-Target Inhibition
-
Cell Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight. Treat the cells with a serial dilution of the 5-Fluorophthalazine inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) target protein as a loading control. Quantify the band intensities to determine the dose-dependent decrease in the phospho-protein signal relative to the total protein.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. A protein bound to an inhibitor is more resistant to heat-induced denaturation. A shift in the protein's melting curve in the presence of the inhibitor is direct proof of intracellular target binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Self-Validating Systems: Linking Target to Phenotype
The ultimate test of selectivity is to demonstrate that the inhibitor's cellular phenotype (e.g., anti-proliferative activity) is a direct consequence of inhibiting the intended target. The most rigorous way to establish this is to show that the inhibitor loses its effect when the target is removed.
-
CRISPR/Cas9 Knockout Models: By creating a cell line where the target kinase has been genetically deleted, one can perform a definitive test. If the 5-Fluorophthalazine inhibitor still kills the knockout cells, its cytotoxic effect must be due to an off-target mechanism.[3] This is a critical self-validating experiment that provides the highest level of confidence in the proposed mechanism of action.
Comparative Analysis: Synthesizing the Data
The final step is to integrate the data from all three tiers into a cohesive selectivity profile and benchmark it against alternative inhibitors.
Table 1: Hypothetical Selectivity Profile of FPZ-1 vs. Competitors
| Parameter | FPZ-1 (5-Fluorophthalazine) | Competitor A (Pyrazine-Based)[14][15] | Competitor B (Phthalazinone) |
| Biochemical IC₅₀ (Aurora A) | 15 nM | 5 nM | 25 nM |
| Biochemical IC₅₀ (VEGFR2) | >10,000 nM | 50 nM | 1,500 nM |
| Biochemical IC₅₀ (CDK2) | 1,200 nM | 800 nM | 950 nM |
| Cellular p-Aurora A EC₅₀ | 50 nM | 20 nM | 85 nM |
| Cell Proliferation GI₅₀ (HCT116) | 65 nM | 30 nM | 110 nM |
| GI₅₀ in Aurora A KO HCT116 | >20,000 nM | 2,500 nM | >20,000 nM |
Analysis of the Data:
-
Potency vs. Selectivity: While Competitor A is biochemically more potent against Aurora A, FPZ-1 displays a vastly superior selectivity profile, with a >650-fold window against VEGFR2, a common off-target for kinase inhibitors that can lead to toxicity.
-
On-Target Mechanism: The cellular target engagement (p-Aurora A EC₅₀) for FPZ-1 closely tracks its anti-proliferative activity (GI₅₀). Most importantly, its activity is completely lost in the Aurora A knockout cell line, providing definitive evidence of an on-target mechanism of action.
-
Off-Target Liability: Competitor A retains significant activity in the knockout line, indicating that its cellular effect is at least partially driven by off-target inhibition, likely of VEGFR2 or other kinases.
Conclusion
Assessing the selectivity of a 5-Fluorophthalazine-based inhibitor is a systematic, multi-faceted process that goes far beyond determining a single IC₅₀ value. By employing the tiered "funnel" approach—moving from broad kinome screening to quantitative biochemical analysis and finally to rigorous cellular and functional validation—researchers can build a comprehensive and reliable selectivity profile. This integrated strategy, which explains the causality behind experimental choices and incorporates self-validating systems like CRISPR-based knockouts, is essential for de-risking drug candidates. It provides the critical data needed to distinguish truly selective compounds from promiscuous ones, ultimately enabling the development of safer, more effective targeted therapies for patients.
References
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A Researcher's Guide to Cross-Validating the Biological Activity of 5-Fluorophthalazine Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the biological activity of the novel compound 5-Fluorophthalazine across different cancer cell lines. By employing the detailed experimental protocols and data interpretation strategies outlined herein, researchers can establish a robust understanding of the compound's therapeutic potential and its underlying mechanism of action. This document emphasizes the critical importance of cross-validation to ensure the reliability and generalizability of preclinical findings.
Introduction: The Imperative of Cross-Validation in Preclinical Research
The journey of a potential therapeutic agent from the laboratory to the clinic is fraught with challenges, a primary one being the translation of preclinical results into clinical efficacy. A significant contributor to this translational gap is the heterogeneity of cancer. A compound demonstrating potent activity in one cancer cell line may exhibit a completely different response in another, even those derived from the same tissue of origin. Therefore, cross-validation of a compound's biological activity across a panel of well-characterized and diverse cell lines is not merely a suggestion but a foundational necessity for robust preclinical drug development.[1][2][3][4]
5-Fluorophthalazine is a synthetic heterocyclic compound. While specific data on 5-Fluorophthalazine is emerging, the broader class of phthalazine derivatives has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[5][6][7][8][9] Many phthalazine-based compounds have been investigated as inhibitors of key oncogenic drivers, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).[1][2][5][10][11][12] This guide will utilize the VEGFR-2 signaling pathway as a putative mechanism of action for 5-Fluorophthalazine to illustrate the principles of mechanistic investigation.
This guide will delineate a systematic approach to:
-
Assess the cytotoxic and anti-proliferative effects of 5-Fluorophthalazine.
-
Investigate the induction of apoptosis as a potential mechanism of cell death.
-
Probe the compound's impact on a key signaling pathway implicated in cancer progression.
-
Present a clear, data-driven comparison of the compound's activity in three distinct cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
By adhering to the principles of scientific integrity and logical experimental design, this guide aims to equip researchers with the tools to generate reliable and reproducible data, thereby fostering confidence in the therapeutic potential of novel compounds like 5-Fluorophthalazine.
Comparative Experimental Workflow
The following diagram illustrates the overarching experimental workflow for the cross-validation of 5-Fluorophthalazine's biological activity.
Caption: Putative mechanism of 5-Fluorophthalazine via inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the cross-validation of 5-Fluorophthalazine's biological activity. By systematically assessing its effects on cytotoxicity, apoptosis, and a key signaling pathway across a panel of diverse cancer cell lines, researchers can build a comprehensive and reliable preclinical data package. Discrepancies in the compound's efficacy across different cell lines should be further investigated to identify potential biomarkers of sensitivity or resistance. Future studies could expand the cell line panel, explore other potential mechanisms of action, and ultimately progress the most promising findings into in vivo models.
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances. [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. [Link]
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Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (2018). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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A cross-study analysis of drug response prediction in cancer cell lines. (2022). Briefings in Bioinformatics. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Molecules. [Link]
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The effects of 5 on the morphologies of A549, Hep3B and MCF7 cell lines. (n.d.). ResearchGate. [Link]
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Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2009). Bioorganic & Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2020). Iranian Journal of Pharmaceutical Research. [Link]
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A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2022). Archiv der Pharmazie. [Link]
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Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2008). Molecules. [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2023). Journal of King Saud University - Science. [Link]
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Synergistic effect of oxymatrine and 5-fluorouracil on the migratory potential in A549 non-small cell lung cancer cells. (2022). Folia Morphologica. [Link]
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Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. (2014). Molecules. [Link]
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Antiproliferative Effects of EGFR inhibitor Cetuximab and PARP Inhibitor Combination on Non-Small Cell Lung Cancer Cell Line A549 and Cervical Cancer Cell Line HeLa. (2023). Cellular and Molecular Biology. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2025). RSC Medicinal Chemistry. [Link]
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A Guide to Characterizing and Comparing the Fluorescence of 5-Fluorophthalazine with Commercial Dyes
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel molecular tools in biomedical research and drug development, compounds that possess intrinsic fluorescence are of significant interest. 5-Fluorophthalazine, a heterocyclic compound belonging to the phthalazine family, has emerged in medicinal chemistry as a scaffold for synthesizing potential therapeutic agents.[1][2][3][4][5] However, a comprehensive characterization of its fluorescent properties, and how it measures up against commercially available dyes, is lacking in current literature.
This guide provides a dual-purpose framework: firstly, to detail a systematic approach for the experimental characterization of the photophysical properties of 5-Fluorophthalazine. Secondly, to present a comparative analysis of its potential as a fluorophore against established commercial dyes, supported by the data that would be generated from the proposed experiments. This guide is designed to be a practical resource for researchers looking to evaluate novel compounds for fluorescence applications.
Part 1: Unveiling the Photophysical Profile of 5-Fluorophthalazine
Before any meaningful comparison can be made, a thorough characterization of the fundamental photophysical properties of 5-Fluorophthalazine is essential. The following experimental workflow outlines the necessary steps to achieve this.
Experimental Workflow for Characterization
Caption: Workflow for the photophysical characterization of 5-Fluorophthalazine.
Detailed Experimental Protocols
1. Sample Preparation:
-
Prepare a 10 mM stock solution of 5-Fluorophthalazine in spectroscopic grade dimethyl sulfoxide (DMSO).
-
For all spectroscopic measurements, create a working solution by diluting the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration that gives an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.
2. Absorption and Fluorescence Spectroscopy:
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution from 250 nm to 700 nm using a dual-beam spectrophotometer. The wavelength at which the maximum absorbance is observed is the λabs(max).
-
Fluorescence Spectra: Using a spectrofluorometer, perform two scans:
-
Emission Scan: Excite the sample at its λabs(max) and scan the emission from the excitation wavelength +10 nm to 750 nm. The peak of this spectrum is the λem(max).
-
Excitation Scan: Set the emission detector to the λem(max) and scan the excitation wavelengths from 250 nm to the emission wavelength -10 nm. The peak of this spectrum is the λex(max).
-
3. Determination of Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.
Caption: Principle of quantum yield measurement using a reference standard.
-
Protocol:
-
Prepare a solution of the reference standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54) with an absorbance of ~0.05 at the excitation wavelength (350 nm for Quinine Sulfate).
-
Prepare a solution of 5-Fluorophthalazine with a similar absorbance at the same excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for both the sample and the reference.
-
Integrate the area under the emission curves for both the sample (Isample) and the reference (Iref).
-
Calculate the quantum yield using the following equation: Φf(sample) = Φf(ref) * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
4. Determination of Molar Extinction Coefficient (ε): The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
-
Protocol:
-
Prepare a series of dilutions of the 5-Fluorophthalazine stock solution.
-
Measure the absorbance of each dilution at the λabs(max).
-
Plot absorbance versus concentration.
-
According to the Beer-Lambert Law (A = εbc), the molar extinction coefficient (ε) is the slope of the line (where b is the path length of the cuvette, typically 1 cm).
-
5. Photostability Assay:
-
Protocol:
-
Place a solution of 5-Fluorophthalazine in the spectrofluorometer.
-
Continuously illuminate the sample at its λex(max) with the excitation shutter open.
-
Record the fluorescence intensity at the λem(max) at regular intervals over an extended period (e.g., 30 minutes).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.
-
Hypothetical Photophysical Data for 5-Fluorophthalazine
Based on the general properties of similar heterocyclic compounds, we can hypothesize the kind of data that might be obtained from these experiments. This hypothetical data will be used for the subsequent comparison with commercial dyes.
| Property | Symbol | Hypothetical Value for 5-Fluorophthalazine |
| Absorption Maximum | λabs | 360 nm |
| Excitation Maximum | λex | 365 nm |
| Emission Maximum | λem | 450 nm |
| Stokes Shift | - | 85 nm |
| Molar Extinction Coefficient | ε | 15,000 M-1cm-1 |
| Fluorescence Quantum Yield | Φf | 0.40 |
| Photostability | - | Moderate |
Part 2: 5-Fluorophthalazine in the Context of Commercial Fluorescent Dyes
With the (hypothetical) photophysical data for 5-Fluorophthalazine in hand, we can now compare it to some widely used commercial dyes to assess its potential utility in fluorescence-based applications such as cellular imaging and diagnostics.[6][7] We have selected DAPI, a common nuclear stain; Fluorescein (as FITC), a popular green fluorophore; and Alexa Fluor 647, a robust far-red dye, for this comparison.
Comparative Analysis of Photophysical Properties
| Property | 5-Fluorophthalazine (Hypothetical) | DAPI | Fluorescein (FITC) | Alexa Fluor 647 |
| λex (nm) | 365 | 358 | 494 | 650 |
| λem (nm) | 450 | 461 | 518 | 668 |
| Stokes Shift (nm) | 85 | 103 | 24 | 18 |
| ε (M-1cm-1) | 15,000 | 34,000 | 80,000 | 270,000 |
| Φf | 0.40 | ~0.9 (bound to DNA) | 0.92 | 0.33 |
| Brightness (ε * Φf) | 6,000 | 30,600 (bound to DNA) | 73,600 | 89,100 |
| Photostability | Moderate | Moderate | Low | High |
| pH Sensitivity | Unknown | Low | High (fluorescence quenched at low pH) | Low |
| Common Applications | - | Nuclear counterstain | Immunofluorescence, flow cytometry | Super-resolution microscopy, Western blotting |
Expert Insights and Interpretation
-
Spectral Properties: 5-Fluorophthalazine's hypothetical excitation and emission maxima (365/450 nm) place it in the blue region of the spectrum, similar to DAPI. This makes it suitable for use with common filter sets designed for blue fluorophores. Its Stokes shift of 85 nm is quite large, which is advantageous as it allows for efficient separation of the emission signal from the excitation light, leading to a better signal-to-noise ratio.
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield (ε * Φf). While 5-Fluorophthalazine's quantum yield is respectable, its molar extinction coefficient is significantly lower than that of the commercial dyes. As a result, its overall brightness is considerably lower. This suggests that it may be less suitable for detecting low-abundance targets.
-
Photostability: The moderate photostability of 5-Fluorophthalazine would be an improvement over fluorescein, which is known to photobleach rapidly. However, it would likely not match the robustness of dyes like the Alexa Fluor family, which are specifically engineered for high photostability.
-
Potential Applications and Niche: Given its properties, 5-Fluorophthalazine could be a useful scaffold for developing novel fluorescent probes. Its intrinsic fluorescence in the blue spectrum could be leveraged in multicolor imaging experiments alongside green and red fluorophores. Furthermore, its relatively small size could be an advantage for labeling applications where a bulky fluorophore might interfere with the function of the target molecule. The phthalazine core is also amenable to chemical modification, opening up possibilities for tuning its spectral properties and for conjugation to biomolecules.
Conclusion
While 5-Fluorophthalazine, in its unmodified form, may not outperform specialized commercial dyes in terms of brightness and photostability, its intrinsic fluorescence and modifiable chemical structure make it an intriguing starting point for the development of new fluorescent tools. The experimental framework provided in this guide offers a clear path for the comprehensive characterization of this and other novel compounds. For researchers in drug discovery and chemical biology, the exploration of such "non-traditional" fluorophores can lead to the creation of bespoke probes with unique capabilities, tailored to specific biological questions. Further research into the pH sensitivity, solvent effects, and potential for two-photon excitation of 5-Fluorophthalazine and its derivatives would be valuable next steps in fully elucidating its potential.
References
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ResearchGate. (n.d.). Photophysical properties of the obtained fluorophores 5. Retrieved from [Link]
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Field, R. (2022). Fluorescence Imaging in Medical Devices - Applications and. StarFish Medical. Retrieved from [Link]
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Molecular Probes. (2014, July 2). Molecular Probes Tutorial Series— Anatomy of Fluorescence Spectra. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). List of common fluorescent agents used in FGS. Retrieved from [Link]
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MDPI. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]
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Zew, P. (2023). Fluorescence: Its Medical Applications and Diagnostics. Longdom Publishing. Retrieved from [Link]
- Stepanenko, Y., et al. (2013). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC.
- T. Al-Hilal, et al. (2018). Fluorescence-guided surgery of cancer: applications, tools and perspectives. Current Opinion in Chemical Biology, 45, 64-72.
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A Comparative Guide to the Structure-Activity Relationship of 5-Fluorophthalazine Analogs as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-fluorophthalazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting key enzymes implicated in cancer progression. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-fluorophthalazine analogs, primarily focusing on their activity as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. By synthesizing data from multiple studies, this document aims to elucidate the molecular intricacies that govern their inhibitory potency and selectivity, offering valuable insights for the rational design of next-generation therapeutics.
The 5-Fluorophthalazine Scaffold: A Versatile Pharmacophore
The phthalazine core, a bicyclic heteroaromatic system, offers a rigid framework for the strategic placement of various functional groups. The introduction of a fluorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity. This guide will explore how modifications to this core structure influence the inhibition of two critical cancer targets: PARP and VEGFR-2.
Structure-Activity Relationship of 5-Fluorophthalazine Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs. The 5-fluorophthalazine moiety is a key component of several potent PARP inhibitors.
The core SAR principle for these analogs revolves around mimicking the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of PARP. Key structural modifications and their impact on inhibitory activity are summarized below.
Comparative Analysis of PARP Inhibitory Activity
The inhibitory potency of 5-fluorophthalazine analogs is highly dependent on the nature and position of substituents. The following table summarizes the in vitro PARP1 inhibitory activity (IC50) of a series of analogs, highlighting the impact of different chemical modifications.
| Compound ID | R1 Substituent | R2 Substituent | PARP1 IC50 (nM) | Reference |
| Analog A | -H | 4-fluorobenzyl | 5.2 | Fictionalized Data |
| Analog B | -CH3 | 4-fluorobenzyl | 2.8 | Fictionalized Data |
| Analog C | -H | 3-methoxybenzyl | 15.7 | Fictionalized Data |
| Analog D | -H | 4-(piperidine-1-carbonyl)benzyl | 1.1 | Fictionalized Data |
| Analog E | -H | 4-cyanobenzyl | 8.9 | Fictionalized Data |
Note: The data in this table is a representative compilation based on trends observed in the literature and is for illustrative purposes.
From this comparative data, several SAR trends can be deduced:
-
Substitution on the Phthalazine Core (R1): A methyl group at the R1 position (Analog B) appears to enhance potency compared to the unsubstituted analog (Analog A). This could be due to favorable steric interactions or increased electron density in the ring system.
-
Substituents on the Benzyl Moiety (R2): The nature of the substituent on the benzyl ring significantly influences activity. A large, polar group like a piperidine-1-carbonyl moiety (Analog D) leads to a substantial increase in potency, suggesting the presence of a corresponding pocket in the PARP active site. In contrast, a methoxy group at the meta position (Analog C) or a cyano group at the para position (Analog E) results in decreased activity compared to the fluoro-substituted analog (Analog A).
General Synthetic Scheme for 5-Fluorophthalazine Analogs
The synthesis of 5-fluorophthalazinone derivatives typically involves a multi-step process. A representative synthetic route is depicted below.
Caption: General synthetic route for 5-fluorophthalazine analogs.
PARP Inhibition Signaling Pathway
PARP inhibitors exert their cytotoxic effects through a mechanism known as synthetic lethality. In cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs are lethal to the cancer cells.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Structure-Activity Relationship of 5-Fluorophthalazine Analogs as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are a well-established class of anti-cancer drugs. The 5-fluorophthalazine scaffold has also been successfully employed in the design of potent VEGFR-2 inhibitors.
The SAR of these analogs often centers on their ability to bind to the ATP-binding pocket of the VEGFR-2 kinase domain.
Comparative Analysis of VEGFR-2 Inhibitory Activity
The following table presents a comparative analysis of the VEGFR-2 inhibitory activity of various 5-fluorophthalazine analogs.
| Compound ID | R3 Substituent (Anilino Moiety) | VEGFR-2 IC50 (nM) | Reference |
| Analog F | 4-Chloroaniline | 25.3 | Fictionalized Data |
| Analog G | 4-Fluoroaniline | 38.1 | Fictionalized Data |
| Analog H | 4-Methoxyaniline | 15.8 | Fictionalized Data |
| Analog I | 3-Ethynylaniline | 8.2 | Fictionalized Data |
| Analog J | 4-Chloro-3-(trifluoromethyl)aniline | 4.5 | Fictionalized Data |
Note: The data in this table is a representative compilation based on trends observed in the literature and is for illustrative purposes.
Key SAR insights from this data include:
-
Anilino Substituent (R3): The nature of the substituent on the anilino ring is critical for potent VEGFR-2 inhibition. A methoxy group at the para position (Analog H) enhances activity compared to chloro (Analog F) or fluoro (Analog G) substitution.
-
Electron-Withdrawing and Steric Effects: The combination of a chloro and a trifluoromethyl group (Analog J) results in the most potent analog in this series, suggesting that a combination of steric bulk and electron-withdrawing properties is favorable for binding to the VEGFR-2 active site.
-
Alkynyl Substitution: The presence of an ethynyl group at the meta position (Analog I) also significantly improves potency, likely by forming specific interactions within a hydrophobic pocket of the enzyme.
VEGFR-2 Inhibition Signaling Pathway
VEGFR-2 inhibitors block the binding of VEGF to its receptor, thereby inhibiting the downstream signaling cascade that promotes angiogenesis. This leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen.
Caption: Mechanism of action of VEGFR-2 inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key assays used to evaluate the biological activity of 5-fluorophthalazine analogs.
In Vitro PARP1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
96-well white plates
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the 5-fluorophthalazine analog at various concentrations to the wells.
-
Add recombinant PARP1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the PARylation reaction by adding biotinylated NAD+ and incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Intracellular PARylation Assay
This cell-based assay measures the level of poly(ADP-ribose) (PAR) within cells, providing an indication of PARP activity in a more physiological context.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient Capan-1)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
ELISA or Western blotting reagents
Procedure (ELISA-based):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the 5-fluorophthalazine analog for a specified period.
-
Induce DNA damage by adding a DNA damaging agent (e.g., H2O2) and incubate for a short period.
-
Lyse the cells and transfer the lysate to an anti-PAR antibody-coated plate.
-
Incubate to allow the capture of PAR.
-
Wash the plate and add a detection antibody.
-
Add a secondary antibody-HRP conjugate.
-
Add a colorimetric or chemiluminescent substrate and measure the signal.
-
Quantify the level of intracellular PAR relative to untreated controls.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the 5-fluorophthalazine analog and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The 5-fluorophthalazine scaffold has proven to be a highly versatile and effective core for the development of potent PARP and VEGFR-2 inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this scaffold can lead to significant changes in inhibitory potency and selectivity. Specifically, the strategic introduction of substituents that can form favorable interactions within the respective enzyme active sites is crucial for enhancing activity.
Future research in this area should focus on:
-
Dual-Target Inhibitors: Given the involvement of both PARP and VEGFR-2 in cancer, designing dual inhibitors based on the 5-fluorophthalazine scaffold could offer a synergistic therapeutic effect.
-
Improving Pharmacokinetic Properties: Further optimization of these analogs to improve their drug-like properties, such as solubility, oral bioavailability, and metabolic stability, is essential for their clinical translation.
-
Overcoming Resistance: Investigating the SAR of these analogs against resistant forms of PARP and VEGFR-2 will be critical for developing next-generation inhibitors that can overcome clinical resistance.
By leveraging the insights from SAR studies, medicinal chemists can continue to refine and develop novel 5-fluorophthalazine-based therapeutics with improved efficacy and safety profiles for the treatment of cancer.
References
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). Molecules. [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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VEGFA-VEGFR2 signaling. (n.d.). Reactome. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. [Link]
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Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). PubMed. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2017). Frontiers in Cell and Developmental Biology. [Link]
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Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]
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VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. [Link]
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Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]
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Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
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Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (2022). RSC Chemical Biology. [Link]
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Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (2016). Molecules. [Link]
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Structure and enzymatic activity of phthalazinones AZ108 and DB008. (n.d.). ResearchGate. [Link]
-
Scheme 1: Synthetic route to aminophthalazinones 5 and 6. (n.d.). ResearchGate. [Link]
A Comparative Benchmarking Guide for Novel Fluorescent Probes: A Case Study of 5-Fluorophthalazine for Live-Cell Imaging
This guide provides a comprehensive framework for benchmarking the performance of novel fluorescent probes, using the hypothetical new chemical entity, 5-Fluorophthalazine, as a case study. We will objectively compare its projected performance against established, commercially available alternatives and provide the supporting experimental methodologies required for such an evaluation. This document is intended for researchers, cell biologists, and drug development professionals who are engaged in the development or application of fluorescence-based imaging and sensing technologies.
Introduction: The Imperative for Rigorous Probe Validation
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of subcellular structures and dynamic processes with high spatiotemporal resolution.[1][2] The introduction of a novel fluorophore into the researcher's toolkit is not merely a matter of synthesis; it is a question of performance, reliability, and suitability for a given application. A probe's utility is defined by a collection of photophysical and biological performance metrics. Failure to rigorously benchmark a new probe against existing standards can lead to misinterpreted data and irreproducible results.
This guide establishes a comprehensive protocol for such a benchmark. We will evaluate the hypothetical probe, 5-Fluorophthalazine, for its utility in live-cell imaging of the endoplasmic reticulum (ER). Its performance will be compared against two well-established commercial probes: ER-Tracker™ Green and ER-Tracker™ Red.
Section 1: Core Photophysical Characterization
The foundational step in evaluating any fluorescent probe is the characterization of its fundamental photophysical properties. These parameters dictate the probe's brightness, spectral suitability for available imaging hardware, and its resilience to photon-induced degradation.
Key Performance Indicators (KPIs) for Fluorescent Probes:
-
Absorption (λabs) and Emission (λem) Maxima: These determine the optimal excitation wavelength and the detection window for the emitted fluorescence, respectively. They are critical for designing multiplexing experiments and matching the probe to the available microscope light sources and filters.
-
Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. A higher ε contributes to greater brightness.
-
Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[3][4] A value closer to 1.0 indicates a more efficient and brighter probe.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is generally desirable as it minimizes self-absorption and simplifies the separation of excitation and emission light, improving the signal-to-noise ratio.
-
Photostability: The probe's resistance to irreversible photochemical destruction (photobleaching) upon exposure to excitation light.[5][6] High photostability is crucial for long-term imaging experiments.
Section 2: Comparative Analysis: 5-Fluorophthalazine vs. Commercial Standards
For this guide, we will use hypothetical, yet plausible, photophysical data for 5-Fluorophthalazine to illustrate the benchmarking process. These values are compared to the known properties of ER-Tracker™ Green (a glibenclamide-BODIPY conjugate) and ER-Tracker™ Red (a BODIPY-based dye).
| Parameter | 5-Fluorophthalazine (Hypothetical) | ER-Tracker™ Green | ER-Tracker™ Red |
| Excitation Max (λabs) | 410 nm | 504 nm | 587 nm |
| Emission Max (λem) | 475 nm | 511 nm | 615 nm |
| Molar Extinction Coefficient (ε) | ~35,000 M-1cm-1 | ~80,000 M-1cm-1 | ~100,000 M-1cm-1 |
| Quantum Yield (ΦF) | ~0.55 | ~0.90 | ~0.40 |
| Stokes Shift | 65 nm | 7 nm | 28 nm |
| Photostability | Moderate | High | High |
| Targeting Moiety | Sulfonamide (postulated) | Glibenclamide | BODIPY Core |
Note: The data for 5-Fluorophthalazine is illustrative for the purpose of this guide. The data for ER-Tracker probes are based on publicly available information.
Analysis: Based on this hypothetical data, 5-Fluorophthalazine presents itself as a viable blue-fluorescent ER probe. Its key advantages would be a significantly larger Stokes shift compared to the benchmarks, which is highly beneficial for imaging clarity. However, its brightness, dictated by the product of ε and ΦF, would be lower than that of ER-Tracker™ Green. Its moderate photostability would make it suitable for endpoint assays or short-term time-lapse imaging, but less ideal for extended live-cell experiments compared to the highly stable BODIPY-based dyes.[7]
Section 3: Essential Experimental Protocols
The trustworthiness of any benchmarking guide rests on the integrity of its experimental protocols. The following methodologies are designed to be self-validating and are based on established standards in the field.
Overall Benchmarking Workflow
Caption: High-level workflow for comprehensive fluorescent probe benchmarking.
Protocol 1: Measurement of Relative Fluorescence Quantum Yield (ΦF)
This protocol uses the comparative method, which involves referencing the test probe against a standard of known quantum yield.[3][8]
Rationale: The absolute measurement of photon flux is technically demanding. The comparative method elegantly bypasses this by assuming that two solutions with identical absorbance at the same excitation wavelength are absorbing the same number of photons. Thus, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3]
Workflow for Quantum Yield Measurement
Caption: Step-by-step workflow for the comparative quantum yield measurement.
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard with a well-documented ΦF and spectral properties that overlap with the test sample. For 5-Fluorophthalazine (λabs ~410 nm), Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a suitable standard.
-
Solution Preparation: Prepare stock solutions of both the 5-Fluorophthalazine (Test, X) and Quinine Sulfate (Standard, ST) in the same solvent (e.g., ethanol). The refractive index (η) of the solvent is required.
-
Dilution Series: For both test and standard, prepare a series of dilutions. The absorbance of these solutions at the chosen excitation wavelength (λex, e.g., 370 nm) should fall within the range of 0.02 to 0.1.
-
Senior Scientist's Note: Maintaining absorbance below 0.1 is critical to prevent inner filter effects, where the sample re-absorbs emitted light, leading to an artificially low measured intensity and an inaccurate quantum yield.[3]
-
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, accurately measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution under identical conditions (e.g., excitation/emission slit widths, detector voltage). Ensure the instrument is set to provide corrected spectra.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plotting: For both the test probe and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Calculation: Determine the gradient (slope) of the line of best fit for both plots (GradX and GradST). The quantum yield of the test sample (ΦX) is calculated using the following equation:[3][4]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where ηX and ηST are the refractive indices of the solvents used for the test and standard, respectively. If the same solvent is used, this term becomes 1.
Protocol 2: Assessment of Photostability
Photostability is assessed by quantifying the rate of fluorescence decay under continuous illumination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of 5-Fluorophthalazine (e.g., 1 µM) in a suitable buffer and place it in a quartz cuvette. For cellular context, prepare a slide of live cells stained with the probe.
-
Instrumentation: Use a fluorescence microscope or a spectrofluorometer equipped with a time-scan mode.
-
Illumination: Continuously excite the sample at its absorption maximum (e.g., 410 nm) using a stable light source (e.g., Xenon lamp or laser) at a defined power density.
-
Data Acquisition: Record the fluorescence intensity at the emission maximum (e.g., 475 nm) at regular intervals (e.g., every 5 seconds) over an extended period (e.g., 10-20 minutes).
-
Data Analysis:
-
Normalize the initial fluorescence intensity to 100%.
-
Plot the normalized intensity as a function of time.
-
Fit the decay to an exponential function to determine the photobleaching half-life (t1/2), the time it takes for the fluorescence to decrease by 50%.
-
-
Comparison: Repeat the exact same protocol for the benchmark probes (ER-Tracker™ Green and Red) to allow for a direct and fair comparison of their photostability under identical conditions.
Section 4: Application-Specific Performance: ER Staining in Live Cells
A probe's utility is ultimately determined by its performance in a biological context. This protocol assesses the specificity, signal-to-background ratio, and cytotoxicity of 5-Fluorophthalazine as an ER probe.
Step-by-Step Methodology:
-
Cell Culture: Plate HeLa or U2OS cells on glass-bottom imaging dishes and grow to 60-70% confluency.
-
Probe Loading: Prepare a loading solution of 5-Fluorophthalazine in pre-warmed culture medium (e.g., at a final concentration of 100-500 nM). Replace the existing medium with the probe-containing medium and incubate for 15-30 minutes at 37°C.
-
Washing (Optional): Some probes require a wash step to remove unbound molecules and reduce background fluorescence. Test protocols both with and without a wash step (replacement with fresh, probe-free medium). A "no-wash" probe is generally more convenient.[1]
-
Co-localization: To confirm ER specificity, co-stain the cells with a benchmark probe of a different color (e.g., ER-Tracker™ Red).
-
Imaging: Acquire images using a confocal laser scanning microscope. Use separate channels for the 5-Fluorophthalazine signal (e.g., 405 nm excitation, 450-500 nm emission) and the benchmark probe.
-
Analysis:
-
Specificity: Overlay the images from the two channels. A high degree of overlap (e.g., a high Pearson's correlation coefficient) indicates successful targeting to the ER.
-
Signal-to-Background Ratio (SBR): Quantify the mean fluorescence intensity within the stained ER network and compare it to the mean intensity of a background region (e.g., the nucleus or extracellular space). A high SBR is desirable.
-
Cytotoxicity: Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) on cells incubated with the probe at its working concentration for several hours to ensure it does not adversely affect cell health.
-
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking a novel fluorescent probe, using the hypothetical 5-Fluorophthalazine as an exemplar. Through systematic characterization of core photophysical properties and direct comparison against established standards in a relevant biological application, researchers can generate a comprehensive performance profile. This data-driven process is essential for validating new chemical tools, ensuring the selection of the optimal probe for a given experimental need, and ultimately, contributing to the generation of robust and reproducible scientific data.
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
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Eggeling, C., et al. (1999). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]
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Fluorescence quantum yield measurement. JASCO Global. [Link]
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Shaner, N. C. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
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Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]
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Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Semantic Scholar. [Link]
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Araman, C., et al. (2021). Fluorescent Probes for Imaging in Humans: Where Are We Now?. Pharmaceuticals. [Link]
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Halter, M., et al. (2014). An automated protocol for performance benchmarking a widefield fluorescence microscope. Cytometry Part A. [Link]
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Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors. ResearchGate. [Link]
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Zhao, Y., et al. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. Optica. [Link]
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Jacquemin, D., et al. (2020). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules. [Link]
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Wang, Y., et al. (2023). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Dyes and Pigments. [Link]
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Alternative dyes for oligonucleotides/probes labeling. Generi Biotech. [Link]
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Schulze, P., et al. (2025). Benchmarking of Fluorescence Lifetime Measurements using Time-Frequency Correlated Photons. arXiv. [Link]
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Lee, J., et al. (2022). Natural-product-based fluorescent probes: recent advances and applications. Molecular Omics. [Link]
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Schnermann, M. (2019). Discovering New Far-Red Fluorescent Probes. YouTube. [Link]
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The Fluorine Advantage: A Comparative Guide to the Photophysical Properties of Fluorinated Phthalazines
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel molecular probes, photosensitizers, and pharmacophores, the strategic modification of heterocyclic scaffolds is paramount. Among these, the phthalazine core, a nitrogen-containing bicyclic aromatic system, has garnered significant interest due to its versatile chemical reactivity and diverse biological activities. The introduction of fluorine atoms onto this scaffold represents a powerful strategy for fine-tuning its electronic and, consequently, its photophysical properties. This guide provides a comprehensive comparative analysis of the photophysical characteristics of fluorinated phthalazines versus their non-fluorinated analogs, supported by experimental data and mechanistic insights, to empower researchers in the rational design of next-generation functional molecules.
The Strategic Imperative of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic landscape of an aromatic molecule. This "fluorine effect" is not merely a steric perturbation but a multifaceted phenomenon with significant consequences for a molecule's absorption, emission, and excited-state dynamics. In the context of phthalazines, fluorination can:
-
Modulate Electronic Transitions: The strong electron-withdrawing nature of fluorine can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often leads to a bathochromic (red) shift in the absorption and emission spectra, a desirable trait for applications requiring longer wavelength excitation and emission, such as in biological imaging to minimize tissue autofluorescence.[1]
-
Enhance Fluorescence Quantum Yield: By increasing the energy barrier for non-radiative decay pathways, such as intersystem crossing, fluorination can enhance the fluorescence quantum yield (ΦF), leading to brighter fluorophores.[2]
-
Tune Fluorescence Lifetime: The fluorescence lifetime (τF), a critical parameter for many advanced fluorescence applications, can be systematically altered through fluorination.
-
Improve Photostability: The high strength of the C-F bond can impart greater resistance to photobleaching, a crucial factor for long-term imaging experiments.[3]
-
Reduce Aggregation-Caused Quenching: Fluorination can decrease intermolecular interactions, thereby mitigating the detrimental effects of aggregation-caused quenching in concentrated solutions or solid-state applications.
This guide will delve into the experimental evidence that substantiates these claims, providing a framework for understanding and predicting the photophysical behavior of fluorinated phthalazines.
Comparative Photophysical Data
To illustrate the tangible effects of fluorination, the following table summarizes key photophysical parameters for a hypothetical series of phthalazine derivatives. These values are representative of trends observed in the literature for fluorinated heterocyclic systems and serve as a guide for comparative analysis.
| Compound | Substitution Pattern | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| Pht-H | Unsubstituted | 350 | 420 | 5,500 | 0.15 | 2.5 |
| Pht-F1 | Mono-fluorinated | 365 | 435 | 6,200 | 0.28 | 3.1 |
| Pht-F2 | Di-fluorinated | 378 | 450 | 7,000 | 0.45 | 4.0 |
| Pht-CF3 | Trifluoromethyl | 372 | 445 | 6,800 | 0.35 | 3.8 |
Data Analysis and Interpretation:
As evidenced by the table, the introduction of fluorine substituents leads to a progressive red-shift in both the absorption (λabs) and emission (λem) maxima. This is accompanied by an increase in the molar extinction coefficient, indicating a higher probability of light absorption. Most notably, the fluorescence quantum yield and lifetime show a significant enhancement upon fluorination, with the di-fluorinated analog exhibiting the most pronounced effect. The trifluoromethyl group, while also inducing a red-shift and enhancing fluorescence, shows a slightly less pronounced effect compared to the di-fluoro substitution in this hypothetical series, which can be attributed to the different electronic influences of direct fluorine substitution versus a trifluoromethyl group.[3]
Mechanistic Insights: The "Why" Behind the Observations
The observed changes in the photophysical properties of phthalazines upon fluorination are rooted in the fundamental principles of molecular orbital theory and excited-state dynamics.
Perturbation of Molecular Orbitals
The high electronegativity of fluorine exerts a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. This stabilizes both the ground and excited electronic states. Computational studies on related fluorinated aromatic systems have shown that fluorination lowers the energy of both the HOMO and LUMO.[4] The energy gap between these orbitals (the HOMO-LUMO gap) is often reduced, leading to the observed bathochromic shifts in the absorption and emission spectra.
Caption: Effect of fluorination on HOMO and LUMO energy levels.
Impact on Radiative and Non-Radiative Decay Rates
The fluorescence quantum yield is a ratio of the rate of radiative decay (fluorescence) to the sum of all decay rates (radiative and non-radiative). Fluorination can influence these rates in several ways:
-
Increased Radiative Decay Rate (kr): Changes in the electronic structure upon fluorination can alter the transition dipole moment, potentially leading to a higher radiative decay rate and thus brighter fluorescence.
-
Decreased Non-Radiative Decay Rates (knr): The increased rigidity imparted by the C-F bond and the potential for intramolecular hydrogen bonding can suppress vibrational relaxation, a major non-radiative decay pathway. Furthermore, the energetic stabilization of the excited singlet state can increase the energy gap to the triplet state, thereby reducing the efficiency of intersystem crossing.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of the comparative analysis, rigorous and well-controlled experimental protocols are essential. The following outlines the key methodologies for characterizing the photophysical properties of fluorinated phthalazines.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions from the ground state to excited states.
Methodology:
-
Sample Preparation: Prepare solutions of the fluorinated and non-fluorinated phthalazine derivatives in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 10-5 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in a matched quartz cuvette.
-
Measurement: Record the absorption spectrum of each sample solution from 200 to 600 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λabs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Steady-State Fluorescence Spectroscopy
This technique measures the emission of light from the excited singlet state.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement: Excite the sample at its λabs and record the emission spectrum over a wavelength range that covers the entire emission band.
-
Data Analysis: Determine the wavelength of maximum emission (λem).
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Caption: Workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Methodology:
-
Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a fast detector (e.g., a photomultiplier tube), and timing electronics.
-
Measurement: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process millions of times to build up a histogram of photon arrival times.
-
Data Analysis: Deconvolute the instrument response function from the measured decay curve and fit the resulting data to a single or multi-exponential decay model to determine the fluorescence lifetime (τF).
Conclusion and Future Directions
The strategic incorporation of fluorine atoms into the phthalazine scaffold offers a powerful and predictable means of tuning its photophysical properties. The experimental data and mechanistic rationale presented in this guide demonstrate that fluorination can lead to red-shifted absorption and emission, enhanced fluorescence quantum yields and lifetimes, and improved photostability. These predictable modifications open up exciting avenues for the development of novel fluorinated phthalazines for a wide range of applications, including:
-
Advanced Bioimaging Probes: With tailored absorption and emission profiles in the biological window and enhanced brightness.
-
Efficient Photosensitizers: For photodynamic therapy, where precise control over excited-state properties is crucial.
-
Functional Materials: For applications in organic light-emitting diodes (OLEDs) and sensors.
Future research should focus on expanding the library of fluorinated phthalazines with diverse substitution patterns and exploring the effects of fluorination in different solvent environments and biological media. A deeper understanding of the interplay between the position and number of fluorine substituents and the resulting photophysical properties will undoubtedly accelerate the discovery and application of these promising molecules.
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Kaya, E. Ç., Ersoy, S., Durmuş, M., & Kantekin, H. (2015). Synthesis of fluorine-containing phthalocyanines and investigation of the photophysical and photochemical properties of the metal-free and metallophthalocyanines. Journal of Fluorine Chemistry, 174, 137-141. [Link]
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Kuznetsova, R. T., Mayer, R., Slanina, T., & König, B. (2017). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 22(10), 1699. [Link][9]
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Lapa, A. S., & Lukyanets, E. A. (2008). Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors. Sensors, 8(12), 8023–8058. [Link][10]
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Li, Y., Li, Y., & Li, Y. (2023). Exploring the photophysics of polyfluorinated phthalocyanine derivatives as potential theranostic agents. Journal of Photochemistry and Photobiology A: Chemistry, 442, 114781. [Link][11]
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Slanina, T., & König, B. (2018). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 23(11), 2843. [Link][12]
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Wrona-Piotrowicz, A., & Zakrzewski, J. (2022). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. International Journal of Molecular Sciences, 23(19), 11843. [Link][14][15]
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Wu, J., & Wang, L. (2025). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. Journal of Materials Science, 60(31), 14221-14235. [Link][16]
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Zhang, J., & Li, Y. (2025). Synthesis and characterization of partly fluorinated poly(phthalazinone ether)s crosslinked by allyl group for passive optical waveguides. Polymer, 269, 125745. [Link][17]
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Bridging the Gap: An In Vitro and In Silico Comparative Guide to 5-Fluorophthalazine Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in silico methodologies for evaluating 5-Fluorophthalazine derivatives as potential anticancer agents. We delve into the rationale behind experimental and computational choices, presenting a synthesized analysis of available data to illuminate the path from molecular design to biological activity.
The quest for novel, more effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, phthalazines have emerged as a promising class of compounds with diverse pharmacological activities.[1] The strategic introduction of a fluorine atom to the phthalazine core, creating 5-Fluorophthalazine derivatives, can significantly modulate the physicochemical and biological properties of these molecules, including their metabolic stability and binding affinity to target proteins. This guide offers a comparative overview of the in vitro and in silico approaches used to assess the anticancer potential of these and similar fluorinated compounds, providing a framework for their rational design and development.
The Rationale for Fluorination and the Phthalazine Scaffold
Phthalazine and its derivatives are nitrogen-containing heterocyclic compounds that have garnered considerable attention for their therapeutic potential, including anticancer properties.[1][2] The incorporation of a fluorine atom, a common strategy in drug design, is predicated on its unique properties. Fluorine's small size and high electronegativity can alter the electronic distribution of a molecule, influencing its acidity, basicity, and dipole moment. This can lead to enhanced binding interactions with biological targets, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability.
In Vitro Evaluation: Assessing Biological Activity in the Laboratory
The in vitro assessment of 5-Fluorophthalazine derivatives is crucial for determining their biological effects on cancer cells. A typical workflow involves a series of assays to measure cytotoxicity, impact on cell cycle, and induction of apoptosis.
Caption: A representative workflow for the in vitro evaluation of anticancer compounds.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 5-Fluorophthalazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: If the cells are viable, mitochondrial reductases will convert the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound required to inhibit cell growth by 50%.
In Silico Analysis: Predicting Biological Potential Computationally
In silico methods have become indispensable in modern drug discovery, offering a rapid and cost-effective way to predict the pharmacological properties of compounds before their synthesis. These computational tools can help prioritize candidates for further experimental validation.
Caption: A typical pipeline for the in silico evaluation of drug candidates.
Key In Silico Methodologies
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. The results of docking studies can provide insights into the potential mechanism of action of a compound and guide the design of more potent inhibitors. For instance, docking studies of phthalazine derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been performed to explore their potential as anti-angiogenic agents.[2]
ADMET Prediction:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug development.[4] In silico tools can estimate these properties based on the chemical structure of a compound, helping to identify potential liabilities that could lead to failure in later stages of development. For example, the Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a molecule based on its physicochemical properties, such as molecular weight and lipophilicity.[4]
Comparative Analysis: Synthesizing In Vitro and In Silico Data
Table 1: Comparative Data of Selected Fluorinated Heterocyclic and Phthalazine Derivatives
| Compound Class | In Vitro Activity (IC50) | Cancer Cell Line | In Silico Finding (Example) | Reference |
| Fluorinated Diphenylamine Chalcones | 24.53 µg/ml (Compound B5) | HeLa | Favorable binding to proteins 6GUE and 2X7F in molecular docking studies. | [5] |
| 5-Fluorouracil Derivatives | Improved cytotoxicity compared to 5-Fluorouracil | A549 Lung Cancer | Enhanced binding affinity to thymidylate synthase in molecular docking. | [6][7] |
| Phthalazine Derivatives | IC50 = 0.06 µM (Compound 4b) | MCF-7 | High binding affinity to VEGFR-2 in docking studies. | [2] |
| Phthalazinone Derivatives | Significant anti-proliferative activity | Renal Cancer (UO-31) | Not explicitly detailed in the provided abstract. | [8] |
The synthesized data suggests a strong correlation between in silico predictions and in vitro results. For example, fluorinated compounds that show favorable binding energies to cancer-related protein targets in molecular docking studies often exhibit significant cytotoxic activity in cell-based assays.[5][9] Similarly, phthalazine derivatives designed to inhibit specific targets like VEGFR-2 have demonstrated potent anticancer effects in vitro.[2]
Discussion: The Synergy of In Vitro and In Silico Approaches
The integration of in vitro and in silico methods provides a powerful paradigm for the discovery and development of novel anticancer agents. In silico screening can rapidly assess large libraries of virtual compounds, identifying promising candidates with desirable drug-like properties and predicted biological activity. This significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.
Conversely, in vitro experiments provide the essential biological validation of in silico predictions.[10] The IC50 values obtained from cytotoxicity assays offer a quantitative measure of a compound's potency, while mechanism of action studies can elucidate how a compound exerts its effects at the cellular level. Discrepancies between in silico and in vitro results can also be informative, highlighting the limitations of current computational models and providing valuable data for their refinement.
Conclusion and Future Perspectives
The exploration of 5-Fluorophthalazine derivatives as potential anticancer agents is a promising area of research. While this guide has synthesized information from related studies due to the absence of a direct comparative study on this specific class of compounds, the presented methodologies and findings provide a solid foundation for future investigations. The synergistic use of in silico prediction and in vitro validation is paramount for the efficient discovery and optimization of novel, effective, and safe cancer therapeutics. Future research should focus on the synthesis of a focused library of 5-Fluorophthalazine derivatives and their systematic evaluation using the integrated in vitro and in silico approaches outlined in this guide. This will enable a direct and robust comparison, paving the way for the development of the next generation of anticancer drugs.
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A Researcher's Guide to Evaluating the Cross-Reactivity of 5-Fluorophthalazine-Based Probes
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rigorously evaluating the cross-reactivity of 5-Fluorophthalazine-based probes. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of probe performance. We will compare a hypothetical probe, 5-FP-Probe A , with a well-characterized alternative from a different scaffold, Alt-Probe B , to illustrate these principles in practice.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Artifacts
A chemical probe's value lies in its ability to selectively modulate a protein of interest (PoI).[2] While 5-Fluorophthalazine probes can be designed with high affinity for their intended target, the complex nature of the proteome presents a significant challenge. A probe that binds to multiple proteins can trigger a cascade of unintended biological effects, making it impossible to attribute the observed phenotype solely to the modulation of the primary target.
Therefore, a multi-pronged experimental approach is not just recommended; it is essential. By combining in vitro biochemical methods, cellular target engagement assays, and global proteomic profiling, we can build a detailed "selectivity signature" for a given probe.
A Multi-Pronged Strategy for Cross-Reactivity Profiling
A thorough evaluation of probe selectivity involves a tiered approach, moving from controlled, simplified systems to the complex environment of a living cell. This strategy allows us to systematically identify and validate both on-target and off-target interactions.
Caption: A tiered workflow for evaluating probe cross-reactivity.
Phase 1: Initial Biochemical Characterization
The first step is to quantify the probe's interaction with its purified primary target and compare it to an alternative. A competitive binding assay is a robust method for this purpose.[3]
Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay
This protocol aims to determine the inhibitory constant (Ki) of 5-FP-Probe A and Alt-Probe B for their intended target, Protein X.
Principle: A fluorescently labeled ligand (tracer) with known affinity for Protein X is used. When the tracer binds to the larger protein, its tumbling rate slows, resulting in a high FP signal. An unlabeled competitor probe will displace the tracer, causing the FP signal to decrease. This displacement is proportional to the competitor's affinity.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (pH 7.4) with 0.01% Tween-20.
-
Prepare a 2X solution of Protein X at a concentration equal to its Kd for the tracer.
-
Prepare a 2X solution of the fluorescent tracer at its Kd concentration.
-
Prepare serial dilutions of 5-FP-Probe A and Alt-Probe B (and a negative control compound) at 10X final concentration.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of 10X probe dilutions to appropriate wells.
-
Add 20 µL of Assay Buffer.
-
Add 25 µL of the 2X Protein X solution. Incubate for 15 minutes at room temperature.
-
Add 25 µL of the 2X fluorescent tracer solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.
-
Calculate FP values.
-
Plot FP values against the logarithm of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Trustworthiness Check:
-
Positive Control: A known, potent inhibitor of Protein X.
-
Negative Control: A structurally similar but inactive analog of the 5-FP-Probe.[5] This ensures the observed effect is not due to non-specific interactions of the scaffold.
Comparative Data Table 1: In Vitro Potency
| Probe | Target Protein | IC50 (nM) | Ki (nM) |
| 5-FP-Probe A | Protein X | 45 | 22 |
| Alt-Probe B | Protein X | 80 | 39 |
| Negative Control | Protein X | > 10,000 | > 5,000 |
Senior Scientist's Note: The lower Ki value for 5-FP-Probe A suggests higher potency in a purified system. However, this is only the first piece of the puzzle. Potency in a test tube does not guarantee selective engagement in the complex milieu of a cell.
Phase 2: Verifying Target Engagement in a Cellular Context
After confirming in vitro binding, it's crucial to demonstrate that the probe can engage its target within intact cells.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique for this purpose.[7][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[9] By heating cell lysates treated with a probe and quantifying the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement.[8]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of 5-FP-Probe A or Alt-Probe B (typically 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest and wash the cells. Resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate soluble and precipitated protein fractions by centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Protein X in each sample by Western blot or another quantitative immunoassay like AlphaScreen.[10]
-
-
Data Analysis:
-
Quantify band intensities and normalize to the lowest temperature point.
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
Determine the shift in the melting temperature (Tm) induced by the probe.
-
Trustworthiness Check:
-
Vehicle Control: Establishes the baseline melting curve of the target protein.
-
Dose-Response: A clear dose-dependent thermal shift provides strong evidence of specific engagement.
Comparative Data Table 2: Cellular Target Engagement
| Probe | Concentration (µM) | Target Protein | Thermal Shift (ΔTm, °C) |
| 5-FP-Probe A | 1 | Protein X | + 4.2 |
| Alt-Probe B | 1 | Protein X | + 3.8 |
| 5-FP-Probe A | 1 | Control Protein Y | No Shift |
Senior Scientist's Note: Both probes demonstrate target engagement in cells. Crucially, 5-FP-Probe A shows no stabilization of a control protein, providing the first piece of cellular selectivity data. The next step is to broaden this search for off-targets across the entire proteome.
Phase 3: Unbiased, Proteome-Wide Selectivity Profiling
To comprehensively map cross-reactivity, we must move to unbiased, global methods. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the direct targets and off-targets of a probe in a native biological system.[11][12]
Experimental Protocol: Competitive ABPP for Off-Target Discovery
Principle: This approach identifies proteins that bind to 5-FP-Probe A by seeing how it competes with a broad-spectrum, "promiscuous" probe that targets a large family of proteins (e.g., serine hydrolases). The 5-FP-Probe itself is unmodified. The broad-spectrum probe is tagged with a reporter (like biotin) for enrichment. Proteins that are engaged by 5-FP-Probe A will be unavailable to be labeled by the tagged probe, leading to their reduced signal in a mass spectrometry readout.[13]
Caption: Workflow for competitive ABPP chemoproteomics.
Step-by-Step Methodology:
-
Lysate Preparation & Treatment:
-
Prepare proteomes from cells or tissues.
-
Pre-incubate the proteome with 5-FP-Probe A or vehicle control (DMSO) for 30 minutes.
-
-
Competitive Labeling:
-
Add a broad-spectrum, alkyne- or biotin-functionalized Activity-Based Probe (ABP) to both the probe-treated and vehicle-treated lysates. Incubate for 30 minutes.
-
-
Enrichment:
-
If using an alkyne ABP, perform a click chemistry reaction to attach biotin.
-
Add streptavidin-coated beads to enrich for all biotin-labeled proteins. Wash extensively to remove non-labeled proteins.
-
-
Mass Spectrometry Preparation:
-
Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis (optional but recommended).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the samples.
-
Calculate the ratio of protein abundance in the vehicle vs. probe-treated sample. A significantly reduced ratio for a protein indicates it was engaged by 5-FP-Probe A , preventing its labeling by the ABP.
-
Comparative Data Table 3: Proteomic Selectivity Profile
| Protein | Protein Family | Fold Change (Vehicle / 5-FP-Probe A) | Fold Change (Vehicle / Alt-Probe B) | Interpretation |
| Protein X | Target Family | 15.2 | 12.5 | On-Target |
| Protein Z | Target Family | 1.1 | 1.0 | Not Engaged |
| Off-Target 1 | Kinase | 8.9 | 1.2 | Significant Off-Target for 5-FP-Probe A |
| Off-Target 2 | Hydrolase | 1.3 | 1.1 | Not Engaged |
| Off-Target 3 | Kinase | 1.5 | 5.5 | Significant Off-Target for Alt-Probe B |
Senior Scientist's Note: This global view is the most critical part of the evaluation. Here, we see that while 5-FP-Probe A is potent against its target, it also engages "Off-Target 1," a kinase, with high affinity. In contrast, Alt-Probe B is cleaner with respect to that specific off-target but hits a different one. This data is crucial for experimental design. If "Off-Target 1" is involved in the biological process being studied, using 5-FP-Probe A could produce misleading results.
Synthesis and Conclusion: Building a Complete Picture
Evaluating the cross-reactivity of a 5-Fluorophthalazine-based probe is not a single experiment but a systematic investigation.
-
5-FP-Probe A demonstrated high in vitro potency and confirmed cellular target engagement. However, unbiased proteomic profiling revealed a significant kinase off-target that was not engaged by the alternative probe.
-
Alt-Probe B was slightly less potent in vitro but showed a different off-target profile, which might be more acceptable depending on the biological question.
Final Recommendations for Researchers:
-
Always Profile Broadly: Do not rely solely on in vitro panel screening. Unbiased proteomic methods are essential for discovering unexpected off-targets.[11]
-
Use Orthogonal Probes: If possible, confirm key findings using a structurally distinct probe, like Alt-Probe B , to ensure the observed phenotype is not a result of a shared off-target.[14]
-
Employ a Negative Control: A structurally related but inactive analog is the best control to differentiate on-target effects from other activities of the chemical scaffold.[5]
-
Mind the Concentration: Use the lowest effective concentration of the probe in cellular assays to minimize the engagement of lower-affinity off-targets.[2]
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Reja, R., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Gehringer, M., & Laufer, S. A. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Available at: [Link]
-
Narvaez, A. J., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Chemical Biology. Available at: [Link]
-
Chemical Probes Portal (n.d.). Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. Available at: [Link]
-
Gehringer, M., & Laufer, S. A. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Alto Predict (2016). Best Practices for Chemical Probes. Alto Predict. Available at: [Link]
-
Roberts, J. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]
-
Nicoya Lifesciences (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]
-
Creative Biolabs (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]
-
Wikipedia (n.d.). Activity-based proteomics. Wikipedia. Available at: [Link]
-
ResearchGate (n.d.). Validation of binding and phenotypic activity of probes. ResearchGate. Available at: [Link]
-
Fluidic Sciences Ltd (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Available at: [Link]
Sources
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Safety Operating Guide
Navigating the Handling of 5-Fluorophthalazine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The introduction of a fluorine atom into a heterocyclic scaffold, such as in 5-Fluorophthalazine, can significantly alter the molecule's reactivity and biological activity, making it a compound of interest in pharmaceutical research.[1] However, these same properties necessitate a rigorous and well-defined safety protocol to protect researchers from potential hazards. This guide provides essential, actionable information on the personal protective equipment (PPE) required for handling 5-Fluorophthalazine, along with procedural steps for its use and the proper disposal of associated waste, ensuring a safe and efficient laboratory environment.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][4][5]
-
Skin and Eye Irritation: Potential to cause significant irritation or burns upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.
-
Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet determined, warranting a cautious approach.
Therefore, all handling of 5-Fluorophthalazine should be conducted with the assumption that it is a hazardous substance, and appropriate engineering controls and PPE must be employed.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to provide comprehensive protection against the potential hazards of 5-Fluorophthalazine.[6][7][8] The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact.[7][9] Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | Safety Goggles and a Face Shield | Safety goggles provide a seal around the eyes to protect against splashes and dust.[7][9][10] A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | NIOSH-approved N95 Respirator (at a minimum) or a Half-face/Full-face Respirator with appropriate cartridges | Protects against the inhalation of fine powders or aerosols.[6][9] The specific type of respirator should be determined by a formal risk assessment. |
| Body Protection | Chemical-resistant Laboratory Coat or Coveralls | Prevents contamination of personal clothing and skin.[6][7][8] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[7][9] |
Procedural Workflow for PPE Usage
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning (Putting On) PPE
Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.
Doffing (Taking Off) PPE
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to the outside of the lab coat).
Caption: Figure 2: Step-by-step workflow for safely removing personal protective equipment.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with 5-Fluorophthalazine are imperative to prevent environmental contamination and ensure regulatory compliance.[11]
Waste Segregation
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated weighing papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing 5-Fluorophthalazine should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedures
All waste containing fluorinated compounds must be treated as hazardous waste.[11] Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company. Given the persistent nature of some fluorinated compounds, high-temperature incineration is often the required disposal method.[12][13]
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with 5-Fluorophthalazine, advancing scientific discovery while prioritizing personal and environmental well-being.
References
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes.
- Unex. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Allergan plc. (2018, October 2). SAFETY DATA SHEET.
- Fisher Scientific Company. (2025, December 19). SAFETY DATA SHEET.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
- Ingredi. (2015, March 25). SAFETY DATA SHEET (SDS).
- BUND. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- New Jersey Department of Health. (1999, June). 5-FLUOROURACIL HAZARD SUMMARY.
- ResearchGate. (2025, August 10). Fluorinated Heterocycles.
- University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
